molecular formula C14H18O4 B072691 Cinoxate CAS No. 1322-65-2

Cinoxate

货号: B072691
CAS 编号: 1322-65-2
分子量: 250.29 g/mol
InChI 键: CMDKPGRTAQVGFQ-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is a synthetic organic compound primarily utilized in research as a model ultraviolet (UV-B) filter. Its core research value lies in its mechanism of action, which involves the efficient absorption of high-energy UV radiation in the 280-320 nm range. Upon absorption, this compound undergoes rapid isomerization from the trans- to the cis-configuration, effectively converting photonic energy into harmless thermal energy, thereby preventing DNA damage and oxidative stress in experimental models. Researchers employ this compound in photostability assays, the development and in vitro evaluation of topical sunscreen formulations, and studies investigating the molecular pathways of photodamage and photoprotection. Its well-characterized properties make it an invaluable tool for advancing the fields of photochemistry, dermatological research, and cosmetic science, providing a benchmark for comparing the efficacy and safety of novel UV-absorbing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
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InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C14H18O4
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID101167513
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Molecular Weight

250.29 g/mol
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Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index]
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Record name Cinoxate
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Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg
Record name CINOXATE
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Flash Point

greater than 212 °F (NTP, 1992)
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Solubility

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Density

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Vapor Pressure

0.00034 [mmHg]
Record name Cinoxate
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Color/Form

Viscous liquid, may have slight yellow tinge

CAS No.

104-28-9, 83834-60-0
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Record name CINOXATE
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Melting Point

Solidifies below -25 °C
Record name CINOXATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member of the cinnamate (B1238496) class of compounds, its primary function is to absorb incident ultraviolet (UV) radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in favor of broader-spectrum and more photostable agents, a thorough understanding of its physicochemical properties remains crucial for researchers in dermatology, cosmetology, and drug development.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action and potential biological interactions.

Chemical and Physical Properties

This compound is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

Identification and Structure
PropertyValueSource
IUPAC Name 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 104-28-9
Chemical Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Canonical SMILES CCOCCOC(=O)C=Cc1ccc(OC)cc1
InChI Key CMDKPGRTAQVGFQ-RMKNXTFCSA-N
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for formulation development, stability testing, and understanding its behavior in biological systems.

PropertyValueSource
Melting Point -25 °C
Boiling Point 184-187 °C at 2 mmHg
Density 1.102 g/cm³ at 25 °C
Solubility in Water Insoluble (practically insoluble, ~0.05%)
Solubility in Organic Solvents Miscible with alcohols, esters, and vegetable oils
logP (Octanol/Water) 2.35 - 2.65 (estimated)
pKa (Predicted) ~13.5 (of the conjugate acid, estimated for the ester carbonyl)
UV Absorption Maximum (λmax) 289 nm, 306 nm
Molar Absorptivity (ε) 19,400 L mol⁻¹ cm⁻¹ at 306 nm
UV Absorption Range 270 - 328 nm

Note on pKa: As an ester, this compound does not have a readily ionizable proton in the typical physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of the ester group, which is a very weak base. This value is estimated based on the pKa of similar ester compounds and is not practically relevant for most formulation or biological considerations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol (B86334).

  • Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid.

  • Procedure:

    • Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

G Synthesis of this compound Reactants p-Methoxycinnamic Acid + 2-Ethoxyethanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO₃) Reaction->Neutralization Extraction Solvent Extraction (e.g., Diethyl Ether) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

A simplified workflow for the synthesis of this compound.
Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of logP.

  • Materials:

    • This compound

    • n-Octanol (reagent grade, pre-saturated with water)

    • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

    • Separatory funnels

    • UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in n-octanol of a known concentration.

    • Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of PBS.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

    • Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.

    • Measure the concentration of this compound in each phase using UV-Vis spectrophotometry at its λmax. A calibration curve for this compound in each solvent should be prepared beforehand.

    • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of the partition coefficient.

G Shake-Flask Method for logP Determination Start Prepare this compound in n-Octanol (known conc.) Mix Mix with PBS (pH 7.4) in Separatory Funnel Start->Mix Shake Vigorous Shaking Mix->Shake Separate Phase Separation Shake->Separate Octanol_Phase Collect n-Octanol Phase Separate->Octanol_Phase Aqueous_Phase Collect Aqueous Phase Separate->Aqueous_Phase UV_Octanol Measure [this compound] in n-Octanol via UV-Vis Octanol_Phase->UV_Octanol UV_Aqueous Measure [this compound] in Aqueous Phase via UV-Vis Aqueous_Phase->UV_Aqueous Calculate_P Calculate P = [this compound]octanol / [this compound]aqueous UV_Octanol->Calculate_P UV_Aqueous->Calculate_P Calculate_logP Calculate logP = log₁₀(P) Calculate_P->Calculate_logP

Experimental workflow for logP determination of this compound.
UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum and λmax of this compound.

  • Materials and Equipment:

    • UV-Vis Spectrophotometer (double-beam or diode array)

    • Quartz cuvettes (1 cm path length)

    • This compound standard

    • Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound standard. Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of approximately 100 µg/mL.

    • Working Solution Preparation: From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution of the stock solution).

    • Spectrophotometric Measurement:

      • Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

      • Use the chosen solvent as the blank reference.

      • Record the absorbance spectrum of the working solution.

    • Data Analysis:

      • Identify the wavelength(s) of maximum absorbance (λmax).

      • Using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at λmax.

Chemical Reactivity and Stability

Hydrolysis

Under acidic or alkaline conditions, this compound can undergo hydrolysis to yield p-methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation stability at extreme pH values.

Photodegradation

Like other cinnamate-based UV filters, the primary photodegradation pathway for this compound is trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen formulation. Further degradation can lead to the formation of various photoproducts, which can be identified using techniques such as HPLC-MS/MS.

G Photodegradation Pathway of this compound Trans_this compound trans-Cinoxate (High UVB Absorption) Excited_State Excited State Trans_this compound->Excited_State Absorption UV_Photon UVB Photon UV_Photon->Excited_State Cis_this compound cis-Cinoxate (Low UVB Absorption) Excited_State->Cis_this compound Isomerization Degradation_Products Further Degradation Products Excited_State->Degradation_Products Other Pathways

Primary photodegradation pathway of this compound.

Mechanism of Action and Biological Interactions

UV Absorption

The primary function of this compound as a sunscreen agent is its ability to absorb UVB radiation. The p-methoxycinnamate chromophore in the molecule contains a system of conjugated double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to an excited electronic state. It then dissipates this energy primarily through non-radiative pathways, such as isomerization and conversion to heat, before it can cause damage to skin cells.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent research has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki value of 18.0 μM. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARγ by this compound has been shown to elicit an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, this compound has been observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in normal human epidermal keratinocytes. This interaction with a key signaling pathway in the skin represents a significant aspect of this compound's biological activity beyond its UV-filtering properties and warrants further investigation for its potential implications in dermatology and endocrinology.

G This compound Interaction with PPARγ Signaling Pathway This compound This compound PPARg PPARγ (Nuclear Receptor) This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Lipid_Metabolism Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Inflammation Modulation Gene_Transcription->Inflammation

Signaling pathway of this compound as a PPARγ agonist.

Conclusion

This compound possesses well-defined physicochemical properties that have historically made it a viable UVB filter. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its narrow absorption spectrum and potential for photodegradation, recent discoveries of its interaction with the PPARγ signaling pathway open new avenues for research into its biological effects. This technical guide provides a foundational resource for professionals engaged in the study and application of this compound, encouraging further exploration into its chemical and biological profiles.

References

An In-depth Technical Guide to the UV Absorption Spectrum and Molar Absorptivity of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ultraviolet (UV) absorption characteristics of Cinoxate, an organic compound historically utilized as a UVB filter in sunscreen formulations. This document outlines its core mechanism of UV absorption, presents key spectroscopic data in a structured format, and offers a comprehensive experimental protocol for its analysis.

Core Mechanism of UV Absorption

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, functions as a chemical sunscreen agent by absorbing UV radiation, thereby reducing its penetration through the epidermis.[1] The efficacy of this compound is rooted in its molecular structure, specifically the presence of a p-methoxycinnamate chromophore. This system of conjugated double bonds is adept at absorbing high-energy photons within the UVB range (290-320 nm) of the electromagnetic spectrum.[1][2]

The process of UV absorption and energy dissipation can be summarized as follows:

  • Photon Absorption: The this compound molecule in its ground state absorbs a UV photon.[1]

  • Electronic Excitation: The energy from the photon excites electrons within the conjugated system, promoting them to a higher-energy, unstable excited state.[1]

  • Energy Dissipation: The molecule rapidly returns to its ground state. The absorbed energy is released as less harmful, lower-energy infrared radiation, which is perceived as heat. This efficient cycle of absorption and dissipation allows this compound to convert potentially damaging UV radiation into a more benign form of energy.

Quantitative Spectroscopic Data

The efficacy of a UV filter is primarily defined by its absorption spectrum and its molar absorptivity (also known as the molar extinction coefficient, ε), which indicates how strongly a chemical species absorbs light at a given wavelength. The following table summarizes the key quantitative parameters for this compound based on available data.

ParameterValueSolventReference
UV Absorption Range 270 - 328 nmNot Specified
Peak Absorption (λmax) 306 nmNot Specified
Molar Absorptivity (ε) at λmax 19,400 L·mol⁻¹·cm⁻¹Not Specified
Alternative Peak Absorption (λmax) 289 nmNot Specified

Note: Molar extinction coefficients can vary based on the solvent used for measurement.

Experimental Protocols

This section provides a detailed methodology for the spectroscopic analysis of this compound to determine its UV absorption spectrum and molar absorptivity.

Objective: To measure the absorbance of this compound across the UV spectrum (typically 250-400 nm) to identify its wavelength of maximum absorbance (λmax) and calculate its molar absorptivity (ε).

Materials and Apparatus:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., 95% Ethanol or Methanol)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL, 250 mL)

  • Pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Quantitatively transfer the standard to a 250 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., 95% Ethanol) to create a stock solution with a concentration of approximately 100 µg/mL.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to obtain a range of concentrations (e.g., 1.0 µg/mL to 50 µg/mL). These solutions will be used to construct a calibration curve.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to scan a wavelength range from 250 nm to 400 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution across the specified wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectra.

  • Data Analysis and Calculation of Molar Absorptivity:

    • Calibration Curve: Plot a graph of the absorbance at λmax versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.999.

    • Molar Absorptivity (ε) Calculation: The molar absorptivity can be calculated from the Beer-Lambert law (A = εbc), where:

      • A is the absorbance

      • ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

      • b is the path length of the cuvette (typically 1 cm)

      • c is the molar concentration of the solution (mol/L)

    • The slope of the calibration curve (m) is equal to εb. Since b is 1 cm, the slope of the line is the molar absorptivity in L·µg⁻¹·cm⁻¹. To convert this to the standard units of L·mol⁻¹·cm⁻¹, multiply the slope by the molar mass of this compound (250.29 g/mol ).

Visual Representations

The following diagrams illustrate the mechanism of UV absorption and the experimental workflow for spectroscopic analysis.

UV_Absorption_Mechanism GroundState This compound (Ground State) ExcitedState This compound (Excited State) GroundState->ExcitedState Electronic Excitation ExcitedState->GroundState Relaxation Heat Heat (Infrared Radiation) ExcitedState->Heat Energy Dissipation UV_Photon UV Photon (UVB) UV_Photon->GroundState Absorption

Caption: Mechanism of UV energy absorption and dissipation by this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent (e.g., 95% Ethanol) A->B C Prepare Stock Solution (~100 µg/mL) B->C D Perform Serial Dilutions C->D E Create Working Standards D->E H Measure Absorbance of Standards E->H F Set Spectrophotometer (250-400 nm) G Blank with Solvent F->G G->H I Identify λmax H->I J Plot Calibration Curve (Absorbance vs. Concentration) I->J K Perform Linear Regression J->K L Calculate Molar Absorptivity (ε) from the slope K->L

Caption: Experimental workflow for determining UV absorption spectrum and molar absorptivity.

References

The Fading Sunscreen Filter: A Technical History of Cinoxate in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once a component in the arsenal (B13267) of sun protection, the organic UVB filter Cinoxate (2-ethoxyethyl p-methoxycinnamate) has largely receded from modern sunscreen formulations. This technical guide delves into the historical application of this compound, examining its chemical properties, efficacy, and the factors that led to its obsolescence. Through a review of available scientific literature, this document provides a comprehensive overview for researchers and professionals in the field of dermatology and cosmetic science.

Chemical and Physical Properties

This compound, an ester of methoxycinnamic acid and 2-ethoxyethanol, was developed as a chemical sunscreen agent designed to absorb ultraviolet B (UVB) radiation.[1] Its primary function was to convert this absorbed energy into less harmful infrared radiation (heat), thereby protecting the skin from the damaging effects of the sun.[1]

PropertyValueReference
Chemical Name2-ethoxyethyl p-methoxycinnamate[2]
CAS Number104-28-9[2]
Molecular FormulaC₁₄H₁₈O₄[2]
Molar Mass250.29 g/mol [2]
AppearanceSlightly yellow viscous liquid[1]
UV Absorption Max (λmax)289 nm (UVB)[3]
Regulatory Status (US)Approved up to 3% concentration[1]
Regulatory Status (EU)Not approved for use in sunscreens[1]

Efficacy and Performance

This compound's efficacy as a UVB filter is considered weak by modern standards.[3] Its UV absorption is confined to the UVB spectrum, offering no protection against UVA radiation, a significant contributor to photoaging and skin cancer.[3]

Sun Protection Factor (SPF) Contribution

Numerous studies have demonstrated this compound's minimal contribution to the Sun Protection Factor (SPF) of a formulation, even at its maximum approved concentration of 3%.[3]

FormulationThis compound ConcentrationOther UV FiltersMeasured SPFThis compound's Estimated SPF ContributionReference
Lip Balm2%None2~2[3]
Combination Lotion3%5% Homosalate8Statistically insignificant[3]
Lip Balm3%7% Padimate O151-2[3]
Monotherapy3%None2.52.5[3]
Photostability

A significant drawback of this compound, and other cinnamate-based filters, is its susceptibility to photodegradation.[3][4] Upon exposure to UV radiation, this compound can undergo trans-cis isomerization, converting the more effective trans isomer into the less effective cis isomer, thereby reducing the overall efficacy of the sunscreen.[4] This degradation necessitates frequent reapplication to maintain protection.[3]

Experimental Protocols

Synthesis of Cinnamate (B1238496) Esters (General Overview)
  • Diazotization and Heck-type Coupling: This process can start with the diazotization of p-anisidine, followed by a reaction with an acrylate (B77674) ester in the presence of a palladium catalyst.[5]

  • Claisen Condensation: This involves the condensation of an aldehyde (anisaldehyde) with an acetate (B1210297) ester.[6]

  • Transesterification: An existing ester of p-methoxycinnamic acid is reacted with the desired alcohol (in this case, 2-ethoxyethanol) in the presence of a catalyst.[6]

  • Enzymatic Esterification: A more modern, "green" chemistry approach utilizes lipases to catalyze the esterification of p-methoxycinnamic acid with the corresponding alcohol.[7]

Synthesis_Overview cluster_starting_materials Starting Materials cluster_intermediates Intermediates / Key Reactions cluster_product Product p_anisidine p-Anisidine diazotization Diazotization p_anisidine->diazotization 1. p_methoxycinnamic_acid p-Methoxycinnamic Acid transesterification Transesterification p_methoxycinnamic_acid->transesterification enzymatic Enzymatic Esterification p_methoxycinnamic_acid->enzymatic anisaldehyde Anisaldehyde claisen Claisen Condensation anisaldehyde->claisen heck_coupling Heck-type Coupling diazotization->heck_coupling 2. This compound This compound (2-ethoxyethyl p-methoxycinnamate) heck_coupling->this compound claisen->this compound transesterification->this compound enzymatic->this compound

General synthetic pathways to cinnamate esters.

Quantification of this compound in Cosmetic Formulations (HPLC-UV Method)

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard approach for the accurate quantification of this compound in complex matrices like creams and lotions.[8]

HPLC_Workflow start Start: Sunscreen Sample extraction Sample Extraction (with organic solvent) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection Injection into HPLC System filtration->hplc_injection separation Separation on C18 Column (Methanol/Water Mobile Phase) hplc_injection->separation detection UV Detection at λmax separation->detection quantification Quantification via Calibration Curve detection->quantification end End: this compound Concentration quantification->end Photostability_Testing start Start: Sunscreen Formulation sample_prep Prepare Thin Film on Quartz Plate start->sample_prep initial_analysis Initial this compound Concentration Measurement (HPLC) sample_prep->initial_analysis uv_exposure Controlled UV Irradiation initial_analysis->uv_exposure post_exposure_analysis Final this compound Concentration Measurement (HPLC) uv_exposure->post_exposure_analysis data_analysis Calculate Degradation Rate post_exposure_analysis->data_analysis end End: Photostability Profile data_analysis->end

References

Navigating the Regulatory Landscape of Cinoxate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the FDA and EMA Regulatory Status, Physicochemical Properties, and Efficacy of the UVB Filter Cinoxate

For researchers, scientists, and drug development professionals vested in the field of dermatological sciences and photoprotection, a comprehensive understanding of the regulatory and technical profiles of sunscreen active ingredients is paramount. This technical guide provides a detailed analysis of this compound, a cinnamate-based organic UVB filter. We will explore its current regulatory standing with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), present its key physicochemical and performance data, and outline relevant experimental protocols for its analysis and evaluation.

Executive Summary of Regulatory Status

This compound's regulatory status presents a bifurcated picture between the United States and the European Union. In the U.S., it is an approved over-the-counter (OTC) sunscreen ingredient, albeit one that is now under scrutiny due to a lack of comprehensive safety data. Conversely, the EU does not permit its use as a UV filter in sunscreen products. This divergence underscores the differing regulatory philosophies and data requirements of these two major bodies.

Regulatory BodyStatusKey Provisions
FDA (U.S.) Approved as an OTC sunscreen active ingredient- Permitted at concentrations up to 3%.[1] - Not designated as "Generally Recognized as Safe and Effective" (GRASE) due to insufficient safety data.[2] - One of 12 sunscreen ingredients for which the FDA has requested additional safety data, including dermal absorption and endocrine disruption studies.[2]
EMA (EU) Not approved for use as a UV filter in sunscreens- Not listed in Annex VI of the EU Cosmetics Regulation (EC) No 1223/2009, which contains the list of permitted UV filters.[1] - May be used in cosmetic products for the purpose of protecting the product formulation from UV degradation.[1]

Physicochemical and Spectroscopic Properties of this compound

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ester.[3] Its function as a UVB filter is intrinsically linked to its molecular structure, which allows for the absorption of energy from ultraviolet radiation.

PropertyValueReference
Chemical Name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[4]
CAS Number 104-28-9[3]
Molecular Formula C14H18O4[4]
Molar Mass 250.29 g/mol [4]
Appearance Viscous, clear to pale yellow liquid[4]
Solubility Practically insoluble in water (~0.05%); miscible with alcohols and esters[3][4]
UV Absorption Range 270 - 328 nm[4]
Peak Absorbance (λmax) ~289 nm[1][5]
Molar Absorptivity (ε) 19,400 at 306 nm[4]

Efficacy and Performance as a UVB Filter

This compound's primary function is to absorb UVB radiation, thereby preventing it from penetrating the epidermis. However, its efficacy is considered weak compared to more modern UV filters.

Performance MetricFindingReference
UVB Protection Provides UVB protection with a peak absorption at approximately 289 nm.[1][5]
UVA Protection Offers no protection against UVA radiation.[1][5]
SPF Contribution At the maximum approved concentration of 3%, it contributes only 1-2 SPF units.[1]
Photostability As a cinnamate (B1238496) ester, it is susceptible to photodegradation (trans-cis isomerization) upon UV exposure, leading to a loss of efficacy over time.[1]

A comparative analysis highlights this compound's limitations. For instance, a 1999 FDA monograph test of a 3% this compound monotherapy achieved a maximum SPF of only 2.5.[1] In a 1995 study of a lip balm with 3% this compound and 7% Padimate O, the this compound was found to contribute only 1-2 SPF units to the total protection.[1]

Experimental Protocols

A variety of standardized methods are employed to analyze the concentration, efficacy, and safety of sunscreen ingredients like this compound. Below are detailed overviews of key experimental protocols.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is used for the accurate determination of this compound concentration in a cosmetic formulation.[6]

  • Principle: Reversed-phase HPLC separates this compound from other components in the formulation matrix. The separated this compound is then detected and quantified by a UV detector at its maximum absorption wavelength.[6]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 stationary phase column

    • Analytical balance, volumetric flasks, pipettes, syringes, and syringe filters[6]

  • Reagents:

  • Procedure:

    • Standard Preparation: A series of standard solutions of this compound are prepared at known concentrations in a suitable solvent (e.g., methanol).

    • Sample Preparation: A known weight of the sunscreen product is dissolved in a solvent and sonicated to ensure even dispersion. The solution is then centrifuged and filtered to remove undissolved excipients.

    • Chromatography: The prepared standard and sample solutions are injected into the HPLC system. A mobile phase, typically a mixture of methanol and water, is used to elute the components.[6]

    • Detection: The UV detector is set to the λmax of this compound for detection.

    • Quantification: A calibration curve is generated by plotting the peak areas of the standard solutions against their concentrations. The concentration of this compound in the sample is determined from this curve.[6]

In Vitro Sun Protection Factor (SPF) and Photostability Testing (ISO 24443)

This protocol assesses a sunscreen's efficacy and its ability to maintain that efficacy after UV exposure.

  • Principle: The UV absorbance of a thin film of the sunscreen product applied to a substrate is measured before and after a controlled dose of UV radiation.[7][8]

  • Instrumentation and Materials:

    • UV spectrophotometer with an integrating sphere

    • Solar simulator (UV source)

    • Roughened polymethylmethacrylate (PMMA) plates[8]

  • Procedure:

    • Sample Application: A precise amount of the sunscreen (e.g., 1.3 mg/cm²) is applied evenly onto the PMMA plate.[9]

    • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm.[9]

    • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.[9]

    • Post-Irradiation Absorbance Measurement: The UV absorbance is measured again after irradiation.[9]

    • Data Analysis: The change in the absorbance spectrum is used to calculate the photostability. The SPF and UVA protection factor (UVA-PF) can also be calculated from the absorbance data.[8]

In Vivo Dermal Absorption: Maximal Usage Trial (MUsT)

The FDA has requested data from MUsTs to assess the systemic absorption of sunscreen ingredients, including this compound.[5]

  • Principle: A MUsT is a clinical pharmacokinetic trial designed to evaluate systemic exposure to a topically applied drug under conditions of maximal use.[5][10]

  • Study Design:

    • Subjects: Healthy volunteers with intact skin.[11] The study population should be representative of those who will use the product.[12]

    • Formulation: The trial should test multiple formulations, including those designed to maximize absorption, at the highest proposed concentration of the active ingredient.[11]

    • Application: The sunscreen is applied to a large body surface area (e.g., 75%) at the maximum recommended dose and frequency (e.g., 4 times a day) for a duration sufficient to reach steady-state plasma concentrations.[11][13]

    • Sample Collection: Multiple blood samples are collected over a set period (e.g., 7 days) to determine the plasma concentration of the active ingredient.[13]

  • Bioanalytical Method:

    • A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to quantify the concentration of the sunscreen ingredient in plasma.

    • The method must be sensitive enough to detect concentrations at or below the FDA's threshold of concern (0.5 ng/mL).[5]

Endocrine Disruptor Screening

To address concerns about potential endocrine activity, a battery of in vitro and in vivo assays, such as those in the EPA's Endocrine Disruptor Screening Program (EDSP) Tier 1, would be required.[4][14]

  • Estrogen Receptor (ER) Binding Assay (e.g., OECD 493):

    • Principle: This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the human estrogen receptor.[4][15] A high affinity for the receptor suggests potential estrogenic activity.

  • Uterotrophic Bioassay in Rodents (e.g., OECD 440):

    • Principle: This in vivo screening test assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents after several days of exposure.[1][16]

Visualizing Mechanisms and Processes

To further elucidate the technical aspects of this compound, the following diagrams illustrate its mechanism of action and the regulatory pathways governing its use.

G Mechanism of Action of Cinnamate-Based UVB Filters cluster_0 Epidermis Ground_State This compound Molecule (Ground State) Excited_State Excited State Ground_State->Excited_State Electronic Excitation Excited_State->Ground_State Relaxation Heat Energy Dissipation (Heat) Excited_State->Heat UVB_Photon UVB Photon (290-320 nm) UVB_Photon->Ground_State Absorption FDA_OTC_Monograph_Process FDA OTC Sunscreen Monograph Process cluster_pre_cares Pre-CARES Act Rulemaking Process cluster_post_cares Post-CARES Act Administrative Order Process cluster_ingredient_status Ingredient Status within Proposed Order ANPR Advance Notice of Proposed Rulemaking (ANPR) TFM Tentative Final Monograph (TFM) ANPR->TFM Public Comment Final_Monograph Final Monograph Published TFM->Final_Monograph Public Comment Deemed_Final_Order Deemed Final Order (Based on stayed 1999 monograph) Proposed_Order Proposed Administrative Order (e.g., 2021) Deemed_Final_Order->Proposed_Order FDA proposes updates Final_Order Final Administrative Order Proposed_Order->Final_Order Public Comment & Review GRASE Category I: GRASE (e.g., Zinc Oxide, Titanium Dioxide) Not_GRASE Category II: Not GRASE (e.g., PABA) Insufficient_Data Category III: Insufficient Data (e.g., this compound) Data_Request Sponsor Conducts Studies Insufficient_Data->Data_Request FDA requests more data (e.g., MUsT, Endocrine Assays) Data_Request->GRASE Positive Data Data_Request->Not_GRASE Negative Data EMA_Cosmetic_Ingredient_Process EMA/SCCS Process for UV Filter Approval in the EU Submission Submission of Safety Dossier by Manufacturer SCCS_Mandate European Commission gives Mandate to SCCS Submission->SCCS_Mandate SCCS_Evaluation Scientific Committee on Consumer Safety (SCCS) Evaluates Data SCCS_Mandate->SCCS_Evaluation Data_Gaps Request for Additional Data SCCS_Evaluation->Data_Gaps If data is insufficient SCCS_Opinion SCCS Adopts a Scientific Opinion (Safe or Not Safe) SCCS_Evaluation->SCCS_Opinion Sufficient data Data_Gaps->SCCS_Evaluation Manufacturer submits data EC_Decision European Commission Decision SCCS_Opinion->EC_Decision Annex_VI Inclusion in Annex VI (List of Approved UV Filters) EC_Decision->Annex_VI Positive Opinion Not_Approved Not Approved for Use as a UV Filter EC_Decision->Not_Approved Negative Opinion

References

Cinoxate: A Comprehensive Technical Review of its Role as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific investigations have identified Cinoxate, a compound previously utilized as an ultraviolet (UV) filter in sunscreens, as a novel agonist for the peroxisome proliferator-activated receptor γ (PPARγ). This discovery positions this compound as a molecule of interest for research into metabolic regulation, adipogenesis, and other PPARγ-mediated physiological and pathological processes. This technical guide provides an in-depth analysis of the existing research, presenting key quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways to support further investigation and potential therapeutic development.

Introduction to this compound and PPARγ

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, has been identified as a hypertrophic peroxisome proliferator activating receptor γ (PPARγ) agonist.[1] PPARγ is a ligand-activated nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ leads to the transcription of a suite of genes involved in these metabolic processes. The identification of this compound as a PPARγ agonist opens new avenues for studying the downstream effects of PPARγ activation and exploring its potential as a chemical probe or a lead compound in drug discovery.

Quantitative Data Summary

The primary quantitative measure of this compound's binding affinity for PPARγ is its inhibitor constant (Ki). This value provides a standardized measure of how tightly a ligand binds to a receptor.

CompoundReceptorParameterValue (μM)Reference
This compoundPPARγKi18.0[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize this compound as a PPARγ agonist.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a highly sensitive method used to quantify the binding affinity of a test compound to a target receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescently labeled synthetic ligand (tracer). A test compound that binds to the PPARγ LBD will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled pan-PPAR ligand (tracer)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a mixture of GST-PPARγ-LBD and the terbium-labeled anti-GST antibody. Prepare a solution of the fluorescent tracer.

  • Assay Reaction: To each well of the microplate, add the this compound dilutions. Add the GST-PPARγ-LBD/antibody mixture to all wells. Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the time-resolved fluorescence at two wavelengths (e.g., donor emission at ~495 nm and acceptor emission at ~520 nm) using a suitable plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.

Adipogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This cell-based assay is used to assess the biological activity of a compound in promoting the differentiation of stem cells into adipocytes (fat cells), a process regulated by PPARγ.

Objective: To evaluate the ability of this compound to induce adipogenesis in hMSCs.

Principle: hMSCs are multipotent cells that can differentiate into various cell lineages, including adipocytes. Activation of PPARγ is a key step in initiating this differentiation process. The accumulation of lipid droplets within the cells is a hallmark of adipogenesis and can be visualized by staining with Oil Red O.

Materials:

  • Human mesenchymal stem cells (hMSCs)

  • MSC growth medium

  • Adipogenic differentiation medium (containing dexamethasone, insulin, and isobutylmethylxanthine)

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin solution (for cell fixation)

  • Isopropanol (B130326) (for dye elution)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed hMSCs in multi-well plates with growth medium and allow them to reach confluence.

  • Induction of Differentiation: Replace the growth medium with adipogenic differentiation medium containing various concentrations of this compound. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a negative control (vehicle).

  • Culture and Medium Change: Culture the cells for an extended period (e.g., 14-21 days), replacing the differentiation medium every 2-3 days.

  • Oil Red O Staining:

    • Wash the cells with PBS.

    • Fix the cells with a formalin solution.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with the Oil Red O working solution.

    • Wash with water to remove excess stain.

  • Quantification:

    • Visually assess the formation of red lipid droplets under a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of PPARγ activation and the workflow of the experimental procedures described above.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARg PPARγ This compound->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocation PPRE PPRE (PPAR Response Element) Nucleus->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Coactivators Coactivators (e.g., PGC-1α) Coactivators->PPRE Recruited to BiologicalEffects Biological Effects (Adipogenesis, Lipid Metabolism, Glucose Homeostasis) TargetGenes->BiologicalEffects Leads to Experimental_Workflow cluster_TRFRET TR-FRET Competitive Binding Assay cluster_Adipogenesis Adipogenic Differentiation Assay start Start trfret_prep Prepare Reagents (this compound, PPARγ-LBD, Antibody, Tracer) start->trfret_prep adipo_seed Seed hMSCs in Multi-well Plates start->adipo_seed trfret_reaction Mix Reagents in 384-well Plate trfret_prep->trfret_reaction trfret_incubation Incubate at Room Temperature trfret_reaction->trfret_incubation trfret_read Measure TR-FRET Signal trfret_incubation->trfret_read trfret_analysis Calculate IC50 and Ki trfret_read->trfret_analysis end End trfret_analysis->end adipo_differentiate Induce Differentiation with this compound adipo_seed->adipo_differentiate adipo_culture Culture for 14-21 Days adipo_differentiate->adipo_culture adipo_stain Fix and Stain with Oil Red O adipo_culture->adipo_stain adipo_quantify Quantify Lipid Accumulation adipo_stain->adipo_quantify adipo_quantify->end

References

In-vitro studies on Cinoxate's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In-Vitro Biological Activity of Cinoxate

Introduction

This compound, or 2-ethoxyethyl p-methoxycinnamate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] While its use in commercial sunscreens has declined, its distinct biological activities make it a valuable tool for in-vitro research in photobiology, toxicology, and cellular signaling.[2][3] This document provides a comprehensive overview of the in-vitro biological activities of this compound, detailing its mechanisms of action, effects on cellular pathways, and quantitative data from various studies. It is intended for researchers, scientists, and drug development professionals investigating the cellular effects of UV radiation and the mechanisms of photoprotective and bioactive compounds.

Primary Biological Activity: UV Radiation Absorption

This compound's primary and most well-known function is the absorption of ultraviolet (UV) radiation, specifically within the UVB spectrum (280-315 nm).[1] Its molecular structure allows it to absorb high-energy UVB photons, preventing them from penetrating and damaging cellular components like DNA, proteins, and lipids. This photoprotective mechanism is the basis for its historical use in sunscreens.

PropertyValueReference
Peak UV Absorption (λmax)~289 nm
UV Absorption Range270 - 328 nm
Molar Absorptivity at 306 nm19,400
FDA Approved ConcentrationUp to 3%

In-Vitro Photoprotective Efficacy

In-vitro studies using human cell cultures, such as keratinocytes (e.g., HaCaT) and fibroblasts, have quantitatively demonstrated this compound's efficacy in protecting against UVB-induced cellular damage.

Mitigation of Oxidative Stress

UV radiation generates reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components. This compound has been shown to significantly reduce the intracellular levels of ROS following UVB exposure in a dose-dependent manner.

Table 1: Effect of this compound on Relative ROS Levels in UVB-Irradiated Cells

Treatment Group This compound (µM) UVB (mJ/cm²) Relative ROS Levels (%) Standard Deviation
Control 0 0 100 ± 8.1
Vehicle + UVB 0 50 250 ± 15.6
This compound + UVB 10 50 210 ± 12.3
This compound + UVB 50 50 145 ± 10.9
This compound + UVB 100 50 115 ± 9.7

Data sourced from BenchChem Application Notes.

Protection of Cell Viability

By absorbing UVB radiation and reducing oxidative stress, this compound helps maintain cell viability after UV exposure. UVB-induced damage can trigger apoptosis (programmed cell death), and this compound mitigates this effect.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.

  • Irradiation: Remove the medium, wash the cells with Phosphate-Buffered Saline (PBS), and irradiate with a predetermined dose of UVB (e.g., 50 mJ/cm²). Include a non-irradiated control group.

  • Incubation: Add fresh medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and UVB as described above.

  • Probe Incubation: After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Data Expression: Express the results as a percentage of the control group's fluorescence.

G Experimental Workflow for In-Vitro UV Protection Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HaCaT Keratinocytes) CinoxatePrep 2. This compound Treatment (Varying Concentrations) CellCulture->CinoxatePrep UVBIrradiation 3. UVB Irradiation (e.g., 50 mJ/cm²) CinoxatePrep->UVBIrradiation Incubation 4. Post-Irradiation Incubation (24-48h) UVBIrradiation->Incubation MTT 5a. Cell Viability (MTT Assay) Incubation->MTT ROS 5b. Oxidative Stress (DCFH-DA Assay) Incubation->ROS DNA 5c. DNA Damage (e.g., Comet Assay) Incubation->DNA

Experimental workflow for in vitro UV protection studies.

Mechanisms of Action Beyond UV Absorption

Recent research has uncovered that this compound's biological activities extend beyond simple UV filtration, involving the modulation of key cellular processes.

Inhibition of DNA Excision Repair

A significant property of this compound is its ability to inhibit DNA excision repair. When cells are exposed to DNA-damaging agents like UV light or mitomycin C, this compound can enhance the frequency of sister-chromatid exchanges (SCEs) and chromosome aberrations. This occurs because this compound impedes the cell's ability to remove DNA lesions, leading to an accumulation of unrepaired damage. This property makes this compound a useful research tool to sensitize cells to DNA-damaging agents, allowing for a more detailed study of DNA damage response pathways.

Modulation of Cellular Signaling Pathways

UVB radiation is a potent activator of the p53 tumor suppressor pathway, a critical response to DNA damage. By preventing the initial UVB-induced DNA lesions, this compound is expected to mitigate the activation of this pathway. This can be experimentally verified by examining the phosphorylation of p53 and the expression of its downstream targets, such as p21 (cell cycle arrest) and BAX (apoptosis), using methods like Western blotting.

G This compound's Mitigation of the p53 Pathway UVB UVB Radiation DNADamage Direct DNA Damage (e.g., CPDs) UVB->DNADamage This compound This compound This compound->DNADamage Blocks p53 p53 Activation (Phosphorylation) DNADamage->p53 Activates p21 p21 Expression p53->p21 BAX BAX Expression p53->BAX CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces

This compound mitigates the UVB-induced p53 signaling pathway.

By inhibiting DNA repair, this compound can be used to induce a state of elevated and persistent DNA damage, which is useful for studying signaling cascades like the Ataxia Telangiectasia and Rad3-related (ATR) and Mitogen-Activated Protein Kinase (MAPK) pathways. Sustained ATR activation can be used to investigate its downstream targets, such as Chk1. Similarly, the role of MAPK pathway components like JNK and p38 in response to unrepaired DNA damage can be explored.

G This compound as a Tool to Study the ATR Pathway UVB UVB Radiation DNADamage DNA Damage UVB->DNADamage This compound This compound DNARepair DNA Excision Repair This compound->DNARepair Inhibits DNADamage->DNARepair Repaired SustainedDamage Sustained DNA Damage DNADamage->SustainedDamage ATR ATR Activation SustainedDamage->ATR Sustained Activation Chk1 Chk1 Phosphorylation ATR->Chk1 Downstream Downstream Targets (Cell Cycle Arrest, Apoptosis) Chk1->Downstream

Proposed mechanism of this compound's effect on the ATR pathway.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent studies have identified this compound as a potent and selective full agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear hormone receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.

Table 2: this compound Activity at PPARγ Receptor

Parameter Value Description Reference

| Ki | 18.0 μM | Inhibitor constant, indicating binding affinity to PPARγ. | |

In-vitro experiments have confirmed that this compound can induce an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, it upregulates the transcription levels of genes encoding lipid metabolic enzymes in normal human epidermal keratinocytes, the primary cells exposed during clinical use.

G This compound as a PPARγ Agonist This compound This compound PPARg PPARγ Receptor (in nucleus) This compound->PPARg Binds (Ki = 18.0 μM) Recruitment Coactivator Recruitment (SRC3) PPARg->Recruitment Induces GeneTranscription Upregulation of Target Gene Transcription Recruitment->GeneTranscription LipidEnzymes Increased Lipid Metabolic Enzymes GeneTranscription->LipidEnzymes Adipogenesis Adipogenic Differentiation GeneTranscription->Adipogenesis

This compound's mechanism as an agonist of the PPARγ receptor.

Potential Biological Activities Based on Cinnamate (B1238496) Derivatives

While direct in-vitro studies on this compound are specific, the broader class of cinnamates, to which it belongs, exhibits other biological activities. These suggest potential, yet-to-be-confirmed, activities for this compound itself.

  • Anti-inflammatory Activity: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. They can suppress the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS2), and tumor necrosis factor-alpha (TNF-α).

  • Antioxidant Activity: Many cinnamic acid derivatives exhibit potent antioxidant activity, capable of scavenging free radicals as demonstrated in DPPH and ABTS assays. This suggests that beyond its UV-filtering capacity, this compound may have intrinsic radical-scavenging properties.

Conclusion

The in-vitro biological profile of this compound is multifaceted. While its primary function is the absorption of UVB radiation, leading to quantifiable photoprotective effects against oxidative stress and cell death, it also possesses significant secondary activities. Its ability to inhibit DNA excision repair makes it a valuable tool for studying cellular DNA damage responses. Furthermore, its recently discovered role as a potent PPARγ agonist opens new avenues for research into its effects on cellular metabolism. The known anti-inflammatory and antioxidant properties of the broader cinnamate class also suggest promising areas for future investigation into this compound's full biological potential. This guide provides a foundational understanding for scientists leveraging this compound in in-vitro models to explore the complex interplay between UV radiation, cellular damage, and metabolic signaling.

References

Cinoxate's solubility in ethanol, methanol, and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Profile of the UVB Filter Cinoxate in Various Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (2-ethoxyethyl p-methoxycinnamate), a well-established UVB filter. The information is intended for researchers, scientists, and professionals in drug development and formulation, offering both available quantitative data and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound is an organic ester derived from methoxycinnamic acid and 2-ethoxyethanol.[1] It presents as a slightly yellow, viscous liquid and is practically odorless.[2] Its utility as a sunscreen agent is predicated on its ability to be effectively dissolved and incorporated into cosmetic and pharmaceutical formulations. A summary of its key physicochemical properties is presented below.

PropertyValue
IUPAC Name 2-Ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 104-28-9
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance Slightly yellow viscous liquid[1]
Water Solubility Practically insoluble (~0.05%)[3][4]

Solubility of this compound in Organic Solvents

For solvents where quantitative data is available, it is presented in the table below.

SolventSolubility ( g/100 mL)Temperature (°C)
Water~0.0525
Glycerol (B35011)0.525
Propylene (B89431) Glycol5.025
Ethanol Miscible Not Specified
Methanol Miscible Not Specified
Isopropanol Miscible Not Specified
Acetone Miscible Not Specified
Ethyl Acetate Miscible Not Specified
Vegetable Oils Miscible Not Specified

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. The data for glycerol and propylene glycol is derived from sources indicating solubility as 0.5% and 5% respectively, which has been converted to g/100 mL assuming the density of the solvent is approximately 1 g/mL.[3]

Experimental Protocol for Solubility Determination

For a precise quantitative determination of this compound's solubility in a specific organic solvent, the following experimental protocol, based on the well-established shake-flask method followed by HPLC quantification, is recommended.

Materials and Apparatus
  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The logical progression of the solubility determination experiment is outlined in the diagram below.

G Experimental Workflow for this compound Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Centrifuge to pellet excess solid quant Quantification sep->quant Analyze supernatant by HPLC calc Calculation of Solubility quant->calc Use calibration curve G Logical Relationships in Solubility Determination cluster_0 Experimental Setup cluster_1 Process cluster_2 Analysis cluster_3 Result A Excess Solute (this compound) D Agitation to Equilibrium A->D B Known Volume of Solvent B->D C Constant Temperature C->D E Separation of Solid and Liquid Phases D->E F Dilution of Supernatant E->F G HPLC Analysis F->G H Quantitative Solubility Value G->H

References

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known isomeric forms and potential tautomerism of Cinoxate (2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate), a cinnamate-based organic compound historically used as a UVB filter. This document delves into the structural chemistry, photochemical behavior, and analytical methodologies relevant to the study of its isomers.

Introduction to this compound and Structural Isomerism

This compound, with the chemical formula C₁₄H₁₈O₄, is an ester of 4-methoxycinnamic acid and 2-ethoxyethanol.[1] Primarily recognized for its role as a UVB absorbing agent in sunscreen formulations, its efficacy and stability are intrinsically linked to its molecular structure.[2] Like many organic molecules, this compound can exist in different isomeric forms. Isomers are compounds that have the same molecular formula but different arrangements of atoms. This guide will focus on two main types of isomerism pertinent to this compound: geometric (E/Z) isomerism and the theoretical potential for keto-enol tautomerism.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3] Geometric isomers, on the other hand, are stereoisomers that differ in the spatial arrangement of groups around a double bond.[4] Understanding these isomeric forms is critical for drug development and formulation, as different isomers can exhibit distinct physical, chemical, and biological properties.

Isomeric Forms of this compound

The isomeric landscape of this compound is dominated by geometric isomerism around its carbon-carbon double bond. While tautomerism is a theoretical possibility due to its chemical structure, it is not a reported feature of this molecule.

Geometric Isomerism: The (E)- and (Z)-Forms

This compound, as used in commercial applications and described in chemical databases, is the (E)-isomer , also known as the trans-isomer.[5] This configuration is the thermodynamically more stable form and is responsible for the compound's characteristic UVB absorption.

Upon exposure to ultraviolet (UV) radiation, the (E)-isomer can undergo photoisomerization to the (Z)-isomer (cis-isomer). This conversion is a primary pathway of photodegradation for cinnamate (B1238496) esters.[2] The photochemical reaction involves the absorption of a photon, leading to an excited state where rotation around the C=C bond becomes possible. Relaxation back to the ground state can then yield either the original (E)-isomer or the newly formed (Z)-isomer. This process is reversible, and a photostationary state can be reached under continuous irradiation.

The significance of this isomerization lies in the differing properties of the two forms. The (Z)-isomer has a lower UV-absorbing capacity, meaning its formation reduces the overall efficacy of a sunscreen formulation.

Caption: Photoisomerization of (E)-Cinoxate to (Z)-Cinoxate.

Table 1: Summary of Properties of (E)- and (Z)-Isomers of this compound

Property(E)-Cinoxate (trans)(Z)-Cinoxate (cis)Significance
IUPAC Name 2-ethoxyethyl (2E )-3-(4-methoxyphenyl)prop-2-enoate[1]2-ethoxyethyl (2Z )-3-(4-methoxyphenyl)prop-2-enoateDefines the stereochemistry around the C=C bond.
Thermodynamic Stability More stableLess stableThe (E)-isomer is the predominant form in the absence of UV light.
UVB Absorption Peak absorption at ~289 nm[2]Lower molar absorptivity than the (E)-isomerThe (E)-isomer is the effective UV filtering agent.
Formation Synthesized as the primary product.Formed photochemically from the (E)-isomer.[6](Z)-isomer formation is a key photodegradation pathway leading to loss of SPF.
Tautomerism: The Hypothetical Keto-Enol Forms

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For carbonyl compounds like this compound, which possesses an ester functional group, keto-enol tautomerism is a theoretical possibility. The "keto" form is the standard ester structure, while the "enol" form would feature a carbon-carbon double bond and a hydroxyl group.

The equilibrium for simple esters strongly favors the keto tautomer by a factor of more than 10⁷.[3] This is primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. For this compound, the extensive conjugation in the cinnamate system already provides significant electronic stability to the keto form. There are no reports in the scientific literature describing the isolation or significant presence of an enol tautomer of this compound. Therefore, while mechanistically plausible, this equilibrium is considered negligible under normal conditions.

Caption: Hypothetical Keto-Enol Tautomerism of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the analysis of this compound's geometric isomers, based on established techniques for cinnamate esters and other compounds with E/Z isomerism.[7][8]

Protocol for Photochemical Generation and Spectroscopic Analysis of (Z)-Cinoxate

Objective: To induce the photoisomerization of (E)-Cinoxate to (Z)-Cinoxate and monitor the process using UV-Vis spectroscopy.

Materials:

  • (E)-Cinoxate standard

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes

  • UV lamp (medium-pressure mercury lamp or solar simulator)

  • UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Prepare a dilute solution of (E)-Cinoxate in the chosen solvent (e.g., 10 µg/mL).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution from 250 nm to 400 nm to determine the initial absorbance profile and λmax of the (E)-isomer.

  • UV Irradiation: Place the quartz cuvette containing the solution at a fixed distance from the UV lamp.

  • Time-course Analysis: At regular time intervals (e.g., every 5 minutes), remove the cuvette and record its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the λmax of the (E)-isomer as a function of irradiation time. A decrease in absorbance indicates the conversion to the lower-absorbing (Z)-isomer. The establishment of a photostationary state is observed when the spectrum no longer changes with further irradiation.

Protocol for HPLC Separation and Quantification of (E)- and (Z)-Isomers

Objective: To separate and quantify the relative amounts of (E)- and (Z)-Cinoxate in a sample after UV exposure.

Materials:

  • UV-irradiated this compound solution

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • (E)-Cinoxate reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Set to the λmax of (E)-Cinoxate (e.g., 289 nm).

  • Standard Analysis: Inject the (E)-Cinoxate standard to determine its retention time.

  • Sample Analysis: Inject the UV-irradiated sample. The (Z)-isomer is typically less retained and will elute before the (E)-isomer.

  • Quantification: The relative percentage of each isomer can be estimated by the area of the respective peaks, assuming similar response factors. For accurate quantification, isolation of the (Z)-isomer would be necessary to create a calibration curve.

Workflow cluster_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis A Prepare solution of (E)-Cinoxate in solvent B Irradiate with UV Lamp A->B C Take aliquots at different time points B->C D UV-Vis Spectroscopy (Monitor Absorbance Change) C->D E HPLC-UV Analysis (Separate and Quantify Isomers) C->E

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Cinoxate in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinoxate is an organic compound widely used as a UV filter in sunscreens and other cosmetic products to protect the skin from the damaging effects of ultraviolet (UV) radiation, primarily absorbing UVB rays.[1] The accurate and precise quantification of this compound in commercial formulations is critical for ensuring product efficacy, safety, and adherence to regulatory standards.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust, reliable, and extensively utilized analytical technique for the quantitative analysis of active ingredients within complex matrices such as cosmetic creams.[1][3]

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in cosmetic cream formulations.

Principle of the Method

The methodology is based on reversed-phase high-performance liquid chromatography. A C18 stationary phase is used to separate this compound from other matrix components. The analyte is first extracted from the cosmetic cream using a suitable organic solvent. Separation is achieved using an isocratic mobile phase composed of a methanol (B129727) and water mixture. Following separation, this compound is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations and comparing the peak area of the sample.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, online degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (4-decimal places).

    • Vortex mixer.

    • Ultrasonic bath.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (99%+ purity).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Commercially available cosmetic cream containing this compound.

  • Consumables:

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with caps.

2. Chromatographic Conditions

The chromatographic separation is performed using the parameters summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detector Wavelength 308 nm
Run Time ~10 minutes

3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.

    • Suggested concentrations for the calibration curve are 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture vigorously for 5 minutes to fully disperse the cream.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte.

    • Centrifuge the mixture at 4000 RPM for 10 minutes.

    • Carefully transfer the clear supernatant to a 25 mL volumetric flask.

    • Repeat the extraction process (steps 2-6) on the residue with another 10 mL of methanol and combine the supernatants in the same 25 mL flask.

    • Allow the flask to reach room temperature and bring it to volume with methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. A further dilution with the mobile phase may be necessary to ensure the concentration falls within the linear range of the calibration curve.

4. Analysis Procedure and Data Processing

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each working standard solution in ascending order of concentration. Plot a graph of the peak area response versus the concentration of this compound. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of ≥ 0.999 is required for good linearity.

  • Sample Analysis: Inject 20 µL of the prepared sample solution into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample solution using the peak area and the linear regression equation from the calibration curve. Calculate the final concentration of this compound in the cosmetic cream (in % w/w).

  • System Suitability: Periodically inject a blank (mobile phase) and a mid-range standard solution to monitor for carryover and ensure system consistency.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

ParameterAcceptance CriteriaTypical Result
Linearity Correlation Coefficient (r²) ≥ 0.9990.9995
Range 5 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.10%
Specificity No interference at the retention time of this compoundConfirmed (Peak purity > 99.8%)
Limit of Detection (LOD) S/N Ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 101.5 µg/mL

Visual Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Quantification cluster_result Data Processing cream_weigh 1. Weigh Cosmetic Cream extraction 2. Add Methanol & Vortex/Sonicate cream_weigh->extraction std_weigh 1. Weigh this compound Standard stock_sol 2. Prepare Stock Solution std_weigh->stock_sol centrifuge 3. Centrifuge extraction->centrifuge working_std 3. Prepare Working Standards stock_sol->working_std dilution 4. Dilute to Volume centrifuge->dilution injection HPLC Injection working_std->injection filtration 5. Filter with 0.45 µm Syringe Filter dilution->filtration filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 308 nm separation->detection data_acq Data Acquisition (Peak Area) detection->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Calculate Concentration data_acq->quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

References

Application Note: In-Vitro Determination of Sun Protection Factor (SPF) for Formulations Containing Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Sun Protection Factor (SPF) of cosmetic and pharmaceutical formulations containing the UVB filter Cinoxate using in-vitro spectrophotometric methods. The primary method detailed is based on the widely used Mansur equation, a rapid and cost-effective approach for screening and quality control purposes. Additionally, principles of the more advanced substrate-based method using Polymethyl Methacrylate (PMMA) plates, which aligns with international guidelines like those from COLIPA and ISO, are discussed to provide a comprehensive overview for research and development.

Introduction

The Sun Protection Factor (SPF) is a critical measure of a sunscreen's efficacy in protecting the skin from UVB radiation, the primary cause of erythema (sunburn). While in-vivo testing on human subjects remains the regulatory gold standard for SPF labeling in many jurisdictions, in-vitro methods are invaluable tools for formulation screening, quality assurance, and rapid evaluation of UV filter performance.[1] In-vitro approaches offer a more ethical, cost-effective, and reproducible alternative for routine analysis.[2][3]

This compound (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based organic UVB filter that functions by absorbing UV radiation, thus preventing it from penetrating the skin.[4] Its peak absorption is in the UVB range, typically between 270 and 328 nm.[5] This application note outlines the necessary protocols to quantify the SPF of formulations containing this compound in a laboratory setting.

Quantitative Data Summary

The efficacy of a UV filter like this compound can be summarized by its absorption characteristics. The following tables provide key data for this compound and the constants required for the in-vitro SPF calculation using the Mansur equation.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Peak Absorbance (λmax)~306 nm
Molar Absorptivity (ε) at λmax~19,400 L mol⁻¹ cm⁻¹
UV Absorption Range270 - 328 nm (UVB)

Table 2: Normalized Erythemal Effect (EE) x Solar Intensity (I) Values

These constant values, established by Sayre et al., are used in the Mansur equation for SPF calculation.

Wavelength (λ) in nmEE x I (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0837
3200.0180

Experimental Protocols

Two primary in-vitro methods are presented. The first is a solution-based spectrophotometric method using the Mansur equation, ideal for rapid screening. The second outlines the principles of the substrate-based method for more advanced R&D.

Protocol 1: SPF Determination via UV Spectrophotometry in Solution (Mansur Method)

This method calculates the SPF based on the UV absorbance of a diluted solution of the final formulation.

3.1.1. Materials and Equipment

  • UV-VIS Spectrophotometer (double beam, with a wavelength range of at least 290-320 nm)

  • Matched 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (various sizes, e.g., 25 mL, 100 mL)

  • Pipettes

  • Ethanol (B145695) (or other suitable solvent that does not absorb in the UV range and can fully dissolve the sample)

  • Ultrasonic bath

3.1.2. Sample Preparation

  • Accurately weigh approximately 1.0 g of the sunscreen formulation containing this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of ethanol and sonicate for 10 minutes to ensure complete dispersion and dissolution of the active ingredients.

  • Bring the flask to volume with ethanol and mix thoroughly.

  • Filter the solution to remove any insoluble excipients.

  • Perform a serial dilution. For example, transfer 5 mL of the filtered solution to a 50 mL volumetric flask and dilute to volume with ethanol. Then, transfer 5 mL of this solution to a 25 mL volumetric flask and bring to volume with ethanol. The final dilution factor should be adjusted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0 AU).

3.1.3. Spectrophotometric Measurement

  • Set the spectrophotometer to scan from 290 nm to 320 nm.

  • Use ethanol as the blank reference.

  • Measure the absorbance of the final diluted sample solution at 5 nm intervals (i.e., at 290, 295, 300, 305, 310, 315, and 320 nm).

  • Perform at least three independent measurements for each sample and calculate the mean absorbance at each wavelength.

3.1.4. SPF Calculation (Mansur Equation)

The SPF is calculated using the following formula:

SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ))

Where:

  • CF = Correction Factor (a constant value of 10)

  • EE(λ) × I(λ) = Normalized product of Erythemal Effect and Solar Intensity at wavelength λ (from Table 2)

  • Abs(λ) = Mean absorbance of the sample solution at wavelength λ

Example Calculation Step: For each wavelength, multiply the corresponding EE x I value by the measured absorbance. Sum these products and then multiply by the correction factor of 10 to obtain the in-vitro SPF value.

Protocol 2: Principles of Substrate-Based In-Vitro SPF Determination

This method more closely mimics the application of sunscreen on skin by spreading a thin film of the product on a roughened substrate. It is the basis for international standards like ISO 24443.

3.2.1. Materials and Equipment

  • UV-VIS Spectrophotometer equipped with an integrating sphere

  • Solar simulator (Xenon arc lamp) compliant with COLIPA/ISO standards

  • Polymethyl Methacrylate (PMMA) plates with a defined surface roughness

  • Positive displacement pipette or syringe for precise application

  • Spreading tool (e.g., robotic arm or gloved finger)

3.2.2. Methodology Overview

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.2-1.3 mg/cm²) is applied to the surface of a PMMA plate. The product is then spread evenly across the plate to create a uniform film.

  • Drying/Settling: The prepared plate is allowed to dry for a set period (e.g., 15-30 minutes) in the dark to allow the film to stabilize.

  • Initial Absorbance Measurement: The initial UV absorbance/transmittance of the sunscreen film is measured from 290 nm to 400 nm using the spectrophotometer.

  • UV Pre-Irradiation (Photostability): The plate is exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the formulation. The irradiation dose is often calculated based on the initial UVA protection factor.

  • Post-Irradiation Absorbance Measurement: The UV absorbance/transmittance is measured again after irradiation.

  • SPF Calculation: The final SPF is calculated from the post-irradiation absorbance data. This calculation is more complex than the Mansur equation and often involves an iterative process to correlate the in-vitro data with a known in-vivo SPF of a standard sunscreen.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the substrate-based in-vitro SPF determination method.

G cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis p1 Apply 1.2-1.3 mg/cm² of formulation to PMMA plate p2 Spread evenly to form a uniform film p1->p2 p3 Dry/Settle for 15-30 min in the dark p2->p3 m1 Measure Initial UV Absorbance (290-400 nm) p3->m1 m2 Expose to controlled UV dose (Solar Simulator) m1->m2 m3 Measure Post-Irradiation UV Absorbance m2->m3 a1 Calculate In-Vitro SPF and other parameters (e.g., UVA-PF, Critical Wavelength) m3->a1 G cluster_inputs Inputs cluster_process Process cluster_output Output abs Mean Absorbance at 290-320 nm multiply Multiply Abs(λ) by EE(λ) x I(λ) at each 5 nm interval abs->multiply ee_i EE x I Constants (from Table 2) ee_i->multiply cf Correction Factor (10) final_calc Multiply Sum by Correction Factor cf->final_calc sum Sum the products from 290 to 320 nm multiply->sum sum->final_calc spf In-Vitro SPF Value final_calc->spf

References

Application Notes and Protocols for the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate (Cinoxate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-ethoxyethyl p-methoxycinnamate, a UVB filter commonly known as Cinoxate. This document outlines the primary synthetic pathways, presents comparative data, and offers detailed experimental protocols for its preparation.

Introduction

This compound is an organic compound that functions as a UVB absorbent, protecting the skin from the harmful effects of solar radiation. Its synthesis is of significant interest in the pharmaceutical and cosmetic industries. The most common and industrially viable method for producing this compound is through the esterification of p-methoxycinnamic acid with 2-ethoxyethanol (B86334). Alternative methods, such as transesterification and enzymatic synthesis, offer different advantages in terms of yield, purity, and environmental impact.

Primary Synthesis Pathways

The synthesis of 2-ethoxyethyl p-methoxycinnamate can be primarily achieved through three distinct pathways:

  • Direct Esterification (Fischer Esterification): This is the most traditional and straightforward method. It involves the reaction of p-methoxycinnamic acid with 2-ethoxyethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed as a byproduct.

  • Transesterification: This method involves the reaction of an alkyl ester of p-methoxycinnamic acid (e.g., methyl or ethyl p-methoxycinnamate) with 2-ethoxyethanol. This equilibrium-driven reaction is catalyzed by either an acid or a base and is often preferred when the starting ester is more readily available or when direct esterification proves to be inefficient.

  • Enzymatic Synthesis: A greener and more sustainable approach, this pathway utilizes lipases as biocatalysts. The enzymatic esterification of p-methoxycinnamic acid with 2-ethoxyethanol proceeds under milder reaction conditions, often leading to higher selectivity and purity of the final product.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes quantitative data for the synthesis of p-methoxycinnamate esters, providing a comparative analysis of different synthetic routes. While specific data for this compound is limited in publicly available literature, the data for the structurally similar and widely used 2-ethylhexyl p-methoxycinnamate (Octinoxate) is included to provide a relevant benchmark.

Synthesis PathwayReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct Esterification p-Methoxycinnamic acid, 2-Ethylhexanolp-Toluenesulfonic acidToluene (B28343)RefluxNot SpecifiedHigh[1]
Transesterification Ethyl p-methoxycinnamate, 2-Ethylhexanolp-Toluenesulfonic acidNone150693[1]
Enzymatic Synthesis p-Methoxycinnamic acid, 2-EthylhexanolRhizopus oryzae lipase (B570770)Cyclo-octane459691.3[2]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis of p-methoxycinnamate esters.

Protocol 1: Synthesis of 2-Ethoxyethyl p-Methoxycinnamate via Direct Esterification

This protocol is a representative method adapted from the general principles of Fischer esterification for similar compounds.

Materials:

  • p-Methoxycinnamic acid

  • 2-Ethoxyethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents). Add toluene as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-ethoxyethyl p-methoxycinnamate.

Protocol 2: Synthesis of 2-Ethoxyethyl p-Methoxycinnamate via Transesterification

This protocol is a representative method adapted from the synthesis of similar cinnamate (B1238496) esters.[1]

Materials:

  • Ethyl p-methoxycinnamate

  • 2-Ethoxyethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene (B151609) or Toluene

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with a stirrer and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, add ethyl p-methoxycinnamate (1 equivalent), a molar excess of 2-ethoxyethanol, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to approximately 150°C with constant stirring for several hours (e.g., 6 hours). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and distill off the excess solvent under vacuum. Dissolve the residue in benzene or toluene.

  • Purification: Wash the organic layer with a 10% sodium carbonate solution and then with water. Dry the organic layer with anhydrous sodium sulfate. Remove the solvent by distillation under vacuum. The final product can be further purified by vacuum distillation.[1]

Protocol 3: Enzymatic Synthesis of 2-Ethoxyethyl p-Methoxycinnamate

This protocol is a representative method based on the enzymatic synthesis of 2-ethylhexyl p-methoxycinnamate.[2]

Materials:

  • p-Methoxycinnamic acid

  • 2-Ethoxyethanol

  • Immobilized lipase (e.g., from Rhizopus oryzae or Candida antarctica)

  • Anhydrous organic solvent (e.g., cyclo-octane, hexane, or toluene)

  • Shaking incubator or stirred tank reactor

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-methoxycinnamic acid (1 equivalent) and 2-ethoxyethanol (e.g., a 1:2 molar ratio) in an anhydrous organic solvent.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. Incubate the mixture at a controlled temperature (e.g., 45°C) with continuous agitation in a shaking incubator or a stirred tank reactor for an extended period (e.g., 96 hours).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-ethoxyethyl p-methoxycinnamate.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_transesterification Transesterification Route p_methoxycinnamic_acid p-Methoxycinnamic Acid This compound 2-Ethoxyethyl p-Methoxycinnamate (this compound) p_methoxycinnamic_acid->this compound   Direct Esterification (Acid Catalyst) two_ethoxyethanol 2-Ethoxyethanol two_ethoxyethanol->this compound ethyl_p_methoxycinnamate Ethyl p-Methoxycinnamate ethyl_p_methoxycinnamate->this compound Transesterification (Acid/Base Catalyst) Experimental_Workflow start Start setup Combine Reactants: - p-Methoxycinnamic Acid - 2-Ethoxyethanol - Acid Catalyst - Toluene start->setup reflux Heat to Reflux (Collect water in Dean-Stark trap) setup->reflux workup Cool and Wash: - Water - NaHCO3 solution - Brine reflux->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation or Column Chromatography) concentrate->purify end Pure this compound purify->end

References

Application Note: Analysis of Cinoxate as a Reference Standard in Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate is an organic compound, specifically an ester of methoxycinnamic acid and 2-ethoxyethanol, that functions as a UVB absorber.[1] It has been used as an active ingredient in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation.[2][3] Accurate and reliable quantification of this compound in these products is crucial for ensuring product efficacy, safety, and compliance with regulatory standards.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely recognized and robust method for the quantitative analysis of this compound in complex matrices such as creams and lotions.[3][4] This document provides detailed protocols for the use of this compound as a reference standard in HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development.

PropertyValueSource
Chemical Name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[5]
CAS Number 104-28-9[5]
Molecular Formula C14H18O4[5]
Molecular Weight 250.29 g/mol [5]
Appearance Viscous clear to pale yellow liquid[5][6]
Solubility Practically insoluble in water; miscible with alcohols, esters, and vegetable oils.[1][5]
UV λmax ~308 nm[3]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantification of this compound due to its high specificity, sensitivity, and accuracy.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated isocratic RP-HPLC method for this compound analysis.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):Water (85:15, v/v)[4]Gradient of Water (0.5% acetic acid) and Acetonitrile (0.5% acetic acid)[4]
Flow Rate 1.0 mL/min[4]0.9 mL/min[4]
Detection Wavelength 310 nm[4]320 nm[4]
Linearity Range 1.0 - 100 µg/mLNot Specified
Correlation Coefficient (r²) > 0.999[4]Not Specified
Accuracy (Recovery) 98.84% - 99.46%[4]99.9% - 105.3%[4]
Precision (RSD) < 1.0%[4]< 4.6% (Intra-day)[4]
Limit of Detection (LOD) Not Specified0.007 - 0.240 µg[4]
Limit of Quantification (LOQ) Not Specified0.025 - 0.800 µg[4]
Experimental Protocol: Isocratic RP-HPLC

This protocol details the quantification of this compound in a sunscreen cream formulation using an isocratic RP-HPLC method.

1. Materials and Reagents

  • This compound reference standard (USP grade or equivalent)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Sunscreen cream sample containing this compound

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV-Vis detector, pump, and autosampler

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase (Methanol:Water 85:15, v/v) to prepare a series of standards with concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, and 100 µg/mL).[3] These will be used to construct the calibration curve.

3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the sunscreen cream into a 50 mL centrifuge tube.

  • Add 10 mL of methanol, vortex for 5 minutes to disperse the sample, and then sonicate for 30 minutes to ensure complete extraction.[3]

  • Centrifuge the mixture for 10 minutes at 10,000 rpm.[3]

  • Carefully transfer the supernatant to a 25 mL volumetric flask.[3]

  • Repeat the extraction on the residue with an additional 8 mL of methanol, centrifuge, and combine the supernatant in the same volumetric flask.[3]

  • Bring the flask to volume with methanol.[3]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.[3]

4. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (85:15, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detector Wavelength: 310 nm[4]

  • Run Time: Approximately 15 minutes

5. Analysis and Calibration

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solution.

  • Plot a calibration curve of the peak area versus the concentration of the this compound working standards.

  • Perform a linear regression analysis to obtain the equation of the line and a correlation coefficient (r²) of ≥ 0.999 for good linearity.[3]

  • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be employed for the identification and quantification of various cosmetic ingredients, including UV filters like this compound.

Experimental Protocol: GC-MS

This protocol provides a general procedure for the analysis of this compound in cosmetic samples. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Methanol or Dichloromethane (GC grade)

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 250 µm x 0.25 µm)

  • Autosampler vials with inserts

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Prepare by dissolving an accurately weighed amount of this compound reference standard in methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range for calibration.

3. Sample Preparation

  • Accurately weigh about 0.5 g of the cosmetic sample into a screw-top tube.[7]

  • Add 5 mL of methanol or dichloromethane, vortex for 30 seconds, and sonicate for 20 minutes.[7]

  • Centrifuge the sample at 5,000 rpm for 15 minutes.[7]

  • Transfer the supernatant to an autosampler vial for injection.

4. GC-MS Conditions (Typical)

  • Injection Mode: Splitless, 1 µL injection volume[7]

  • Column: HP-5ms (30 m x 250 µm x 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 150°C, ramp to 290°C. Total run time around 30 minutes. (This is a general program and needs to be optimized for this compound).[7]

  • Ion Source: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the standard solutions.

Mandatory Visualizations

photodegradation_pathway trans_this compound trans-Cinoxate (Effective UV Absorber) cis_this compound cis-Cinoxate (Reduced UV Absorption) trans_this compound->cis_this compound trans-cis Isomerization uv_radiation UV Radiation uv_radiation->trans_this compound absorption ros Reactive Oxygen Species (ROS) uv_radiation->ros generates degradation Further Degradation Products cis_this compound->degradation antioxidants Antioxidants (e.g., Vitamin E) antioxidants->ros quench ros->trans_this compound accelerates degradation

Caption: Photodegradation pathway of this compound and the role of antioxidants.

hplc_validation_workflow start Start: Define Analytical Requirements methodA Method A (e.g., Isocratic) start->methodA methodB Method B (e.g., Gradient) start->methodB validationA Validate Method A (ICH Guidelines) methodA->validationA validationB Validate Method B (ICH Guidelines) methodB->validationB sample_analysis Analyze Same Set of Samples with Both Methods validationA->sample_analysis validationB->sample_analysis comparison Compare Results (e.g., t-test, F-test) sample_analysis->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

Caption: Workflow for the cross-validation of two HPLC methods.

References

Application Notes and Protocols for Studying the Photodegradation of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for the study of Cinoxate photodegradation. The protocols outlined below cover sample preparation, irradiation, and analytical methodologies for both quantitative and qualitative assessment of this compound's photostability.

Introduction

This compound, or 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based organic compound historically used as a UVB filter in sunscreen formulations. Its efficacy is dependent on its ability to absorb UV radiation and dissipate the energy. However, like other cinnamate (B1238496) esters, this compound is susceptible to photodegradation, which can lead to a loss of its UV-protective capacity and the formation of various degradation by-products.[1] Understanding the photodegradation profile of this compound is crucial for formulation development, stability testing, and ensuring product safety and efficacy.

The primary mechanism of photodegradation for cinnamate esters is trans-cis isomerization. The trans-isomer is the therapeutically effective form that absorbs UVB radiation. Upon exposure to UV light, it can convert to the cis-isomer, which has a lower UV-absorbing capacity, thereby reducing the overall effectiveness of the sunscreen.[2] Other degradation pathways, such as [2+2] cycloaddition reactions, may also occur, particularly at higher concentrations.[3]

Data Presentation

The following tables summarize key data relevant to the study of this compound photodegradation. Due to the limited availability of specific quantitative data for this compound, data for the closely related and widely studied compound 2-ethylhexyl-4-methoxycinnamate (EHMC, Octinoxate) is included for comparative purposes and to provide an indication of expected results.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
Chemical Name2-ethoxyethyl p-methoxycinnamate[4]
Molecular FormulaC14H18O4[4]
Molar Mass250.29 g/mol
λmax (in ethanol)~310 nm
SolubilityPractically insoluble in water

Table 2: Representative HPLC Methods for this compound Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Reference
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)A: Water (0.5% acetic acid)B: Acetonitrile (0.5% acetic acid)
Flow Rate 1.0 mL/min0.9 mL/min
Detection Wavelength 310 nm320 nm
Column Temperature Ambient30 °C
Injection Volume 20 µL10 µL

Table 3: Potential Mass Spectrometry Fragments of Cinnamate Esters

Data presented is for protonated 2-ethylhexyl-4-methoxycinnamate ([OMC·H]+) and serves as a guide for expected fragmentation patterns of this compound.

m/zProposed FragmentFragmentation PathwayReference
179Protonated 4-methoxycinnamic acidCleavage of the ester bond
161Cationic 4-methoxycinnamaldehydeCleavage of the ester bond with loss of the ethoxyethanol group
133Photochemical product from a dissociative excited state

Experimental Protocols

Protocol 1: Sample Preparation for Photodegradation Studies

Objective: To prepare a uniform thin film of a this compound-containing formulation for controlled UV irradiation.

Materials:

  • This compound formulation (e.g., cream, lotion)

  • Quartz plates (UV-transparent)

  • Analytical balance

  • Spatula

  • Methanol (B129727) or ethanol (B145695) (for extraction)

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • Aluminum foil

Procedure:

  • Accurately weigh a specific amount of the this compound formulation.

  • Apply the formulation uniformly as a thin film onto a clean quartz plate. A typical application rate is 2 mg/cm².

  • Prepare at least two sets of identical samples. One set will be for UV exposure, and the other will serve as a dark control.

  • Completely wrap the dark control samples in aluminum foil to shield them from any light exposure.

Protocol 2: UV Irradiation of this compound Samples

Objective: To expose the prepared this compound samples to a controlled dose of UV radiation.

Materials:

  • Prepared this compound samples on quartz plates (and dark controls)

  • A calibrated UV radiation source (e.g., solar simulator with a Xenon arc lamp, or a photostability chamber with UVA and UVB lamps)

  • Radiometer to measure UV irradiance

Procedure:

  • Place the unwrapped samples and the aluminum-foil-wrapped dark control samples into the photostability chamber or under the solar simulator.

  • Expose the samples to a controlled dose of UV radiation. For confirmatory studies, the ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • The duration of exposure will depend on the intensity of the light source and the desired level of degradation. It is recommended to take samples at various time points to study the degradation kinetics.

Protocol 3: Extraction of this compound and Degradation Products

Objective: To extract the remaining this compound and any formed degradation products from the quartz plates for analysis.

Procedure:

  • After the specified irradiation period, place each quartz plate (both irradiated and dark control) into a separate beaker containing a defined volume of a suitable solvent (e.g., methanol or ethanol).

  • Use an ultrasonic bath to ensure the complete dissolution of the formulation film from the plate into the solvent.

  • Transfer the resulting solution to a volumetric flask and dilute to a known volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol 4: HPLC-UV Analysis of this compound Photodegradation

Objective: To quantify the amount of this compound remaining after UV exposure and to observe the formation of degradation products.

Instrumentation and Conditions:

  • Use a validated HPLC method, such as one of the methods outlined in Table 2.

  • Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 310 nm).

Procedure:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the extracted solutions from the irradiated and dark control samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the concentration of this compound in each sample by comparing the peak area to the calibration curve.

  • The percentage of degradation can be calculated by comparing the amount of this compound in the irradiated sample to the amount in the dark control sample.

  • Monitor the appearance of new peaks in the chromatograms of the irradiated samples, which indicate the formation of degradation products.

Protocol 5: Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of the photodegradation products.

Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer (LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

Procedure:

  • Inject the extracted solutions from the irradiated samples into the LC-MS system.

  • Acquire mass spectra for the peaks corresponding to the degradation products observed in the HPLC-UV analysis.

  • Analyze the mass spectra to determine the molecular weight of the degradation products.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structures of the degradation products.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh this compound Formulation prep2 Apply Uniform Thin Film (2 mg/cm²) to Quartz Plate prep1->prep2 prep3 Prepare Irradiated and Dark Control Sets prep2->prep3 irrad1 Place Samples in Photostability Chamber prep3->irrad1 irrad2 Expose to Controlled UV Dose (e.g., ICH Q1B) irrad1->irrad2 ext1 Dissolve Film from Plate in Solvent (e.g., Methanol) irrad2->ext1 ext2 Sonicate for Complete Dissolution ext1->ext2 ext3 Filter Solution (0.45 µm) ext2->ext3 analysis1 HPLC-UV Analysis ext3->analysis1 analysis2 LC-MS Analysis analysis1->analysis2 For Identification data1 Quantify this compound Degradation analysis1->data1 data2 Identify Degradation Products analysis2->data2 data3 Determine Degradation Kinetics data1->data3

Caption: Experimental workflow for studying this compound photodegradation.

G trans_this compound trans-Cinoxate (Effective UV Absorber) excited_state Excited State trans_this compound->excited_state UV Photon Absorption excited_state->trans_this compound Energy Dissipation (Heat) cis_this compound cis-Cinoxate (Less Effective UV Absorber) excited_state->cis_this compound Isomerization other_products Other Photodegradation Products (e.g., Cyclodimers) excited_state->other_products Other Reactions

Caption: Primary photodegradation pathway of this compound.

References

Application Notes and Protocols for Cinoxate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Cinoxate in various complex matrices, including cosmetics, biological fluids, and environmental samples. The protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are outlined to ensure accurate and reproducible quantification of this compound.

Analysis of this compound in Cosmetic Formulations

The accurate determination of this compound in cosmetic products like sunscreen is crucial for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[1]

Sample Preparation Protocol: Solvent Extraction

This protocol describes the extraction of this compound from a cream-based cosmetic formulation prior to HPLC-UV analysis.[1]

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)[1]

  • Water (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 25 mL of methanol to the tube.[1]

  • Vortex the mixture for 5 minutes to ensure complete dispersion of the sample.[1]

  • Sonicate the sample for 15 minutes to facilitate the extraction of this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant.

  • Carefully transfer the supernatant to a 50 mL volumetric flask.

  • Repeat the extraction process (steps 2-6) with an additional 25 mL of methanol and combine the supernatants.

  • Bring the volumetric flask to volume with methanol.[1]

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[2][3]

Diagram: Workflow for this compound Extraction from Cosmetics

G cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh 1.0 g of Cosmetic Cream add_methanol1 Add 25 mL Methanol weigh->add_methanol1 vortex Vortex for 5 min add_methanol1->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge transfer1 Transfer Supernatant centrifuge->transfer1 repeat_extraction Repeat Extraction (Steps 2-6) transfer1->repeat_extraction combine Combine Supernatants repeat_extraction->combine final_volume Adjust to 50 mL with Methanol combine->final_volume filter Filter (0.45 µm) final_volume->filter hplc HPLC-UV Analysis filter->hplc

Caption: Workflow for the extraction of this compound from cosmetic cream.

Quantitative Data

The following table summarizes typical performance data for the HPLC-UV method for this compound in cosmetics.

ParameterTypical ValueReference
Linearity (R²)> 0.999[1]
Limit of Detection (LOD)0.007 - 0.240 µg/mL[2]
Limit of Quantitation (LOQ)0.025 - 0.800 µg/mL[2]
Recovery98 - 102%
Precision (%RSD)< 2.0%[2]

Note: Recovery and Precision values are representative for a validated method.

Analysis of this compound in Biological Fluids (Urine and Plasma)

For pharmacokinetic and biomonitoring studies, sensitive methods are required for the determination of this compound in biological fluids. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective techniques for sample clean-up and concentration.

Sample Preparation Protocol: Supported Liquid Extraction (SLE) for Urine

This protocol is a general procedure for the extraction of drug compounds from urine and can be adapted for this compound.

Materials:

  • Urine sample

  • Internal standard solution

  • Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4)

  • β-glucuronidase solution

  • Ammonium hydroxide (B78521) (5 M)

  • Methyl tert-butyl ether (MTBE)

  • Supported Liquid Extraction (SLE) plate/cartridge

  • Evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of urine into a collection plate.

  • Add 25 µL of internal standard solution.

  • Add 175 µL of 100 mM ammonium acetate buffer (pH 4) and 25 µL of β-glucuronidase solution.[2]

  • Mix and incubate at 40°C for 60 minutes for deconjugation.[2]

  • Allow the sample to cool to room temperature and add 20 µL of 5 M ammonium hydroxide to stop the enzymatic reaction.[2]

  • Load the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Apply the extraction solvent (e.g., MTBE) and collect the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.

Diagram: Supported Liquid Extraction Workflow for Urine Samples

G cluster_prep Sample Pre-treatment cluster_ext Supported Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis sample 200 µL Urine Sample is Add Internal Standard sample->is enzyme Add Buffer and β-glucuronidase is->enzyme incubate Incubate at 40°C for 60 min enzyme->incubate quench Quench Reaction incubate->quench load Load onto SLE plate quench->load absorb Absorb for 5 min load->absorb elute Elute with MTBE absorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for supported liquid extraction of drugs from urine.

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol describes a general SPE procedure for the extraction of drugs from plasma, which can be optimized for this compound.

Materials:

  • Plasma sample

  • Internal standard solution

  • Phosphoric acid (to adjust pH)

  • SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • Evaporator

  • Reconstitution solution

Procedure:

  • Pre-treat the plasma sample by adding an internal standard and adjusting the pH with phosphoric acid to enhance retention on the SPE sorbent.

  • Condition the SPE cartridge by passing methanol followed by water through it.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge under vacuum.

  • Elute the analyte with a suitable organic solvent, such as methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis by LC-MS/MS.

Diagram: Solid-Phase Extraction Workflow for Plasma Samples

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis sample Plasma Sample is Add Internal Standard sample->is ph_adjust Adjust pH is->ph_adjust load Load Sample ph_adjust->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General solid-phase extraction workflow for plasma samples.

Quantitative Data

The following table provides representative performance data for the analysis of small molecule drugs in biological fluids, which can be expected for a validated this compound method.

ParameterUrine (SLE)Plasma (SPE)
Recovery80 - 120%85 - 115%
Precision (%RSD)< 15%< 15%
LLOQ1 - 10 ng/mL0.1 - 5 ng/mL
Linearity (R²)> 0.99> 0.99

Note: These values are representative for validated bioanalytical methods.[4]

Analysis of this compound in Environmental Samples (Water and Soil)

The presence of UV filters like this compound in the environment is of growing concern. Reliable methods for their detection in water and soil are essential for environmental monitoring.

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Water

This protocol is suitable for the extraction and preconcentration of UV filters from water samples.

Materials:

  • Water sample (e.g., river water, wastewater effluent)

  • Internal standard solution

  • Formic acid (to adjust pH)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • Acetone (for elution)

  • Evaporator

  • Reconstitution solution

Procedure:

  • Filter the water sample to remove suspended solids.

  • Add an internal standard to a known volume of the water sample.

  • Adjust the pH of the sample to ~3 with formic acid.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with a mixture of methanol and acetone.

  • Evaporate the eluate to a small volume or to dryness.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Diagram: SPE Workflow for Environmental Water Samples

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis sample Water Sample filter Filter Sample sample->filter is Add Internal Standard filter->is ph_adjust Adjust pH to ~3 is->ph_adjust load Load Sample ph_adjust->load condition Condition SPE Cartridge condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Methanol/Acetone dry->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for SPE of environmental water samples.

Sample Preparation Protocol: QuEChERS for Soil

The QuEChERS method, originally developed for pesticide residue analysis in food, can be adapted for the extraction of organic contaminants like this compound from soil.[5][6]

Materials:

  • Soil sample, homogenized

  • Internal standard solution

  • Water

  • Acetonitrile (B52724)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (d-SPE) clean-up tubes (e.g., containing PSA and C18)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add a known amount of internal standard.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE clean-up tube.

  • Shake the d-SPE tube for 30 seconds and then centrifuge.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Diagram: QuEChERS Workflow for Soil Samples

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 10 g Homogenized Soil is Add Internal Standard sample->is water Add 10 mL Water is->water acetonitrile Add 10 mL Acetonitrile water->acetonitrile shake1 Shake for 1 min acetonitrile->shake1 salts Add QuEChERS Salts shake1->salts shake2 Shake for 1 min salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 aliquot Take Aliquot of Supernatant centrifuge1->aliquot dspe Add to d-SPE Tube aliquot->dspe shake3 Shake for 30 sec dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 analysis LC-MS/MS or GC-MS Analysis centrifuge2->analysis

Caption: General workflow for QuEChERS extraction from soil samples.

Quantitative Data

The following table presents typical performance data for the analysis of organic micropollutants in environmental samples.

ParameterWater (SPE)Soil (QuEChERS)
Recovery70 - 110%70 - 120%
Precision (%RSD)< 20%< 20%
LOQ1 - 50 ng/L1 - 25 µg/kg
Linearity (R²)> 0.99> 0.99

Note: These values are representative for validated environmental analysis methods.[7]

References

Application of Cinoxate in Dermatological Research: A Review of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, a cinnamate-based organic compound, has historically been utilized as a UVB filter in sunscreen formulations.[1][2] Its primary mechanism of action involves the absorption of UVB radiation, thereby mitigating the direct damaging effects of this spectrum of light on the skin.[3][4] However, due to its relatively weak UV absorption, lack of UVA protection, and concerns regarding photostability, it has been largely superseded by more modern and effective sunscreen agents.[1] Despite its declining commercial use, this compound can still serve as a reference compound in dermatological research to investigate the fundamental mechanisms of photoprotection and to evaluate the efficacy of new photoprotective agents.

This document provides detailed application notes and protocols for the use of this compound in dermatological research studies, with a focus on in vitro and in vivo models for assessing its photoprotective capabilities.

Data Presentation: Comparative Efficacy of this compound

The efficacy of a UV filter is determined by its absorption spectrum and its ability to prevent UV-induced skin damage. The following tables summarize the available quantitative data comparing this compound to other UV filters.

UV FilterTypePeak Absorption (λmax)Spectrum of Protection
This compound UVB Filter~289 nmUVB
Padimate O UVB FilterNot specifiedUVB
Avobenzone UVA FilterNot specifiedUVA
Oxybenzone Broad SpectrumNot specifiedUVA/UVB

Table 1: Comparison of UV Absorption Spectra.

FormulationSun Protection Factor (SPF)
3% this compound + 7% Padimate O in a lip balm15 (this compound contributed 1-2 SPF units)
3% this compound as a monotherapyMaximum of 2.5
2% this compound as the sole active ingredient in a lip balm2

Table 2: In vivo SPF values of this compound-containing formulations.

Experimental Protocols

The following protocols are adapted from established methodologies for evaluating the photoprotective effects of sunscreen agents and can be applied to the study of this compound.

Protocol 1: In Vitro Assessment of Photoprotection in Human Keratinocytes (HaCaT)

This protocol assesses the ability of this compound to protect cultured human keratinocytes from UVB-induced cell death and DNA damage.

1. Cell Culture and Treatment:

  • Seed HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare solutions of this compound in a suitable vehicle (e.g., DMSO) at various concentrations (e.g., 10, 50, 100 µM).

  • Pre-incubate the cells with the this compound solutions or vehicle control for 2-4 hours.

2. UVB Irradiation:

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Irradiate the cells with a predetermined dose of UVB (e.g., 50, 100 mJ/cm²). Include a non-irradiated control group.

3. Assessment of Cell Viability (MTT Assay):

  • After irradiation, add fresh medium and incubate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Assessment of DNA Damage (Comet Assay):

  • Following UVB irradiation, harvest the cells.

  • Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells and subject them to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the tail moment or the percentage of DNA in the tail.

Protocol 2: In Vivo Assessment of Erythema and Edema in a Hairless Mouse Model

This protocol evaluates the immediate protective effects of a this compound formulation against a single high dose of UVB radiation in an animal model.

1. Animal Model and Groups:

  • Use SKH-1 or HRS/J hairless mice (6-8 weeks old).

  • Divide the mice into at least three groups:

    • Group 1: Untreated control (no UVB, no treatment).

    • Group 2: UVB + Vehicle control.

    • Group 3: UVB + this compound formulation.

2. Formulation Application and UVB Exposure:

  • Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin.

  • Allow the formulation to dry for 15-20 minutes.

  • Expose the treated area to a single dose of UVB radiation, predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).

3. Assessment of Erythema and Edema:

  • At 24 and 48 hours post-irradiation, assess the following:

    • Erythema: Score the redness of the skin using a visual scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe) or measure with a colorimeter.

    • Edema: Measure the skinfold thickness of the irradiated area using calipers. An increase in thickness compared to baseline indicates edema.

Protocol 3: Assessment of this compound Photostability using HPLC

This protocol quantifies the concentration of this compound before and after UV exposure to determine its photostability.

1. Sample Preparation:

  • Apply a uniform thin film of the this compound formulation (e.g., 2 mg/cm²) onto a quartz plate.

  • Prepare two sets of samples: one for UV exposure and one as a dark control (wrapped in aluminum foil).

2. UV Exposure:

  • Place the unwrapped samples in a photostability chamber and expose them to a controlled dose of UV radiation.

3. Sample Extraction:

  • After exposure, dissolve the formulation film from the quartz plate into a suitable solvent (e.g., methanol) using an ultrasonic bath.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Use an HPLC system with a C18 column and a mobile phase optimized for this compound separation.

  • Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Inject the extracted solutions from the exposed and dark control samples and quantify the this compound concentration by comparing the peak areas to a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the dermatological research of this compound.

UV_Induced_Damage_Pathway UVB UVB Radiation Skin Skin UVB->Skin DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Skin->ROS This compound This compound (UVB Absorption) This compound->UVB Blocks Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation

Caption: Simplified pathway of UVB-induced skin damage and the protective role of this compound.

In_Vitro_Workflow Start Start Cell_Culture HaCaT Cell Culture (96-well plate) Start->Cell_Culture Treatment This compound Treatment (Various Concentrations) Cell_Culture->Treatment UVB_Irradiation UVB Irradiation Treatment->UVB_Irradiation Incubation Incubation (24-48 hours) UVB_Irradiation->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Comet_Assay DNA Damage (Comet Assay) Incubation->Comet_Assay End End MTT_Assay->End Comet_Assay->End

Caption: Experimental workflow for in vitro assessment of this compound's photoprotective effects.

In_Vivo_Workflow Start Start Animal_Grouping Animal Grouping (Hairless Mice) Start->Animal_Grouping Formulation_Application Topical Application (Vehicle vs. This compound) Animal_Grouping->Formulation_Application UVB_Exposure UVB Exposure (1-2 MEDs) Formulation_Application->UVB_Exposure Assessment_24h 24h Post-Irradiation Assessment UVB_Exposure->Assessment_24h Assessment_48h 48h Post-Irradiation Assessment UVB_Exposure->Assessment_48h Erythema_Scoring Erythema Scoring Assessment_24h->Erythema_Scoring Edema_Measurement Edema Measurement Assessment_24h->Edema_Measurement Assessment_48h->Erythema_Scoring Assessment_48h->Edema_Measurement End End Erythema_Scoring->End Edema_Measurement->End

Caption: Experimental workflow for in vivo evaluation of this compound's efficacy against erythema and edema.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Cinoxate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of Cinoxate.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of this compound a concern in my formulations?

This compound, a cinnamate-based UVB filter, is susceptible to photodegradation when exposed to UV radiation.[1][2] This degradation can cause a significant loss of its UV-absorbing capacity, compromising the Sun Protection Factor (SPF) and overall efficacy of the product.[1][2] Furthermore, the breakdown of this compound can lead to the formation of unknown degradation byproducts, which may have unforeseen effects.[1]

Q2: What are the primary mechanisms behind this compound's photodegradation?

Like other cinnamate (B1238496) esters, the primary photodegradation pathway for this compound is trans-cis isomerization . The trans isomer is the form that is effective at absorbing UV light. Upon UV exposure, it converts to the cis isomer, which has a significantly lower UV-absorbing capacity. Additionally, UV radiation can generate Reactive Oxygen Species (ROS) within the formulation, which are highly reactive free radicals that can accelerate the chemical degradation of the UV filter.

Q3: What are the main strategies to enhance the photostability of this compound?

There are three primary strategies to improve the photostability of this compound in a formulation:

  • Incorporation of Antioxidants: Adding antioxidants can neutralize ROS generated by UV exposure.

  • Encapsulation: This technique creates a physical barrier around the this compound molecule, shielding it from direct UV exposure.

  • Combination with other UV Filters: Selecting appropriate UV filter partners can have a stabilizing effect, although some combinations may increase degradation.

Q4: How do antioxidants improve the photostability of this compound?

UV radiation generates free radicals (ROS) that can chemically degrade this compound. Antioxidants, such as vitamins C and E, ubiquinone, trans-resveratrol, and various botanical extracts, function by quenching these free radicals. This sacrificial action protects this compound from oxidative damage, thereby preserving its structure and function.

Q5: What is encapsulation and how does it protect this compound?

Encapsulation is a process where this compound molecules are entrapped within a protective shell. This shell can be made from materials like polymeric nanoparticles (e.g., PLGA) or mesoporous silica. This physical barrier shields this compound from direct contact with UV radiation and other destabilizing ingredients in the formulation, significantly reducing its degradation rate.

Q6: Can combining this compound with other UV filters affect its photostability?

Yes, the choice of other UV filters in a formulation can have a significant impact. Some filters, like Octocrylene and Bemotrizinol (Tinosorb S), are known to be excellent photostabilizers for more labile filters. However, certain combinations can accelerate photodegradation through adverse chemical interactions. Therefore, it is critical to conduct photostability testing on the complete and final formulation.

Photodegradation and Stabilization Diagrams

cluster_0 Photodegradation Pathways UV UV Radiation Cinoxate_trans This compound (Trans-Isomer) Effective UV Absorber UV->Cinoxate_trans excites ROS Reactive Oxygen Species (ROS) UV->ROS generates Cinoxate_cis This compound (Cis-Isomer) Poor UV Absorber Cinoxate_trans->Cinoxate_cis Isomerization Degradation Degradation Products Cinoxate_trans->Degradation Loss Loss of SPF / Efficacy Cinoxate_cis->Loss ROS->Cinoxate_trans attacks Degradation->Loss

Caption: this compound Photodegradation Pathways.

cluster_1 Stabilization Strategies UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS generates Encapsulation Encapsulation (e.g., PLGA Shell) UV->Encapsulation blocked by This compound This compound Stable Photostable this compound ROS->this compound attacks Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->ROS quenches Encapsulation->this compound protects

Caption: Stabilization Strategies for this compound.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Rapid loss of SPF after UV exposure Photodegradation of this compound.1. Incorporate Antioxidants: Add a potent antioxidant or a synergistic blend (e.g., Vitamins C and E). 2. Explore Encapsulation: Investigate encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or other systems. 3. Evaluate Excipients: Some formulation ingredients may promote photodegradation. Conduct studies to isolate the effect of each excipient.
Discoloration or change in odor after light exposure Formation of degradation products.1. Identify Byproducts: Use analytical techniques like HPLC-MS to identify the degradation products. 2. Reformulate: Add specific antioxidants that target the identified degradation pathway or utilize an encapsulation method to prevent the formation of these byproducts.
Inconsistent photostability results between batches Variability in raw materials or manufacturing process.1. Standardize Raw Materials: Ensure consistent quality and specifications for all incoming raw materials, including this compound and all excipients. 2. Standardize Manufacturing Process: Validate and standardize all manufacturing parameters, such as mixing times, temperatures, and homogenization processes, to ensure batch-to-batch consistency.

Quantitative Data on Stabilization

The following tables provide illustrative data on the effectiveness of stabilization strategies, based on studies of cinnamates like Ethylhexyl Methoxycinnamate (EHMC), which shares a similar chemical structure and degradation pathway with this compound.

Table 1: Photodegradation of Unstabilized Cinnamate Ester in Formulation

Exposure Time (Hours)UV Dose (J/cm²)Remaining Cinnamate (%)
00100%
12078%
24052%
48031%

Table 2: Effect of Antioxidants on Cinnamate Ester Photostability (After 4h UV Exposure)

FormulationAntioxidant ConcentrationRemaining Cinnamate (%)Improvement vs. Control
Control (No Antioxidant)0%31%-
Formulation A0.5% Vitamin E55%+77%
Formulation B1.0% Resveratrol62%+100%
Formulation C0.5% Vitamin E + 0.5% Vitamin C68%+119%

Table 3: Effect of Encapsulation on Cinnamate Ester Photostability

Cinnamate FormDegradation after UV ExposureReference
Free (Unencapsulated) EHMC52.3%
PLGA-Encapsulated EHMC35.3%

Note: This data demonstrates a significant reduction in photodegradation for the encapsulated UV filter.

Experimental Protocols

Key Experiment: In Vitro Photostability Assessment by HPLC

This protocol details the method for quantifying the remaining percentage of this compound in a formulation after exposure to a controlled dose of UV radiation.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Solar simulator with controlled UV output (compliant with ISO 24443 specifications)

  • Quartz or roughened PMMA plates

  • Analytical balance

  • Volumetric flasks, pipettes, and beakers

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • This compound reference standard

2. Experimental Workflow Diagram

G start Start prep 1. Sample Preparation Apply 2 mg/cm² of formulation to quartz plates. start->prep split 2. Create Two Sets prep->split dark 3a. Dark Control Wrap in foil. split->dark Set 1 uv 3b. UV Exposure Irradiate in solar simulator. split->uv Set 2 extract 4. Sample Extraction Dissolve film in known volume of solvent (e.g., Methanol) using sonication. dark->extract uv->extract hplc 5. HPLC Analysis Filter and inject samples. Quantify this compound peak area. extract->hplc calc 6. Calculation Compare peak areas of UV-exposed samples to dark control. hplc->calc end End (% Photostability) calc->end

Caption: Experimental Workflow for Photostability Testing.

3. Methodology

  • a. Sample Preparation and Application:

    • Accurately weigh a specific amount of the this compound formulation and apply it uniformly as a thin film onto a quartz plate. The application rate should be consistent across all samples (e.g., 2 mg/cm²).

    • Prepare at least two sets of samples: one for UV exposure and one to serve as a dark control.

    • Wrap the dark control samples completely in aluminum foil to protect them from all light.

  • b. UV Exposure:

    • Place the unwrapped samples and the dark control samples in a photostability chamber equipped with a solar simulator.

    • Expose the unwrapped samples to a defined dose of UV radiation. The dose should be relevant to realistic sun exposure scenarios.

  • c. Sample Extraction:

    • After exposure, place each quartz plate (both UV-exposed and dark control) into a separate beaker containing a precise volume of a suitable solvent (e.g., methanol).

    • Use an ultrasonic bath to ensure the complete dissolution of the formulation film from the plate into the solvent.

    • Transfer the resulting solution to a volumetric flask and dilute to a known volume with the solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

  • d. HPLC Analysis:

    • Set up the HPLC system with the C18 column and an optimized mobile phase (e.g., a gradient of acetonitrile and water).

    • Set the UV detector to the wavelength of maximum absorbance for this compound (approx. 289-306 nm).

    • Inject the extracted solutions from the UV-exposed and dark control samples into the HPLC system.

    • Record the peak area corresponding to this compound for each sample.

  • e. Calculation of Photostability:

    • Calculate the concentration of this compound in each sample using a calibration curve prepared from the reference standard.

    • Determine the percentage of this compound remaining after UV exposure using the following formula:

      % Remaining this compound = (Peak Area of Exposed Sample / Peak Area of Dark Control Sample) x 100

References

Troubleshooting Peak Tailing in HPLC Analysis of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cinoxate. By addressing common problems in a question-and-answer format, this guide aims to facilitate efficient method development and ensure the acquisition of accurate, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in HPLC is typically an indication of undesirable interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1] For this compound, a cinnamate-based UVB absorber, the most probable causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to a secondary retention mechanism and peak tailing.[2][3] This is a very common cause of tailing for polar compounds.

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups on the column. If the pH is not optimized, these interactions can be exacerbated.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause peak tailing.[3] Physical degradation of the column bed can also be a cause.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to asymmetrical peak shapes.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Q2: My this compound peak is tailing. What is the first thing I should check?

Start by systematically evaluating the most likely and easiest-to-remedy causes. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed for this compound check_column 1. Evaluate the Column - Is it old or contaminated? - Is it the appropriate chemistry? start->check_column check_mobile_phase 2. Assess the Mobile Phase - Is the pH optimal? - Is the buffer strength adequate? start->check_mobile_phase check_sample 3. Examine Sample Preparation - Is the concentration too high? - Is the solvent appropriate? start->check_sample check_system 4. Inspect the HPLC System - Any leaks or loose fittings? - Excessive tubing (dead volume)? start->check_system solution_column Solution: - Flush with strong solvent - Replace with a new/end-capped column check_column->solution_column solution_mobile_phase Solution: - Adjust pH away from pKa - Increase buffer concentration check_mobile_phase->solution_mobile_phase solution_sample Solution: - Dilute the sample - Dissolve sample in mobile phase check_sample->solution_sample solution_system Solution: - Tighten fittings - Use shorter, narrower tubing check_system->solution_system end Symmetrical Peak Achieved solution_column->end solution_mobile_phase->end solution_sample->end solution_system->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q3: How can I mitigate secondary interactions with silanol groups?

Secondary interactions with acidic silanol groups are a primary cause of peak tailing, especially for compounds with basic functional groups. To minimize these interactions:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the analyte.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

Experimental Protocols & Data

A typical starting point for this compound analysis is Reversed-Phase HPLC (RP-HPLC). Below is a foundational experimental protocol that can be modified to address peak tailing.

Standard HPLC Protocol for this compound Analysis

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Water (with or without buffer)
Detector UV-Vis at 310 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Sample Diluent Mobile Phase

Troubleshooting Parameter Adjustments

The following table outlines quantitative adjustments to the standard protocol that can be systematically applied to troubleshoot peak tailing.

Parameter to AdjustInitial ActionRationaleSecondary ActionRationale
Mobile Phase pH Add 0.1% Formic or Acetic Acid (to pH ~3)Protonates silanol groups to reduce secondary interactions.Increase pH to 7-8 (with a suitable buffer)May improve peak shape for acidic compounds by ensuring full ionization.
Buffer Concentration Increase buffer strength (e.g., from 10 mM to 25-50 mM)Insufficient buffering can lead to pH shifts on the column surface.N/A
Organic Modifier Increase percentage of Acetonitrile/Methanol by 5-10%A weak mobile phase can cause analytes to interact more with the stationary phase.Switch from Methanol to Acetonitrile (or vice versa)Different organic modifiers can alter selectivity and peak shape.
Sample Concentration Dilute the sample by a factor of 10High concentrations can lead to column overload and peak asymmetry.Reduce injection volume (e.g., from 20 µL to 5 µL)Reduces the mass of analyte loaded onto the column.

By methodically addressing these potential causes, researchers can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reproducible results.

References

Minimizing matrix effects in the analysis of Cinoxate from skin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Cinoxate from skin samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound from skin samples?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In skin samples, this includes a complex mixture of lipids, proteins, salts, and other endogenous substances. Matrix effects occur when these components interfere with the analysis, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration. This interference can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What is the most common analytical technique for the quantification of this compound?

A2: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique is robust for analyzing active ingredients in complex matrices like creams and lotions. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed, though it is more susceptible to matrix effects like ion suppression.

Q3: What are the primary causes of matrix effects in skin sample analysis?

A3: In biological matrices like skin, phospholipids (B1166683) are a major cause of ion suppression in LC-MS/MS analysis. Other endogenous components such as proteins and salts can also contribute significantly to matrix effects. These substances can co-elute with this compound and interfere with the ionization process in the mass spectrometer or cause issues with the chromatographic separation itself.

Q4: How can I compensate for matrix effects if I cannot completely eliminate them?

A4: The use of a suitable internal standard (IS) is a common strategy to compensate for matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by the matrix in the same way. This allows for accurate quantification even in the presence of signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Skin Samples
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Extraction Solvent: Ensure the solvent is appropriate for this compound's polarity. Mixtures of methanol (B129727) or ethanol (B145695) with water or buffer are commonly used. 2. Improve Homogenization: Increase the duration or intensity of homogenization or sonication to ensure complete disruption of the skin tissue and release of this compound. 3. Consider Alternative Extraction Methods: Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for potentially better recovery.
Analyte Degradation 1. Protect from Light: this compound, a cinnamate (B1238496) derivative, can be susceptible to photodegradation. Protect samples from light by using amber vials or covering containers with foil. 2. Control Temperature: Avoid high temperatures during sample preparation to prevent thermal degradation.
Incomplete Solubilization 1. Increase Solvent Volume: Use a larger volume of extraction solvent to ensure complete solubilization of this compound from the skin homogenate. 2. Vortex/Sonicate Thoroughly: After adding the extraction solvent, ensure vigorous and sufficient vortexing or sonication to facilitate dissolution.
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Steps
Column Contamination 1. Implement a Column Wash Step: After each run, wash the column with a strong solvent to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from irreversible contamination by endogenous matrix components.
Co-eluting Interferences 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of this compound from interfering peaks. 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering compounds before injection.
Column Overload 1. Dilute the Sample: If the concentration of this compound or co-eluting matrix components is too high, dilute the sample extract before injection.
Interaction with Metal Components 1. Use Metal-Free Columns: For chelating compounds, interactions with the stainless steel in standard HPLC columns can cause peak tailing and ion suppression. Consider using metal-free or PEEK-lined columns.
Issue 3: Ion Suppression in LC-MS/MS Analysis
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components (especially Phospholipids) 1. Improve Chromatographic Separation: Modify the LC method to separate the elution of this compound from the regions where phospholipids and other matrix components typically elute. 2. Targeted Sample Preparation: Use sample preparation techniques specifically designed to remove phospholipids, such as certain SPE cartridges or protein precipitation followed by a phospholipid removal step.
High Concentration of Salts or Other Non-volatile Components 1. Divert Flow: Use a divert valve to direct the initial part of the chromatographic run (containing salts and other unretained components) to waste instead of the mass spectrometer. 2. Optimize Sample Cleanup: Ensure that the sample cleanup method effectively removes salts and other non-volatile buffers.
Ionization Source Contamination 1. Clean the Ion Source: Regularly clean the ion source of the mass spectrometer to remove accumulated residue from the skin matrix. 2. Reduce Sample Concentration: Diluting the sample can reduce the amount of matrix components entering the ion source.
Inappropriate Ionization Mode 1. Switch Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds. 2. Change Ionization Polarity: If possible for your analyte, switching between positive and negative ionization modes can sometimes mitigate interference.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Extraction of UV Filters from Skin

Technique Principle Typical Recovery (%) Advantages Disadvantages
Solvent Extraction with Homogenization/Sonication Mechanical disruption of tissue followed by extraction with an organic solvent (e.g., methanol, ethanol).85-105Simple, rapid, and requires minimal specialized equipment.May co-extract a significant amount of interfering matrix components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).90-110Can provide a cleaner extract than simple solvent extraction.Can be labor-intensive and may involve larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.>95Provides excellent sample cleanup and can concentrate the analyte.Can be more time-consuming and costly; requires method development to select the appropriate sorbent.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins from the sample.80-100Fast and easy to perform.Less effective at removing other matrix components like phospholipids, which can cause ion suppression.

Note: Recovery values are generalized from literature on UV filters and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Skin Homogenate
  • Sample Preparation:

    • Excise the skin sample and wash the surface to remove any unabsorbed formulation.

    • Homogenize or sonicate the skin tissue in a suitable solvent (e.g., a mixture of methanol and water, 85:15 v/v).

  • Extraction:

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge the homogenate to pellet solid debris.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the filtered extract into the HPLC-UV or LC-MS/MS system.

Protocol 2: HPLC-UV Analysis of this compound
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 310 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the skin extract by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis skin_sample Skin Sample Collection homogenization Homogenization/Sonication in Solvent skin_sample->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC-UV or LC-MS/MS Analysis filtration->hplc_analysis Inject data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound from skin samples.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_method Alternative Methods start Low this compound Recovery check_solvent Optimize Extraction Solvent start->check_solvent Check check_homogenization Improve Homogenization/Sonication start->check_homogenization Check check_solvent_volume Increase Solvent Volume start->check_solvent_volume Check protect_light Protect from Light start->protect_light Consider control_temp Control Temperature start->control_temp Consider try_spe Consider SPE or LLE check_solvent->try_spe If still low check_homogenization->try_spe If still low

Caption: Troubleshooting logic for low recovery of this compound.

matrix_effect_mitigation cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_compensation Compensation start Matrix Effect Observed (Ion Suppression/Enhancement) improve_cleanup Improve Sample Cleanup (SPE, LLE) start->improve_cleanup dilute_sample Dilute Sample start->dilute_sample optimize_lc Optimize LC Separation start->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard start->use_is remove_phospholipids Targeted Phospholipid Removal improve_cleanup->remove_phospholipids use_guard_column Use Guard Column optimize_lc->use_guard_column

Caption: Strategies to mitigate matrix effects in this compound analysis.

Technical Support Center: Strategies to Prevent Cinoxate-Induced Photosensitivity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Cinoxate-induced photosensitivity in in vitro cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based UVB filter.[1] While its use in commercial sunscreens has declined due to relatively weak protection and limited safety data, it can be a valuable tool in research settings.[1] In cell culture, it is used to study the cellular and molecular mechanisms of UVB-induced damage and to evaluate the efficacy of photoprotective agents. Its primary mechanism of action is the absorption of UVB radiation.[1]

Q2: What is this compound-induced photosensitivity in cell cultures?

A2: this compound-induced photosensitivity refers to the cytotoxic or other adverse cellular effects that occur when cell cultures are treated with this compound and subsequently exposed to ultraviolet (UV) radiation, primarily UVB. Upon absorbing UV energy, this compound can become photoactivated, leading to the generation of reactive oxygen species (ROS).[2][3] These ROS can cause damage to cellular components such as DNA, lipids, and proteins, resulting in decreased cell viability and apoptosis (phototoxicity).[4]

Q3: What are the primary molecular mechanisms underlying this compound-induced photosensitivity?

A3: The primary mechanism is believed to be the generation of ROS upon UV absorption, leading to oxidative stress. Additionally, some studies on related cinnamate (B1238496) compounds suggest they may inhibit DNA excision repair mechanisms, which can enhance the mutagenic effects of UV radiation.[5] This inhibition of DNA repair can lead to the persistence of DNA lesions, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts, which can trigger cell cycle arrest and apoptosis.[6]

Q4: What are the main strategies to prevent or mitigate this compound-induced photosensitivity in my experiments?

A4: The primary strategy is the co-treatment of cell cultures with antioxidants. Antioxidants can neutralize the ROS generated by photoactivated this compound, thereby reducing oxidative stress and subsequent cellular damage.[2] Commonly used antioxidants in this context include ascorbic acid (Vitamin C) and tocopherol (Vitamin E).

Q5: How can I assess the phototoxic potential of this compound in my specific cell line?

A5: The most widely accepted in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, as described in the OECD Test Guideline 432.[7] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA/visible light). The results are used to calculate a Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE) to predict phototoxic potential.[8]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro phototoxicity studies with this compound.

Issue Possible Cause(s) Recommended Solution(s)
This compound precipitates in cell culture medium. This compound is poorly soluble in aqueous solutions. Direct dilution of a concentrated stock in an organic solvent (e.g., DMSO) into the medium can cause it to "crash out."1. Optimize Dilution: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO to an intermediate concentration before the final dilution into pre-warmed (37°C) cell culture medium. Add the DMSO stock to the medium while vortexing to ensure rapid dispersion.[9][10][11]2. Use a Co-solvent: In some cases, a mixture of solvents can improve solubility.[10]3. Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.[11]
High variability in cell viability results between replicate wells. 1. Uneven cell seeding.2. Inconsistent drug/antioxidant concentration due to poor mixing.3. Non-uniform UV irradiation across the culture plate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Thoroughly mix the medium after adding the test compounds.3. Verify the uniformity of the light source's irradiance across the entire area of the 96-well plate. Use a radiometer to map the light field.
No significant difference in cytotoxicity between irradiated and non-irradiated groups. 1. The concentration of this compound is too low to induce a phototoxic effect.2. The UV dose is insufficient to photoactivate this compound.3. The chosen cell line is resistant to phototoxicity.1. Perform a dose-response experiment with a wider range of this compound concentrations.2. Ensure the UV lamp is properly calibrated and delivering the intended dose (e.g., 5 J/cm² UVA for the 3T3 NRU assay).[12]3. Consider using a different cell line known to be sensitive to phototoxic agents, such as Balb/c 3T3 fibroblasts or HaCaT keratinocytes.
Antioxidant treatment does not show a protective effect. 1. The antioxidant concentration is too low or too high (pro-oxidant effect).2. The antioxidant is not photostable and degrades upon UV exposure.3. The chosen antioxidant is not effective against the specific ROS generated.1. Perform a dose-response experiment for the antioxidant to determine its optimal protective concentration.2. Check the literature for the photostability of the antioxidant. Consider adding the antioxidant after the UV irradiation step if its primary role is to combat the subsequent oxidative stress.3. Try different types of antioxidants that act through various mechanisms (e.g., enzymatic and non-enzymatic).
Interference with Assay Readouts. Some compounds can interfere with the colorimetric or fluorometric readouts of toxicity assays (e.g., MTT, Neutral Red, DCFH-DA).Run proper controls, including the test compound in cell-free assay medium, to check for any direct reaction with the assay reagents or inherent absorbance/fluorescence at the measurement wavelengths.[13][14]

Quantitative Data Summary

Disclaimer: Specific quantitative phototoxicity data for this compound is limited in the published literature. The following tables present data for Octyl methoxycinnamate (OMC), a closely related and widely studied cinnamate UV filter, which can serve as a proxy to guide experimental design. Researchers should determine the specific values for this compound in their experimental system.

Table 1: In Vitro Phototoxicity of Octyl Methoxycinnamate (OMC)

Cell LineEndpointConditionIC₅₀ (µg/mL)Photo-Irritation-Factor (PIF)Phototoxicity Classification
Zebrafish EmbryosDevelopmental Toxicity-64.0-Toxic
Zebrafish EmbryosDevelopmental Toxicity-3.5 (for photoproduct 4-MBA)-Highly Toxic
Zebrafish EmbryosDevelopmental Toxicity-34.0 (for photoproduct 2-EH)-Toxic

Data adapted from a study on zebrafish development, indicating the potential for toxicity of OMC and its photodegradation products.[3] A PIF is not applicable in this assay.

Table 2: Example of Antioxidant Protection Against UV-Induced ROS Generation

Cell LineTreatmentROS Reduction (%)
HaCaT KeratinocytesAvobenzone (B1665848) derivative (500 µg/mL) + UVA58%
HaCaT KeratinocytesQuercetin (10 µg/mL) + UVA67%

This table illustrates the potential for antioxidant compounds to reduce UVA-induced ROS generation, as demonstrated with an avobenzone derivative and quercetin.[15][16] Similar protective effects would be expected with effective antioxidants against this compound-induced photosensitivity.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (adapted from OECD TG 432)

This protocol is to determine the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of UV irradiation.

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound and test antioxidants

  • 96-well cell culture plates

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Solar simulator with a UVA filter

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ Balb/c 3T3 cells per well in two 96-well plates and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (with or without antioxidants) in culture medium. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²), while keeping the second plate in the dark as a control.[12]

  • Post-incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with NR solution for 3 hours.

  • Destaining: Wash the cells and add NR destain solution. Shake for 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ values for both the irradiated (+UV) and non-irradiated (-UV) plates. Determine the Photo-Irritation-Factor (PIF = IC₅₀ (-UV) / IC₅₀ (+UV)).[8]

Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol measures the generation of intracellular ROS.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • DCFH-DA probe

  • This compound and test antioxidants

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound and/or antioxidants for the desired time.

  • UVB Exposure: Expose the cells to the desired dose of UVB radiation.

  • Probe Loading: Wash the cells with PBS and incubate with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[3][6]

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).[17]

DNA Damage Assessment using the Alkaline Comet Assay

This assay quantifies DNA single- and double-strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells and resuspend at ~10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with molten LMA and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides, stain with a DNA-binding dye, and visualize under a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the tail length and intensity of the "comet" using appropriate software.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in this compound-Induced Photosensitivity

This compound, upon absorption of UVB radiation, can lead to DNA damage and oxidative stress, which in turn activate several signaling pathways.

Cinoxate_Photosensitivity_Pathway This compound This compound Photoactivated_this compound Photoactivated This compound This compound->Photoactivated_this compound UVB UVB Radiation UVB->this compound absorption DNA_Damage DNA Damage (CPDs, 6-4PPs) UVB->DNA_Damage ROS Reactive Oxygen Species (ROS) Photoactivated_this compound->ROS generation ROS->DNA_Damage Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Oxidation) ROS->Oxidative_Stress Antioxidants Antioxidants (e.g., Vit C, Vit E) Antioxidants->ROS quenching ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Nrf2_pathway Nrf2 Pathway Activation Oxidative_Stress->Nrf2_pathway Apoptosis Apoptosis Oxidative_Stress->Apoptosis p53 p53 Activation ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair p53->Apoptosis Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) Nrf2_pathway->Antioxidant_Enzymes Antioxidant_Enzymes->ROS detoxification Experimental_Workflow start Start cell_culture Seed Cells (e.g., 3T3 or HaCaT) start->cell_culture treatment Treat with this compound +/- Antioxidant cell_culture->treatment uv_exposure Expose to UVB/Simulated Sunlight treatment->uv_exposure incubation Incubate for 24h uv_exposure->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., 3T3 NRU, MTT) assays->viability ros ROS Detection (e.g., DCFH-DA) assays->ros dna_damage DNA Damage Assay (e.g., Comet Assay) assays->dna_damage data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis dna_damage->data_analysis end End data_analysis->end Troubleshooting_Solubility start Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso increase_dmso Can DMSO be slightly increased (up to 0.5%)? check_dmso->increase_dmso No use_intermediate Use intermediate dilutions in DMSO before adding to pre-warmed medium check_dmso->use_intermediate Yes increase_dmso->use_intermediate Yes try_cosolvent Try a co-solvent system (e.g., DMSO/Ethanol) increase_dmso->try_cosolvent No success Solubility Issue Resolved use_intermediate->success try_cosolvent->success failure Consider alternative formulation (e.g., with surfactants/cyclodextrins) try_cosolvent->failure

References

Technical Support Center: Optimization of Cinoxate Extraction from Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Cinoxate from emulsion-based formulations. Detailed experimental protocols and comparative data are included to facilitate methodological optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from emulsions for quantitative analysis?

A1: The most prevalent and robust method involves a solid-liquid extraction using an organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] Methanol (B129727) is a widely used and effective solvent for this purpose.[1][2]

Q2: Why is my this compound recovery low?

A2: Low recovery of this compound can be attributed to several factors:

  • Incomplete Extraction: The complex matrix of an emulsion can trap the analyte. Ensure vigorous mixing (e.g., vortexing) and consider using ultrasound to enhance solvent penetration and dissolution.[1]

  • Poor Solubility: While this compound is miscible with alcohols like methanol, ensure a sufficient volume of solvent is used to fully solubilize the analyte from the sample matrix.

  • Analyte Degradation: this compound can be susceptible to photodegradation. It is advisable to protect samples from light during the extraction process.

  • Phase Separation Issues: An incomplete separation of the organic solvent layer from the aqueous and lipidic components of the emulsion will result in the loss of analyte.

Q3: How can I break a persistent emulsion that forms during the extraction process?

A3: Emulsion formation is a common challenge. Several techniques can be employed to facilitate phase separation:

  • Centrifugation: This is often the most effective method to break an emulsion by physically forcing the separation of layers with different densities.

  • Salting Out: The addition of a salt, such as sodium chloride (NaCl), increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • pH Adjustment: Lowering the pH of the sample with an acid (e.g., sulfuric or hydrochloric acid) can alter the charge of emulsifying agents, leading to the breakdown of the emulsion.

  • Filtration through Sodium Sulfate (B86663): Passing the extract through anhydrous sodium sulfate can help to remove residual water and break the emulsion.

Q4: What is a suitable alternative extraction method to traditional solvent extraction for this compound?

A4: Matrix Solid-Phase Dispersion (MSPD) is a promising alternative. This technique involves blending the sample with a solid support (like C18-bonded silica), which simultaneously disrupts the sample matrix and disperses the analyte onto the support. The analyte is then eluted with a small amount of solvent. MSPD is advantageous as it combines extraction and clean-up into a single step, reduces solvent consumption, and has been shown to provide high recovery rates for UV filters from cosmetic samples.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Emulsion Formation High concentration of surfactants in the formulation.1. Centrifuge the sample to force phase separation.2. Add Salt (Salting Out): Introduce a small amount of NaCl to the mixture.3. Acidify: Lower the sample pH to 2 with H₂SO₄ or HCl.4. Use an Ultrasonic Bath: Apply ultrasonic energy to disrupt the emulsion.5. Filter: Pass the mixture through a filter paper containing anhydrous sodium sulfate.
Low Analyte Recovery Incomplete extraction from the emulsion matrix.1. Increase Agitation: Vortex the sample for a longer duration (e.g., 5 minutes).[1]2. Use Ultrasound: Place the sample in an ultrasonic bath for 15-30 minutes to improve solvent penetration.3. Optimize Solvent-to-Sample Ratio: Ensure an adequate volume of extraction solvent is used.
Analyte loss during phase transfer.1. Allow sufficient time for layers to separate after breaking the emulsion.2. Carefully collect the supernatant without disturbing the interface.
High Variability in Results Inconsistent sample homogenization.1. Ensure the emulsion sample is thoroughly mixed before taking an aliquot for extraction.2. Standardize the extraction procedure, including vortexing time and centrifugation speed.
Matrix effects interfering with HPLC analysis.1. Perform a clean-up step after extraction, such as solid-phase extraction (SPE) or MSPD.2. Filter the final extract through a 0.45 µm syringe filter before injection.[1]

Data Presentation

The following tables summarize recovery data for cinnamate-based UV filters (structurally similar to this compound) from cosmetic emulsions using different extraction methods.

Table 1: Recovery of Octyl Methoxycinnamate using Solvent Extraction

Extraction SolventEmulsion TypeRecovery (%)Relative Standard Deviation (%)
MethanolOil-in-Water98.23 - 98.500.12
MethanolWater-in-Oil96.08 - 99.270.12

Data adapted from a validation study on Octyl Methoxycinnamate, a compound structurally similar to this compound.[2]

Table 2: Recovery of UV Filters from a Moisturizing Hand Cream using Micro-Matrix Solid-Phase Dispersion (μ-MSPD)

Compound ClassFortification Level (µg/g)Mean Recovery (%)
Cinnamate Derivatives197 - 111
1098 - 109
10099 - 108

Data represents the range of recoveries for several UV filters, including cinnamates, from a complex cosmetic matrix.[3]

Experimental Protocols

Protocol 1: Standard Solvent Extraction for this compound from Emulsions

This protocol details a standard method for extracting this compound from a cream or lotion for HPLC-UV analysis.

1. Sample Preparation:

  • Accurately weigh approximately 0.125 g of the emulsion sample into a 20 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of methanol to the centrifuge tube.
  • Vortex the mixture vigorously for 5 minutes to ensure complete dispersion of the sample.
  • Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
  • Centrifuge the extract for 10 minutes at 10,000 rpm to pellet the solid excipients.

3. Supernatant Collection and Dilution:

  • Carefully transfer the supernatant to a 25 mL volumetric flask.
  • Add another 8 mL of methanol to the residue in the centrifuge tube, vortex for 2 minutes, and centrifuge again.
  • Combine the second supernatant with the first in the 25 mL volumetric flask.
  • Bring the flask to volume with methanol.

4. Final Preparation for HPLC:

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
  • A further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides typical conditions for the quantitative analysis of this compound.

Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of methanol and water (e.g., 85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 308 nm (Typical λmax for this compound).[1]

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of known this compound concentrations to construct a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow General Workflow for this compound Extraction and Analysis sample 1. Weigh Emulsion Sample add_solvent 2. Add Methanol sample->add_solvent agitate 3. Vortex & Sonicate add_solvent->agitate centrifuge 4. Centrifuge agitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dilute 6. Dilute to Final Volume supernatant->dilute filter 7. Filter (0.45 µm) dilute->filter hplc 8. HPLC-UV Analysis filter->hplc

Caption: A typical workflow for the extraction and analysis of this compound.

Troubleshooting_Emulsion Troubleshooting Persistent Emulsions start Persistent Emulsion Formed method1 Centrifugation start->method1 method2 Add Salt (NaCl) start->method2 method3 Acidify (pH 2) start->method3 method4 Ultrasonic Bath start->method4 result Phase Separation Achieved method1->result method2->result method3->result method4->result

Caption: Decision workflow for breaking persistent emulsions during extraction.

References

Addressing interference from other UV filters in Cinoxate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cinoxate, particularly in the presence of other UV filters.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its analysis?

This compound, or 2-ethoxyethyl p-methoxycinnamate, is a UVB filter that was historically used in sunscreen formulations.[1] Its chromophore, a p-methoxycinnamate group, is responsible for its UV-absorbing properties.[2] It is a viscous, slightly yellow liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils.[2]

Q2: Which other UV filters are commonly found in formulations with this compound and may cause interference?

This compound was often formulated with other UV filters to achieve broader spectrum protection. Common interfering agents from older formulations include:

  • PABA derivatives: Such as Padimate O.[3]

  • Benzophenones: Such as Oxybenzone and Dioxybenzone.[4][5]

  • Salicylates: Such as Octisalate.[6]

  • Other Cinnamates: Such as Octinoxate.[6]

These compounds have overlapping UV absorption spectra with this compound, which can lead to inaccurate quantification if not properly separated.

Q3: What is the primary analytical technique for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantitative analysis of this compound in cosmetic formulations.[7][8] This technique allows for the separation of this compound from other active ingredients and excipients prior to its quantification.

Troubleshooting Guides

Issue 1: Peak Co-elution in HPLC Analysis

Symptom: In your chromatogram, the peak for this compound is not fully resolved from the peaks of other UV filters, such as Padimate O or a benzophenone. This can manifest as shouldered peaks or a single broad peak.[9]

Cause: The chromatographic conditions are insufficient to separate compounds with similar polarities and retention times.

Solution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will generally increase the retention time of all compounds, potentially improving separation.[10]

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[11]

    • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. However, this compound and many other UV filters are neutral compounds.

  • Implement a Gradient Elution:

    • If an isocratic method (constant mobile phase composition) is failing, a gradient elution (where the mobile phase composition changes over time) can be highly effective for separating complex mixtures of UV filters.[12][13]

    • Start with a lower percentage of organic solvent to retain and separate early-eluting compounds, and gradually increase the organic solvent percentage to elute more strongly retained compounds like this compound and other hydrophobic UV filters.[14]

  • Change the Stationary Phase:

    • While a C18 column is standard, switching to a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, can provide different selectivity for aromatic compounds like UV filters.[15]

Issue 2: Inaccurate Quantification due to Spectral Overlap

Symptom: Even with good chromatographic separation, the quantification of this compound is inaccurate, potentially due to the tail of a larger, nearby peak overlapping with the this compound peak at the chosen detection wavelength.

Cause: The UV-Vis spectra of this compound and an interfering UV filter overlap. For example, this compound has a λmax around 289 nm, while Padimate O's is around 311 nm and Dioxybenzone has a secondary peak at 290 nm.[3][4][8]

Solution:

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector:

    • A DAD/PDA detector acquires the entire UV spectrum for each point in the chromatogram. This allows you to:

      • Confirm Peak Purity: Assess whether a chromatographic peak corresponds to a single compound.[9]

      • Select an Optimal Wavelength: Choose a detection wavelength where the interference from the co-eluting peak is minimal, even if it is not the λmax of this compound.

  • Improve Chromatographic Resolution:

    • Focus on achieving baseline separation between the this compound peak and any interfering peaks. Refer to the solutions for Issue 1: Peak Co-elution .

Quantitative Data Summary

Table 1: UV Absorption Characteristics of this compound and Potentially Interfering UV Filters

UV Filterλmax (nm)UV Absorption Range (nm)
This compound ~289270 - 328
Padimate O ~311UVB
Oxybenzone ~288, ~325UVB, UVA2
Dioxybenzone ~290, ~352UVB, UVA2

Note: λmax values can vary slightly depending on the solvent.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Sunscreen Cream

This protocol outlines a general method for extracting UV filters from a cream or lotion matrix.

  • Weighing and Initial Dispersion:

    • Accurately weigh approximately 0.125 g of the sunscreen cream into a 20 mL centrifuge tube.[7]

    • Add 10 mL of methanol to the tube.[7]

  • Extraction:

    • Vortex the mixture for 5 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction of the UV filters.[7]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the insoluble excipients.[7]

    • Carefully decant the supernatant into a 25 mL volumetric flask.[7]

  • Re-extraction:

    • Add another 8 mL of methanol to the pellet in the centrifuge tube and repeat the extraction process (vortexing and sonication).[7]

    • Centrifuge again and combine the second supernatant with the first in the 25 mL volumetric flask.[7]

  • Final Preparation:

    • Bring the volumetric flask to volume with methanol.[7]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

Protocol 2: HPLC Method for Separation of this compound and Other UV Filters

This protocol provides a starting point for developing a gradient HPLC method.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a DAD/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Monitor at multiple wavelengths based on the UV spectra of the target analytes (e.g., 290 nm, 310 nm, 350 nm).

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile/Methanol)
0.04060
15.01090
20.01090
20.14060
25.04060

This is a starting point and should be optimized for your specific mixture of UV filters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Sunscreen Sample add_methanol Add Methanol & Vortex weigh->add_methanol sonicate Ultrasonic Bath Extraction add_methanol->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet centrifuge->re_extract combine Combine Supernatants collect_supernatant->combine re_extract->centrifuge dilute Dilute to Volume combine->dilute filter Filter into HPLC Vial dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect DAD/PDA Detection separate->detect quantify Quantify this compound detect->quantify

Caption: Experimental workflow for the quantification of this compound in sunscreen.

troubleshooting_logic cluster_coelution_solutions Troubleshooting Co-elution cluster_spectral_solutions Troubleshooting Spectral Overlap start Poor this compound Quantification peak_shape Assess Peak Shape start->peak_shape coelution Co-elution or Shouldered Peak peak_shape->coelution No good_shape Symmetrical Peak, but Inaccurate Result peak_shape->good_shape Yes optimize_mp Optimize Mobile Phase (Solvent Ratio, Type) coelution->optimize_mp dad Use DAD/PDA for Peak Purity & Wavelength Selection good_shape->dad gradient Implement/Optimize Gradient Elution optimize_mp->gradient change_column Change Stationary Phase gradient->change_column baseline Improve Chromatographic Resolution to Baseline dad->baseline

Caption: Troubleshooting logic for this compound quantification interference.

References

Stability of Cinoxate stock solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of cinoxate stock solutions under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound stock solutions?

A1: The stability of this compound stock solutions is primarily influenced by three main factors:

  • Light Exposure: this compound, like other cinnamate (B1238496) derivatives, is susceptible to photodegradation. The main mechanism is the isomerization of the active trans-isomer to the less effective cis-isomer upon exposure to UV radiation.[1]

  • Temperature: While generally more stable to thermal stress when protected from light, prolonged exposure to high temperatures can accelerate degradation.

  • pH and Hydrolysis: this compound is an ester and can undergo hydrolysis, particularly in the presence of strong acids or bases, which breaks it down into p-methoxycinnamic acid and 2-ethoxyethanol.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is a viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils. For laboratory purposes, common solvents for preparing stock solutions include:

The choice of solvent may depend on the specific experimental application. For cell-based assays, DMSO is frequently used; however, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

Q3: How should I store this compound stock solutions to ensure their stability?

A3: To maximize the shelf-life of your this compound stock solutions, the following storage conditions are recommended:

  • Protection from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8°C is suitable. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: For how long can I expect my this compound stock solution to be stable under recommended storage conditions?

A4: While specific long-term stability data for this compound in various organic solvents is limited, data from the closely related compound Octyl Methoxycinnamate (OMC) suggests good thermal stability. When stored protected from light, OMC solutions have been shown to be stable for at least one month at temperatures up to 60°C. Based on this, it is reasonable to expect that a properly stored this compound stock solution would be stable for several months at -20°C. However, it is best practice to perform periodic quality control checks, especially for long-term studies.

Troubleshooting Guide

Issue Encountered Probable Cause Suggested Solution
Reduced potency or inconsistent results in experiments. Degradation of this compound in the stock solution due to improper storage (light exposure or temperature fluctuations).1. Prepare a fresh stock solution from the solid compound. 2. Always store stock solutions protected from light and at the recommended temperature. 3. For critical applications, verify the concentration of the stock solution using HPLC-UV before use.
Appearance of a new peak or a shoulder on the this compound peak during HPLC analysis. Photo-isomerization from the trans to the cis isomer due to light exposure. The cis-isomer typically has a slightly different retention time.1. Ensure that all sample handling, including preparation and storage in the autosampler, is done with minimal light exposure. 2. Use amber HPLC vials or a light-protected autosampler tray if available. 3. The presence of the cis-isomer may not necessarily mean the solution is unusable, but it will affect the quantification of the active trans-isomer.
A significant decrease in the main this compound peak area and the appearance of a much earlier eluting peak in HPLC. Hydrolysis of the this compound ester, potentially due to acidic or basic conditions in the sample or mobile phase. The resulting p-methoxycinnamic acid is more polar and will elute earlier in reversed-phase HPLC.1. Ensure the pH of the stock solution and any aqueous dilutions is near neutral. 2. Check the pH of your mobile phase; highly acidic or basic conditions can cause on-column hydrolysis.
Precipitation observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed water during storage, reducing solubility. This is more common with DMSO.1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. 2. Ensure the stock solution container is tightly sealed to prevent moisture absorption. 3. Consider preparing a slightly lower concentration stock solution.
Ghost peaks appearing in the chromatogram. Contamination of the mobile phase, injection system, or column from previous analyses.1. Flush the HPLC system and column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). 2. Ensure high-purity, HPLC-grade solvents are used for the mobile phase. 3. Run a blank injection (solvent only) to confirm the system is clean.[2][3]
Peak tailing in HPLC analysis. Column degradation, interaction of this compound with active sites on the column, or column overload.1. Reduce the injection volume or dilute the sample. 2. Use a guard column to protect the analytical column. 3. If the problem persists, the column may need to be replaced.[2][4]

Data Presentation

Table 1: Stability of a Cinnamate-Based UV Filter (Octyl Methoxycinnamate) as a Proxy for this compound

The following data for Octyl Methoxycinnamate (OMC), a structurally similar compound, is provided as an indication of the expected stability of this compound under dark conditions. Specific stability studies for this compound are recommended for critical applications.

Storage TemperatureDurationPercent Recovery (OMC)
4°C1 monthNo degradation detected
20°C1 monthNo degradation detected
32°C1 monthNo degradation detected
60°C1 monthNo degradation detected

Data adapted from stability studies on Octyl Methoxycinnamate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (liquid)

    • Anhydrous solvent (e.g., HPLC-grade Methanol, Ethanol, or DMSO)

    • Calibrated positive displacement pipette

    • Class A volumetric flask (amber)

    • Analytical balance

  • Procedure:

    • Allow the this compound container and solvent to equilibrate to room temperature.

    • In a fume hood, carefully transfer a precise volume of this compound to a tared weighing vessel and record the exact weight.

    • Transfer the weighed this compound to a clean, dry amber volumetric flask.

    • Add a portion of the chosen solvent to the flask and swirl gently to dissolve the this compound completely.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • For long-term storage, aliquot the solution into smaller amber glass vials with PTFE-lined caps.

    • Label the vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at the appropriate temperature (-20°C or -80°C) and protected from light.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • Prepared this compound stock solution

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade mobile phase solvents (e.g., methanol and water)

    • Amber HPLC vials

  • Methodology:

    • Initial Analysis (Time Zero):

      • Prepare a fresh working standard of this compound of a known concentration.

      • Dilute an aliquot of your newly prepared stock solution to a concentration within the calibration range of the HPLC method.

      • Analyze the freshly prepared standard and the diluted stock solution by HPLC-UV. The maximum absorbance wavelength for this compound is typically around 308-310 nm.[5]

      • Record the peak area of the main this compound peak. The initial analysis serves as the 100% reference point.

    • Stability Time Points:

      • Store the aliquots of the stock solution under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light, etc.).

      • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

      • Allow the aliquot to thaw completely and equilibrate to room temperature.

      • Prepare a dilution of the stored stock solution in the same manner as the initial analysis.

      • Analyze the sample by HPLC-UV using the same method as the initial analysis. It is recommended to also run a fresh standard with each analysis to account for any instrument variability.

    • Data Analysis:

      • Calculate the concentration of this compound in the stored sample based on the peak area relative to the freshly prepared standard.

      • Determine the percent recovery at each time point using the following formula: % Recovery = (Concentration at time point 't' / Initial concentration at time zero) * 100

      • A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.

Mandatory Visualizations

G Potential Degradation Pathways of this compound This compound This compound (trans-isomer) Cis_this compound cis-Cinoxate This compound->Cis_this compound UV Light (Photo-isomerization) Hydrolysis_Products p-Methoxycinnamic Acid + 2-Ethoxyethanol This compound->Hydrolysis_Products Acid/Base (Hydrolysis)

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for this compound Stock Solution Stability cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Store_Conditions Store Aliquots under Different Conditions (e.g., -20°C dark, 4°C dark, RT light) Aliquot->Store_Conditions Analyze_T0 Analyze Time Zero Sample by HPLC Aliquot->Analyze_T0 Analyze_Tt Analyze Samples at Predetermined Time Points Store_Conditions->Analyze_Tt Calculate Calculate % Recovery vs. Time Zero Analyze_T0->Calculate Analyze_Tt->Calculate Evaluate Evaluate Stability Calculate->Evaluate

Caption: Workflow for assessing the stability of this compound stock solutions.

References

Technical Support Center: Enhancing the UV Absorption Efficacy of Cinoxate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working to enhance the UV absorption efficacy of formulations containing Cinoxate.

Frequently Asked Questions (FAQs)

Q1: What are the inherent limitations of this compound as a UV filter?

This compound is a cinnamate-based UVB filter with a peak absorption at approximately 289 nm.[1][2] Its primary limitations are its weak UV absorption, providing minimal SPF contribution even at its maximum approved concentration of 3%, and its lack of any UVA protection.[1] Furthermore, like other cinnamate (B1238496) esters, this compound is susceptible to photodegradation, which can reduce its efficacy over time and lead to the formation of unknown degradation byproducts.[1][3] Due to these performance issues and a lack of comprehensive safety data, it has largely been replaced by more modern and effective UV filters in commercial sunscreen formulations.[1]

Q2: How can the photostability of a this compound-containing formulation be improved?

The two primary strategies for enhancing the photostability of this compound are the incorporation of antioxidants and the use of encapsulation techniques.[3] Additionally, the careful selection of other UV filters in the formulation can play a role in overall stability.[3]

  • Antioxidants: UV radiation can generate reactive oxygen species (ROS) that accelerate the degradation of UV filters.[3] Antioxidants, such as vitamins C and E, ubiquinone, and various plant extracts, can neutralize these free radicals, thereby protecting this compound from photodegradation.[3]

  • Encapsulation: Entrapping this compound molecules within a protective shell, such as polymeric nanoparticles or mesoporous silica, can create a physical barrier.[3] This barrier shields this compound from direct exposure to UV radiation and pro-oxidative environments, thus improving its stability.

Q3: Can combining this compound with other UV filters enhance its performance?

Yes, combining UV filters is a standard practice to achieve higher SPF values and broad-spectrum protection. While specific synergistic UV absorption enhancement with this compound is not well-documented, a combination approach is necessary to compensate for its weaknesses. Some UV filters are known to help stabilize more photolabile ones.[3] However, it is also possible for some combinations to increase photodegradation.[3] Therefore, it is crucial to conduct thorough photostability testing on any new formulation.

Q4: What are the key parameters to control during in vitro testing of a this compound formulation?

For reproducible in vitro sunscreen testing, several key parameters must be strictly controlled:

  • Substrate: The type of substrate and its roughness can significantly influence results. Roughened PMMA plates are a widely used standard.[4]

  • Application Amount: A consistent and uniform application of the product on the substrate is critical. An amount of 2 mg/cm² is a common standard.[3][4]

  • UV Source: A solar simulator, such as a Xenon Arc solar simulator, that mimics the solar spectrum is essential for photostability testing.[4][5]

  • Irradiation Dose: A fixed and controlled irradiation dose should be applied to the samples.[5]

  • Temperature: The temperature at the substrate surface should be controlled during UV exposure.[5]

  • Beam Uniformity: The uniformity of the UV beam across the sample is crucial for consistent results.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid loss of SPF in my this compound formulation after UV exposure. Photodegradation of this compound.1. Incorporate a potent antioxidant or a synergistic blend of antioxidants (e.g., vitamins C and E).[3]2. Explore encapsulation of this compound in polymeric nanoparticles or other systems.[3]3. Evaluate the impact of other excipients in your formulation, as some may promote photodegradation.
Low SPF value despite the inclusion of multiple UV filters. - Antagonistic interactions between filters.- Poor film-forming properties of the formulation.1. Systematically evaluate the photostability of the complete formulation.[3]2. Optimize the vehicle to ensure a uniform and stable film on the substrate.
Discoloration or change in the odor of my formulation after light exposure. Formation of degradation products.1. Utilize HPLC analysis to identify and quantify the degradation products.2. Incorporate antioxidants to mitigate the degradation pathways.[3]
Inconsistent results in in vitro SPF testing. - Inconsistent sample application.- Variability in the UV exposure conditions.1. Ensure a standardized and uniform application of the product on the substrate (e.g., 2 mg/cm²).[3][4]2. Strictly control all parameters of the UV irradiation, including beam uniformity, temperature, and airflow.[5]

Quantitative Data

Table 1: Comparative Analysis of UV Filter Performance

UV FilterPeak Absorption (λmax)Molar Extinction Coefficient (εmax)UV Spectrum
This compound ~289 nm[2]Lower than modern filtersUVB
Octinoxate ~310 nmHigher than this compoundUVB
Avobenzone ~357 nmHighUVA
Zinc Oxide BroadBroadUVA/UVB
Titanium Dioxide BroadBroadUVA/UVB
Note: Molar extinction coefficients can vary based on the solvent used for measurement.[2]

Experimental Protocols

Protocol 1: In Vitro Photostability Testing of a this compound Formulation

Objective: To evaluate the photostability of a this compound-containing formulation by measuring the degradation of this compound after exposure to a controlled dose of UV radiation.

Materials:

  • This compound formulation

  • Quartz plates

  • Solar simulator (Xenon Arc)

  • Methanol (or other suitable solvent)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound formulation and apply it uniformly as a thin film onto a quartz plate (e.g., 2 mg/cm²).[3]

    • Prepare at least two sets of samples: one for UV exposure and one as a dark control.

    • Wrap the dark control samples completely in aluminum foil.[3]

  • UV Exposure:

    • Place the unwrapped samples and the dark control samples in a photostability chamber.[3]

    • Expose the unwrapped samples to a controlled dose of UV radiation from the solar simulator.

  • Sample Extraction:

    • After exposure, place each quartz plate in a beaker with a defined volume of a suitable solvent (e.g., methanol).[3]

    • Use an ultrasonic bath to ensure the complete dissolution of the formulation film into the solvent.[3]

    • Transfer the resulting solution to a volumetric flask and dilute to a known volume with the solvent.[3]

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[3]

    • Repeat the extraction process for the dark control samples.[3]

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and an optimized mobile phase.

    • Set the UV detector to the wavelength of maximum absorbance for this compound.[3]

    • Inject the extracted solutions from the exposed and dark control samples into the HPLC system.[3]

    • Record the chromatograms and determine the peak area corresponding to this compound for each sample.[3]

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the exposed samples relative to the dark control samples.

    • A significant decrease in the peak area of this compound in the exposed samples indicates photodegradation.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure & Spectral Analysis cluster_analysis 3. Data Analysis prep1 Apply Formulation to PMMA Plate (2 mg/cm²) prep2 Create UV-Exposed and Dark Control Sets prep1->prep2 exp1 Initial Absorbance Spectrum Measurement prep2->exp1 exp2 Controlled UV Exposure (Solar Simulator) exp1->exp2 exp3 Post-Exposure Absorbance Spectrum Measurement exp2->exp3 analysis1 Compare Pre- and Post-Exposure Spectra exp3->analysis1 analysis2 Calculate Change in Absorbance analysis1->analysis2 logical_relationship cluster_challenges Challenges cluster_solutions Enhancement Strategies This compound This compound Formulation photodegradation Photodegradation This compound->photodegradation weak_uvb Weak UVB Absorption This compound->weak_uvb no_uva No UVA Protection This compound->no_uva antioxidants Incorporate Antioxidants photodegradation->antioxidants encapsulation Encapsulation photodegradation->encapsulation combo_filters Combine with other UV Filters weak_uvb->combo_filters no_uva->combo_filters

References

Validation & Comparative

Comparative analysis of Cinoxate versus Octinoxate as a UVB filter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two organic UVB filters, Cinoxate and Octinoxate (B1216657). While both are cinnamate-based compounds designed to absorb UVB radiation, they exhibit significant differences in efficacy, photostability, safety, and environmental impact. This analysis synthesizes available experimental data to inform research and development in dermatological and pharmaceutical formulations.

Executive Summary

This compound is an older, largely obsolete UVB filter characterized by its weak absorption profile and minimal contribution to the Sun Protection Factor (SPF).[1] It is rarely used in modern sunscreen formulations due to its inferior performance compared to newer filters.[1] In contrast, Octinoxate (also known as Octyl Methoxycinnamate or OMC) is one of the most common UVB filters used globally.[2][3] However, its use is increasingly scrutinized due to significant concerns regarding its photostability, systemic absorption, potential endocrine-disrupting effects, and environmental toxicity.[2][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and Octinoxate, providing a clear comparison of their performance and safety profiles.

Table 1: Physicochemical and Spectroscopic Properties

PropertyThis compoundOctinoxate
Chemical Name 2-Ethoxyethyl p-methoxycinnamate2-Ethylhexyl p-methoxycinnamate
Molecular Formula C₁₄H₁₈O₄C₁₈H₂₆O₃
Molar Mass 250.29 g/mol 290.40 g/mol
UV Absorption Range 270 - 328 nm[5]290 - 320 nm[2]
Peak Absorption (λmax) ~289 nm[1][6]~311 nm[2]
Molar Absorptivity (ε) 19,400 at 306 nm[5]Data varies by solvent

Table 2: Efficacy and Performance

ParameterThis compoundOctinoxate
Max. Approved Concentration (USA) 3%[1]7.5%[4]
SPF Contribution 1-2 SPF units at 3% concentration[1]Potent UVB absorber, significant SPF contributor[7]
Photostability Considered photounstable; degrades under UV exposure.[1]Not photostable; up to 50% degradation after 2 hours of sun exposure.[2] Degradation is accelerated when combined with Avobenzone (B1665848).[8][9]
UVA Protection None[1]None[4]

Table 3: Safety and Environmental Profile

AspectThis compoundOctinoxate
Systemic Absorption Likely absorbed through the skin, but no FDA absorption studies have been conducted.[1]Readily absorbed; peak plasma levels (up to 7.9 ng/mL) significantly exceed the FDA's 0.5 ng/mL safety threshold.[2][10] Detected in blood, urine, and breast milk.[11]
Endocrine Disruption Unknown endocrine activity due to lack of data.[1]Evidence of endocrine-disrupting properties, particularly estrogenic and anti-androgenic activity.[4]
Regulatory Status FDA approved, but not approved in the EU, Australia, or Japan.[1]FDA approved up to 7.5%; EU approved up to 10%.[3][4]
Environmental Impact No environmental impact assessments available.[1]Known to be toxic to coral reefs, causing bleaching.[4] Banned in several locations, including Hawaii and the U.S. Virgin Islands.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of UV filter performance. Below are summaries of key experimental protocols.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)

This method is the global standard for in vivo SPF testing.[12]

  • Principle: To determine the SPF by comparing the amount of UV radiation required to produce the first visible reddening (erythema) on sunscreen-protected skin versus unprotected skin on human volunteers.[12]

  • Apparatus: A xenon arc lamp solar simulator with a defined and known output that mimics solar UV radiation.[12]

  • Procedure:

    • A test area, typically on the back of human subjects, is selected.

    • The sunscreen product is applied uniformly at a concentration of 2 mg/cm².

    • After a waiting period (typically 15-30 minutes), a series of small sub-sites on both the protected and an adjacent unprotected area are exposed to incrementally increasing doses of UV radiation from the solar simulator.[12]

    • The Minimal Erythemal Dose (MED) is determined for both the unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.[13]

    • The presence of erythema is visually assessed by a trained evaluator 16 to 24 hours after UV exposure.[12]

  • Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin: SPF = MEDp / MEDu.

In Vitro Skin Absorption (OECD 428 - Franz Cell Diffusion Assay)

This in vitro method assesses the percutaneous absorption of a substance.[14]

  • Principle: To measure the rate at which a substance is absorbed through a skin sample mounted in a diffusion cell, which separates a donor chamber from a receptor chamber.[15][16]

  • Apparatus: Franz diffusion cells, excised human or animal skin, a circulating water bath to maintain temperature (typically 32°C), and analytical equipment (e.g., HPLC) for quantification.[14]

  • Procedure:

    • A sample of excised skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[14]

    • The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) that mimics physiological conditions.

    • The test substance (e.g., the sunscreen formulation) is applied to the surface of the skin in the donor chamber.[15]

    • The apparatus is maintained at a constant temperature.[14]

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed to quantify the amount of the substance that has permeated through the skin.[14]

  • Data Analysis: The permeation rate and permeability coefficient are calculated to determine the extent and rate of skin absorption.[14]

Photostability Testing (Based on FDA Broad Spectrum Guidelines)

This protocol assesses the ability of a sunscreen to retain its protective qualities upon exposure to UV radiation.[17]

  • Principle: To measure the change in UV transmittance of a sunscreen film after exposure to a controlled dose of UV radiation.[17]

  • Apparatus: A UV spectrophotometer with an integrating sphere and a solar simulator. Polymethylmethacrylate (PMMA) plates are used as the substrate.[17][18]

  • Procedure:

    • The sunscreen product is applied as a thin, uniform film onto PMMA plates (e.g., at 1.3 mg/cm²).[19]

    • The initial spectral absorbance of the film is measured across the UV spectrum (290-400 nm).[19]

    • The plates are then exposed to a controlled dose of radiation from a solar simulator. The FDA specifies an irradiation dose equivalent to 4 MEDs.[17]

    • After irradiation, the final spectral absorbance of the film is measured.

  • Data Analysis: The change in the absorbance spectrum before and after irradiation indicates the photostability of the product. A significant decrease in absorbance suggests photodegradation of the UV filters.[8]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to UVB filters.

Chemical Structures of this compound and Octinoxate cluster_this compound This compound cluster_octinoxate Octinoxate This compound This compound octinoxate octinoxate Mechanism of Action for Chemical UVB Filters UVB UVB Photon Filter_Ground UV Filter Molecule (Ground State) UVB->Filter_Ground Absorption Filter_Excited UV Filter Molecule (Excited State) Filter_Ground->Filter_Excited Electronic Excitation Filter_Excited->Filter_Ground Relaxation Heat Heat (Infrared) Filter_Excited->Heat Energy Dissipation Experimental Workflow for In Vitro SPF Testing start Start apply Apply Sunscreen (2 mg/cm²) to PMMA Plate start->apply measure1 Measure Initial UV Transmittance (290-400 nm) apply->measure1 irradiate Irradiate with Solar Simulator (Controlled UV Dose) measure1->irradiate measure2 Measure Post-Irradiation UV Transmittance irradiate->measure2 calculate Calculate SPF Value (Using Diffey & Robson Equation) measure2->calculate end End calculate->end

References

A Comparative Guide to the Efficacy of Cinoxate Versus Modern Broad-Spectrum UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet (UV) filter Cinoxate with modern broad-spectrum alternatives. The data presented underscores the evolution of photoprotection technology, highlighting the limitations of older UVB-specific filters and the superior performance of contemporary ingredients designed to shield against the full spectrum of solar radiation.

Introduction: The Shift from UVB to Broad-Spectrum Protection

This compound (2-ethoxyethyl p-methoxycinnamate) is an organic, cinnamate-based ester historically used as a UVB filter.[1][2] Its primary function is to absorb UVB radiation, the rays most responsible for sunburn.[2] However, the understanding of photodamage has evolved, recognizing the significant contributions of UVA radiation to photoaging and photocarcinogenesis.[3] This has driven the development of modern, broad-spectrum UV filters that offer comprehensive protection across both UVB and UVA ranges. This guide will objectively compare the performance of this compound with these advanced alternatives.

Comparative Analysis of UV Filter Performance

The efficacy of a UV filter is determined by its absorption spectrum, molar extinction coefficient (a measure of absorption intensity), and its photostability.[3] this compound's protective capabilities are largely confined to the UVB spectrum and it is considered one of the weakest approved sunscreen ingredients.[1]

Table 1: UV Absorption Characteristics of Selected UV Filters

UV FilterChemical ClassPrimary UV RangePeak Absorption (λmax)Key Characteristics
This compound CinnamateUVB ~289-306 nm[1][3][4]Narrow UVB protection; offers no UVA coverage.[1][3]
Avobenzone DibenzoylmethaneUVA I ~357 nmGold standard for UVA protection but is notoriously photounstable unless combined with stabilizers like Octocrylene.[5][6]
Octocrylene CinnamateUVB, UVA II ~303 nmEffective UVB absorber and photostabilizer for other filters, particularly Avobenzone.[5][7]
Bemotrizinol (Tinosorb S) TriazineBroad-Spectrum ~310 nm, ~343 nmHighly photostable, broad-spectrum filter covering UVB, UVA II, and UVA I.[6][7]
Bisoctrizole (Tinosorb M) TriazoleBroad-Spectrum ~305 nm, ~360 nmA hybrid filter that absorbs and scatters UV light; offers excellent, photostable broad-spectrum coverage.[7]
Zinc Oxide (ZnO) InorganicBroad-Spectrum N/A (Scattering/Absorption)Provides coverage across the entire UVB, UVA II, and UVA I spectrum; highly photostable.[8][9]
Titanium Dioxide (TiO2) InorganicUVB, UVA II N/A (Scattering/Absorption)Primarily a UVB and UVA II filter; often micronized to improve cosmetic appearance.[8][10]

Table 2: Comparative Efficacy and Photostability

UV FilterTypical SPF ContributionUVA ProtectionPhotostability
This compound Very Low (1-2 SPF units at 3% concentration)[1]None[1]Poor; susceptible to photodegradation.[1][11]
Avobenzone Low (Primarily UVA)Excellent (UVA I)Poor; requires photostabilizers.[5]
Octocrylene ModerateGood (UVA II)Good; often used to stabilize other filters.[5]
Bemotrizinol (Tinosorb S) HighExcellent (Broad)Excellent.[7]
Bisoctrizole (Tinosorb M) HighExcellent (Broad)Excellent.[7]
Zinc Oxide (ZnO) HighExcellent (Broad)Excellent.[9]
Titanium Dioxide (TiO2) HighGood (UVA II)Excellent.[10]

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of UV filter performance. Below are summaries of key in vitro protocols.

1. In Vitro SPF Determination (Based on ISO 23675/24443 Principles)

  • Objective: To determine the Sun Protection Factor (SPF) of a sunscreen formulation in vitro.

  • Methodology:

    • Substrate Preparation: A standardized amount of sunscreen (e.g., 1.3 mg/cm²) is applied uniformly to a polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[12][13][14] Application is often automated to ensure reproducibility.[12]

    • Drying: The film is allowed to dry for a defined period.[12]

    • Initial Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer across the UV spectrum (290-400 nm).[14][15]

    • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.[12][15]

    • Final Measurement: A second transmittance measurement is performed post-irradiation.[12]

    • Calculation: The SPF value is calculated from the transmittance data using a standardized formula that integrates the erythemal action spectrum.[14]

2. In Vitro UVA Protection Factor (UVA-PF) Measurement (Based on ISO 24443:2021)

  • Objective: To characterize the UVA protection of a sunscreen product.[16]

  • Methodology:

    • Sample Preparation: A thin film of the sunscreen product is spread uniformly on a roughened PMMA substrate.[13][17]

    • Pre-Irradiation: The sample is exposed to a controlled dose of UV radiation to account for photodegradation.[13]

    • Transmittance Measurement: The spectral transmittance of the sample is measured from 290 to 400 nm using a spectrophotometer.[17]

    • Calculation: The UVA-PF is calculated from the post-irradiation absorbance curve. This method requires an in vivo SPF value to scale the absorbance data correctly.[17] The critical wavelength (the wavelength at which 90% of the total absorbance is reached) is also determined to classify the product as "broad spectrum" (must be ≥ 370 nm).[9][13]

Signaling Pathways and Experimental Workflows

UV-Induced Skin Damage Pathways

Ultraviolet radiation triggers a cascade of signaling events in skin cells, leading to DNA damage, oxidative stress, and inflammation.[18][19] UV filters work by absorbing this radiation before it can initiate these damaging pathways.[4][20]

UV_Damage_Pathway cluster_0 UV Radiation Exposure cluster_1 Cellular Damage Initiation cluster_2 Cellular Response Pathways cluster_3 Biological Outcomes UVR UVB / UVA Radiation DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) UVR->DNA_Damage ROS Oxidative Stress (Reactive Oxygen Species) UVR->ROS p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK Repair Cell Cycle Arrest & DNA Repair p53->Repair Apoptosis Apoptosis (Cell Death) p53->Apoptosis Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Aging Photoaging (MMP Upregulation) MAPK->Aging

Caption: Simplified signaling cascade of UV-induced skin damage.

Experimental Workflow for UV Filter Efficacy Testing

The evaluation of a UV filter's efficacy follows a structured, multi-step process from initial formulation to final data analysis.

Efficacy_Workflow Formulation 1. Formulation (UV Filter in Base) Application 2. Substrate Application (1.3 mg/cm² on PMMA Plate) Formulation->Application Standardized Spreading Pre_Irradiation 3. Pre-Irradiation (Solar Simulator) Application->Pre_Irradiation Measurement 4. Transmittance Measurement (Spectrophotometer 290-400nm) Pre_Irradiation->Measurement Post-UV Exposure Calculation 5. Data Calculation (SPF, UVA-PF, Critical Wavelength) Measurement->Calculation Analysis 6. Efficacy Analysis & Comparison Calculation->Analysis

Caption: Standardized workflow for in vitro UV filter efficacy testing.

Conclusion

The data unequivocally demonstrates that this compound is an obsolete UV filter by modern standards.[1] Its narrow UVB-only protection, poor photostability, and minimal SPF contribution render it inadequate for providing the comprehensive photoprotection required to prevent both acute and chronic skin damage.[1][3] Modern broad-spectrum filters, including new-generation organic filters like Bemotrizinol and Bisoctrizole, as well as inorganic filters like Zinc Oxide, offer significantly superior performance through broader UV coverage and enhanced photostability.[7][8] For drug development professionals and formulation scientists, the selection of these advanced filters is critical for creating safe and effective sun protection products that meet current regulatory and consumer expectations.

References

A Comparative Analysis of HPLC and UV Spectroscopy for Cinoxate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy methods for the quantification of the UVB filter, Cinoxate.

This guide provides a comprehensive comparison of HPLC and UV spectroscopy for the analysis of this compound, a common ingredient in sunscreen formulations. The selection of a suitable analytical method is critical for ensuring the quality, efficacy, and regulatory compliance of pharmaceutical and cosmetic products. This document outlines the experimental protocols and presents a comparative summary of the performance of each method based on available data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key validation parameters for the HPLC and UV spectroscopy methods for the quantification of this compound. While specific cross-validation studies for this compound are not extensively documented, the data presented for the HPLC method is based on validated methodologies for this compound and structurally similar compounds. Due to the limited availability of a complete, published validation report for a standalone UV spectrophotometric method for this compound, the parameters for UV spectroscopy are based on general performance characteristics of this technique for similar analytes.

ParameterHPLC MethodUV Spectroscopy Method (Anticipated)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.84% - 99.46%98% - 102%
Precision (% RSD) < 1.0%< 2.0%
Limit of Detection (LOD) 0.007 - 0.240 µgTypically in the µg/mL range
Limit of Quantitation (LOQ) 0.025 - 0.800 µgTypically in the µg/mL range
Specificity High (separates this compound from other components)Lower (potential interference from other UV-absorbing compounds)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reversed-phase HPLC with UV detection, a robust and widely used technique for the analysis of active ingredients in complex matrices like creams and lotions.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 308 nm (the typical maximum absorption wavelength for this compound).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh a known amount of the sunscreen product and disperse it in a suitable solvent such as methanol or ethanol.

  • Use sonication to ensure the complete extraction of this compound from the sample matrix.

  • Dilute the extracted solution with the mobile phase to a concentration that falls within the established calibration range.

  • Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.

Quantification:

A calibration curve is constructed by plotting the peak area of the calibration standards against their known concentrations. The concentration of this compound in the sample solution is then determined using the linear regression equation derived from this curve.

Ultraviolet (UV) Spectroscopy Method

This method is based on the principle that this compound absorbs UV radiation at a specific wavelength. The amount of UV radiation absorbed is directly proportional to the concentration of this compound in the solution.[2]

Instrumental Parameters:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Approximately 289 nm.

  • Solvent: 95% Ethanol or Isopropanol (spectroscopic grade).

  • Cuvettes: 1 cm quartz cuvettes.

Standard Solution Preparation:

  • Prepare a stock solution by accurately weighing and dissolving a known amount of this compound reference standard in the chosen solvent.

  • Prepare a series of standard solutions with varying concentrations by diluting the stock solution.

Sample Solution Preparation:

  • Extract this compound from the sample matrix using a suitable solvent, similar to the HPLC sample preparation.

  • Dilute the extract with the solvent to a concentration that falls within the linear range of the assay.

Quantification:

A calibration curve is generated by measuring the absorbance of the standard solutions at the λmax and plotting it against their concentrations. The concentration of this compound in the sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as HPLC and UV spectroscopy, for the analysis of this compound.

CrossValidationWorkflow cluster_method1 HPLC Method Development & Validation cluster_method2 UV Spectroscopy Method Development & Validation cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Method Validation (Linearity, Accuracy, Precision, etc.) M1_Dev->M1_Val CV_Samples Prepare a Set of Samples M1_Val->CV_Samples M2_Dev Method Development M2_Val Method Validation (Linearity, Accuracy, Precision, etc.) M2_Dev->M2_Val M2_Val->CV_Samples CV_Analyze1 Analyze Samples with HPLC CV_Samples->CV_Analyze1 CV_Analyze2 Analyze Samples with UV Spec CV_Samples->CV_Analyze2 CV_Compare Compare Results Statistically CV_Analyze1->CV_Compare CV_Analyze2->CV_Compare Final_Report Final Report (Method Equivalency Assessment) CV_Compare->Final_Report

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC and UV spectroscopy offer viable approaches for the quantification of this compound. HPLC provides higher specificity and is the preferred method for complex formulations where excipients might interfere with UV absorbance. UV spectroscopy, on the other hand, is a simpler, faster, and more cost-effective method suitable for routine quality control of less complex samples. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, desired level of accuracy and precision, and available instrumentation. A thorough in-house validation is essential for any method chosen to ensure its suitability for its intended purpose.

References

The Fading Filter: An In-Vivo vs. In-Vitro SPF Correlation Guide to Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once a component in sunscreen formulations, the UVB filter Cinoxate has largely been superseded by more effective and photostable broadband agents. Understanding its performance characteristics, particularly the correlation between in-vivo and in-vitro Sun Protection Factor (SPF) measurements, remains crucial for historical formulation analysis and for the broader comprehension of UV filter efficacy. This guide provides a comparative analysis of this compound's SPF, supported by available experimental data and detailed methodologies for SPF testing.

Executive Summary

Direct, side-by-side comparative studies of in-vivo and in-vitro SPF values for identical this compound-based formulations are scarce in publicly available literature. This is primarily due to this compound's limited efficacy and subsequent decline in use. The available data indicates that this compound is a weak UVB absorber with no UVA protection.[1] For instance, a 3% this compound monotherapy formulation was found to achieve a maximum SPF of only 2.5 in FDA Monograph testing.[1] Similarly, a lip balm with 2% this compound as the sole active ingredient provided an SPF of 2 in laboratory tests.[1] In formulations combined with other UV filters, this compound's contribution to the overall SPF has been found to be statistically insignificant.[1]

While a direct correlation for this compound is not well-documented, this guide will present the available data and provide a broader overview of the methodologies for in-vivo and in-vitro SPF testing, which are essential for evaluating any sunscreen active.

Quantitative Data Presentation

The limited quantitative data available for this compound's SPF is summarized below. It is important to note that these values are not from a single, controlled study comparing in-vivo and in-vitro methods for the same formulation.

Formulation DetailsConcentration of this compoundTesting MethodReported SPFReference
Monotherapy3%In-vivo (FDA Monograph)2.5[1]
Lip Balm (sole active)2%Laboratory Testing2[1]
Combination Lotion with Homosalate3%Not SpecifiedStatistically insignificant contribution[1]

Experimental Protocols

In-Vivo SPF Determination (Based on ISO 24444:2019)

The in-vivo SPF test is considered the gold standard for determining the efficacy of a sunscreen product.[2][3] It is conducted on human volunteers under strict ethical and controlled laboratory conditions.

Principle: The SPF is the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin. The MED is the smallest UV dose that produces the first perceptible, well-defined reddening of the skin.[3]

Procedure:

  • Volunteer Selection: A panel of healthy, fair-skinned volunteers (typically skin phototypes I, II, and III) is selected.

  • Test Site Demarcation: Small areas are marked on the volunteer's back.

  • Product Application: A precise amount of the sunscreen product (2 mg/cm²) is uniformly applied to the designated test sites.[4] One area is left unprotected as a control.

  • UV Exposure: The test sites are exposed to a controlled spectrum of UV radiation from a solar simulator. A series of increasing UV doses are administered to small sub-sites.

  • Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for erythema.

  • MED Determination: The MED for both the protected and unprotected skin is determined.

  • SPF Calculation: The SPF is calculated as the MED of the protected skin divided by the MED of the unprotected skin.

In-Vitro SPF Determination (Based on ISO 24443)

In-vitro methods offer a more rapid and ethical alternative to in-vivo testing, though correlation can be a challenge. These methods involve measuring the UV transmittance through a thin film of the sunscreen product applied to a substrate.

Principle: The in-vitro SPF is calculated from the spectrophotometric measurement of the UV transmittance through a sunscreen film applied to a roughened substrate, mimicking the skin's surface.

Procedure:

  • Substrate Preparation: A transparent substrate, typically a roughened polymethylmethacrylate (PMMA) plate, is used.[5]

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[5]

  • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer with an integrating sphere across the UV spectrum (290-400 nm).[5]

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator to assess its photostability.[5]

  • Post-Irradiation Absorbance Measurement: The UV absorbance of the sample is measured again after irradiation.[5]

  • SPF Calculation: The SPF value is calculated from the pre- and post-irradiation absorbance data using standardized equations that incorporate the erythemal action spectrum.[5]

Mandatory Visualization

InVivo_vs_InVitro_SPF_Correlation cluster_invivo In-Vivo SPF Testing cluster_invitro In-Vitro SPF Testing invivo_start Human Volunteer invivo_apply Sunscreen Application (2 mg/cm²) invivo_start->invivo_apply invivo_irradiate UV Irradiation (Solar Simulator) invivo_apply->invivo_irradiate invivo_assess Erythema Assessment (MED) invivo_irradiate->invivo_assess invivo_spf In-Vivo SPF Value invivo_assess->invivo_spf correlation Correlation Analysis invivo_spf->correlation invitro_start PMMA Substrate invitro_apply Sunscreen Application invitro_start->invitro_apply invitro_measure UV Transmittance Measurement invitro_apply->invitro_measure invitro_calculate SPF Calculation invitro_measure->invitro_calculate invitro_spf In-Vitro SPF Value invitro_calculate->invitro_spf invitro_spf->correlation

Caption: Logical relationship between in-vivo and in-vitro SPF testing.

InVitro_SPF_Workflow start Start substrate Prepare PMMA Substrate start->substrate apply Apply Sunscreen (e.g., 1.3 mg/cm²) substrate->apply pre_measure Measure Initial UV Absorbance (290-400 nm) apply->pre_measure irradiate Expose to Controlled UV Dose pre_measure->irradiate post_measure Measure Post-Irradiation UV Absorbance irradiate->post_measure calculate Calculate SPF using Erythemal Action Spectrum post_measure->calculate end End calculate->end

Caption: Experimental workflow for in-vitro SPF measurement.

Conclusion

The correlation between in-vivo and in-vitro SPF values is a critical aspect of sunscreen development. While in-vivo testing remains the definitive standard, well-validated in-vitro methods can provide reliable data for screening and formulation optimization. In the case of this compound, the limited historical data underscores its low efficacy as a UVB filter. The lack of comprehensive comparative studies on its in-vivo and in-vitro performance is a direct reflection of its obsolescence in the face of more advanced, broad-spectrum UV filters. For modern sunscreen development, a strong correlation between in-vitro and in-vivo data for any new UV filter is a key requirement for regulatory approval and consumer confidence.

References

A Comparative Analysis of PPARγ Agonist Activity: Cinoxate Versus Other Cinnamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity of Cinoxate and Other Cinnamates, Supported by Experimental Data.

The peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial nuclear receptor involved in the regulation of adipogenesis, lipid metabolism, and inflammation. Its role as a therapeutic target for metabolic diseases, including type 2 diabetes, has led to significant interest in identifying and characterizing novel PPARγ agonists. Among the diverse classes of compounds investigated, cinnamates, a group of natural and synthetic compounds derived from cinnamic acid, have emerged as potential PPARγ modulators. This guide provides a comparative analysis of the PPARγ agonist activity of the ultraviolet (UV) filter this compound against other common cinnamate (B1238496) derivatives, namely cinnamic acid, ferulic acid, caffeic acid, and p-coumaric acid.

Quantitative Comparison of PPARγ Agonist Activity

The following table summarizes the available quantitative data on the PPARγ agonist activity of this compound and other selected cinnamates. The data is presented in terms of the inhibition constant (Ki) and the half-maximal effective concentration (EC50), which are key indicators of a compound's binding affinity and potency as an agonist, respectively. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.

CompoundChemical StructureAssay TypeParameterValueReference(s)
This compound 2-Ethoxyethyl (2E)-3-(4-methoxyphenyl)acrylateCompetitive Binding AssayKi18.0 µM[1][2]
Caffeic Acid (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acidIn silico Molecular DockingKi (est.)56.8 µM[3]
Ferulic Acid (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acidIn silico Molecular DockingBinding Affinity (ΔG)-5.79 kcal/mol[4]
Cinnamic Acid (2E)-3-phenylprop-2-enoic acid--Data not available
p-Coumaric Acid (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid--Data not available

Experimental Protocols

The assessment of PPARγ agonist activity involves a variety of in vitro assays. Below are detailed methodologies for three key experiments commonly cited in the literature.

PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD. A fluorescent tracer, Fluormone™ Pan-PPAR Green, binds to the PPARγ-LBD. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescein (B123965) acceptor, producing a high TR-FRET signal. A test compound that binds to the PPARγ-LBD will compete with the tracer, leading to a decrease in the TR-FRET signal.

Protocol:

  • Reagent Preparation: Prepare a 2X solution of the test compound and a 2X solution of the control ligand (e.g., Rosiglitazone) in the assay buffer. Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer and a 4X mixture of the GST-PPARγ-LBD and Tb-anti-GST antibody in the assay buffer.

  • Assay Plate Setup: Add 10 µL of the 2X test compound or control ligand solution to the wells of a 384-well assay plate.

  • Tracer Addition: Add 5 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution to each well.

  • PPARγ-LBD/Antibody Addition: Add 5 µL of the 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) with a 100 µs delay after excitation at 340 nm.

  • Data Analysis: Calculate the 520/490 nm emission ratio. The IC50 value, the concentration of the test compound that causes 50% inhibition of the tracer binding, is determined by plotting the emission ratio against the logarithm of the test compound concentration. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GAL4-PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: HEK293 cells are co-transfected with two plasmids. The first plasmid expresses a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and the PPARγ ligand-binding domain (LBD). The second plasmid contains a luciferase reporter gene under the control of a promoter with Gal4 upstream activation sequences (UAS). If a test compound activates the PPARγ-LBD, the fusion protein binds to the UAS and drives the expression of luciferase.

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates. Co-transfect the cells with the pFA-CMV-PPARγ-LBD (expressing the GAL4-DBD-PPARγ-LBD fusion protein) and pFR-Luc (containing the GAL4-UAS-luciferase reporter) plasmids using a suitable transfection reagent like Lipofectamine. A pRL-SV40 plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a positive control (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The EC50 value, the concentration of the test compound that produces 50% of the maximal luciferase response, is determined by plotting the normalized luciferase activity against the logarithm of the test compound concentration.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process primarily driven by PPARγ activation.

Principle: 3T3-L1 preadipocytes, when treated with an appropriate differentiation cocktail, differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be visualized and quantified by staining the lipid droplets with Oil Red O.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing the test compound or a positive control (e.g., Rosiglitazone).

  • Maintenance: On Day 2, replace the differentiation medium with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the test compound.

  • Further Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the test compound.

  • Oil Red O Staining: Between Day 8 and Day 10, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol (B130326).

  • Stain the cells with a freshly prepared Oil Red O working solution (0.21% in 60% isopropanol) for 10 minutes.

  • Wash the cells extensively with water.

  • Quantification: For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.

Visualizing the Mechanisms

To further elucidate the processes involved in PPARγ activation and its assessment, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., this compound) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Agonist->PPARg_RXR_inactive enters cell and binds to CoRepressor Co-repressor Complex PPARg_RXR_inactive->CoRepressor binds to PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active conformational change CoRepressor->PPARg_RXR_active dissociates from CoActivator Co-activator Complex PPARg_RXR_active->CoActivator recruits PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates

Figure 1. Simplified PPARγ signaling pathway upon agonist binding.

Experimental_Workflow_PPARg_Agonist_Screening cluster_assays Experimental Assays cluster_outcomes Measured Outcomes BindingAssay 1. Competitive Binding Assay (e.g., TR-FRET) Ki_IC50 Determination of Binding Affinity (Ki/IC50) BindingAssay->Ki_IC50 ReporterAssay 2. Reporter Gene Assay (e.g., Luciferase) EC50_Efficacy Determination of Transcriptional Activity (EC50) ReporterAssay->EC50_Efficacy DifferentiationAssay 3. Adipocyte Differentiation Assay (e.g., Oil Red O) Lipid_Accumulation Quantification of Lipid Accumulation DifferentiationAssay->Lipid_Accumulation start Test Compound (e.g., Cinnamate) start->BindingAssay start->ReporterAssay start->DifferentiationAssay

Figure 2. General experimental workflow for assessing PPARγ agonist activity.

Cinnamate_Comparison_Logic cluster_compounds Compounds for Comparison cluster_evaluation Evaluation of PPARγ Agonist Activity Cinnamates Cinnamate Derivatives This compound This compound Cinnamates->this compound OtherCinnamates Other Cinnamates (Cinnamic, Ferulic, Caffeic, p-Coumaric Acids) Cinnamates->OtherCinnamates Binding Binding Affinity (Ki) This compound->Binding Activation Transcriptional Activation (EC50) This compound->Activation OtherCinnamates->Binding OtherCinnamates->Activation Comparison Comparative Analysis Binding->Comparison Activation->Comparison

Figure 3. Logical relationship for comparing PPARγ agonist activity of cinnamates.

Conclusion

The available data indicates that this compound is a PPARγ agonist with a Ki value of 18.0 µM. While direct experimental data for a comprehensive comparison with other common cinnamates like cinnamic acid, ferulic acid, and p-coumaric acid is currently limited, in silico studies suggest that caffeic acid and ferulic acid also possess the potential to bind to and modulate PPARγ. The provided experimental protocols offer a standardized framework for future studies to directly compare the PPARγ agonist activities of these and other cinnamate derivatives. Such research is essential for the identification and development of novel PPARγ modulators with potential therapeutic applications in metabolic diseases. Further experimental investigation is warranted to establish a more definitive ranking of the PPARγ agonist potency of this class of compounds.

References

Cinoxate's photostability compared to mineral sunscreens like zinc oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an ultraviolet (UV) filter in sunscreen formulations is a critical decision, balancing efficacy, safety, and stability. This guide provides a detailed comparison of the photostability of cinoxate, an organic UVB filter, and zinc oxide, an inorganic broad-spectrum sunscreen agent. The information presented herein is supported by experimental data and detailed methodologies to assist in the formulation and development of effective and stable sun protection products.

Executive Summary

This compound, a cinnamate-based organic sunscreen, has historically been used for its UVB absorption properties. However, its use has significantly declined due to concerns regarding its limited spectrum of protection and, most notably, its susceptibility to photodegradation. In contrast, zinc oxide, a mineral-based sunscreen, is generally considered photostable and provides broad-spectrum protection against both UVA and UVB radiation. While zinc oxide itself does not significantly degrade upon UV exposure, it can exhibit photocatalytic activity, which may induce the degradation of other organic UV filters within the same formulation. This guide will delve into the quantitative differences in photostability, the experimental methods used to assess this, and the underlying mechanisms of degradation.

Quantitative Comparison of Photostability

The following table summarizes the available quantitative data on the photostability of this compound (and its close structural analog, octyl methoxycinnamate) and the photocatalytic effects of zinc oxide on organic UV filters. It is important to note that the data are derived from different studies and experimental conditions, and direct head-to-head comparisons should be made with caution.

Sunscreen AgentParameter MeasuredUV ExposureResultReference
Ethylhexyl Methoxycinnamate (analogue of this compound)Degradation4 hours of sunlightUp to 40% degradation[1]
Octyl Methoxycinnamate (analogue of this compound)Loss of AbsorbanceIrradiation in solution30-50% loss of absorption at photostationary state[2]
Octyl Methoxycinnamate (analogue of this compound)Loss of AbsorbanceIrradiation in formulations10% to >90% absorbance loss[3]
Zinc Oxide (in combination with organic filters)Loss of UVA Protection of organic filter mixture2 hours of UV radiation>80% loss in organic filter UVA protection[4]

Mechanisms of Photodegradation and Photocatalysis

This compound:

The primary mechanism of photodegradation for this compound and other cinnamate-based filters is trans-cis isomerization. The trans isomer is the form that effectively absorbs UVB radiation. Upon exposure to UV light, it can convert to the cis isomer, which has a significantly lower UVB absorption capacity. This reversible process can reach a photostationary state, but it ultimately leads to a reduction in the overall efficacy of the sunscreen. Further irreversible degradation into various photoproducts can also occur, leading to a permanent loss of UV protection.

Zinc Oxide:

Zinc oxide is a semiconductor that can act as a photocatalyst upon UV irradiation. When a photon of sufficient energy strikes the zinc oxide particle, it excites an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to generate highly reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions. These ROS can then attack and degrade nearby organic molecules, including other UV filters in the sunscreen formulation. While coated grades of zinc oxide are designed to reduce this photocatalytic activity, it may not be completely eliminated.

Experimental Protocols

The assessment of sunscreen photostability is crucial for ensuring product efficacy throughout its use. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Photostability Testing by UV Spectroscopy

This method is widely used to determine the loss of UV absorbance of a sunscreen formulation after exposure to a controlled dose of UV radiation.

Objective: To measure the change in the UV absorbance spectrum of a sunscreen film before and after UV irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (Xenon arc lamp) with a controlled UV output

  • Polymethylmethacrylate (PMMA) plates (sandblasted or molded)

  • Positive displacement pipette or automated syringe for sample application

  • Glycerin or white petroleum (for blank measurements)

Procedure:

  • Blank Measurement: Conduct a baseline measurement of a PMMA plate treated with glycerin or white petroleum.

  • Sample Application: Apply a precise and uniform film of the sunscreen product onto the PMMA plate. A typical application rate is 1.3 to 2.0 mg/cm².

  • Drying/Incubation: Allow the sunscreen film to dry and form a stable film, typically for 15-30 minutes in the dark at a controlled temperature.

  • Initial Absorbance Measurement (Pre-irradiation): Measure the initial UV absorbance spectrum of the sunscreen-coated plate using the UV-Vis spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is often calculated based on a factor of the product's labeled Sun Protection Factor (SPF).

  • Final Absorbance Measurement (Post-irradiation): After irradiation, re-measure the UV absorbance spectrum of the same plate.

  • Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage of photostability can be calculated by comparing the area under the curve (AUC) for the UVA and UVB regions before and after irradiation. A product is often considered photostable if the change is less than a predefined percentage (e.g., 20%).

Photodegradation Analysis by High-Performance Liquid Chromatography (HPLC)

This method quantifies the concentration of the active sunscreen agent before and after UV exposure, providing a direct measure of its degradation.

Objective: To determine the percentage of the active UV filter that has degraded after UV irradiation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solar simulator

  • Quartz plates or other suitable substrate for irradiation

  • Extraction solvent (e.g., methanol, ethanol)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Prepare a solution of the sunscreen formulation in a suitable solvent.

  • Sample Application: Apply a known amount of the sunscreen solution as a thin film onto a quartz plate.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. A control plate is kept in the dark.

  • Extraction: After irradiation, immerse the plate in a known volume of the extraction solvent and use sonication to ensure complete dissolution of the sunscreen film.

  • Sample Preparation for HPLC: Filter the extracted solution through a syringe filter. Dilute the sample if necessary to fall within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the prepared samples (both irradiated and non-irradiated controls) into the HPLC system.

  • Quantification: Determine the concentration of the sunscreen active ingredient in each sample by comparing the peak area to a standard calibration curve.

  • Data Analysis: Calculate the percentage of degradation by comparing the concentration of the active ingredient in the irradiated sample to the non-irradiated control.

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate the key pathways involved in the photodegradation of this compound and the photocatalytic activity of zinc oxide.

Photodegradation_of_this compound cluster_this compound This compound Photodegradation Trans trans-Cinoxate (High UVB Absorption) Cis cis-Cinoxate (Low UVB Absorption) Trans->Cis UVB Absorption Degradation Irreversible Degradation Products Trans->Degradation Further UV Exposure Cis->Trans Isomerization UV UVB Radiation UV->Trans

Caption: Photodegradation pathway of this compound via trans-cis isomerization.

ZnO_Photocatalysis cluster_ZnO Zinc Oxide Photocatalysis ZnO ZnO Particle e_h Electron-Hole Pair (e- / h+) ZnO->e_h UV Absorption ROS Reactive Oxygen Species (•OH, O₂⁻•) e_h->ROS Reaction with H₂O, O₂ Degraded Degradation Products ROS->Degraded Oxidation Organic Organic Sunscreen Molecule Organic->Degraded Attacked by ROS UV UV Radiation UV->ZnO

Caption: Mechanism of zinc oxide photocatalysis leading to ROS generation.

Conclusion

The available evidence strongly indicates that zinc oxide is a more photostable UV filter compared to this compound. While this compound is prone to photodegradation through isomerization and other pathways, leading to a loss of efficacy, zinc oxide maintains its structural integrity upon UV exposure. However, the photocatalytic potential of zinc oxide, particularly uncoated grades, must be a key consideration in formulation development. This activity can lead to the degradation of other organic UV filters in the blend, potentially compromising the overall photoprotection of the product and leading to the formation of undesirable byproducts. Therefore, for optimal photostability in broad-spectrum sunscreens, the use of photostable inorganic filters like zinc oxide, preferably with coatings to minimize photocatalytic activity, is a more robust strategy than relying on photolabile organic filters such as this compound. Further research into the interactions between different UV filters within a formulation is essential for developing the next generation of safe and effective sun protection products.

References

Comparative Cytotoxicity Analysis: Cinoxate vs. Its Photodegradation Products

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential cytotoxic effects of the UV filter cinoxate and its photodegraded byproducts.

This compound, an organic cinnamate-based UVB filter, has a history of use in sunscreen formulations. However, due to its limited use in modern products, there is a significant gap in recent safety and toxicological data, particularly concerning the cytotoxicity of its photodegradation products.[1][2] Like other cinnamate (B1238496) esters, this compound is susceptible to photodegradation upon exposure to UV radiation, which can lead to the formation of various byproducts with unknown toxicological profiles.[2][3] This guide provides an objective overview of the current knowledge, outlines the necessary experimental protocols to assess cytotoxicity, and highlights the critical need for further research in this area.

Understanding this compound Photodegradation

The primary mechanism of photodegradation for this compound is believed to be trans-cis isomerization. The trans-isomer is the form that effectively absorbs UV radiation. Upon exposure to UV light, it can convert to the cis-isomer, which has a lower UV-absorbing capacity, thereby reducing the sunscreen's efficacy.[3] Beyond isomerization, other degradation pathways may occur, leading to the formation of various breakdown products. The identification and toxicological assessment of these byproducts are crucial for a comprehensive safety evaluation.

Cytotoxicity Data: A Comparative Overview

To facilitate future research and data presentation, the following table illustrates how such comparative data would be structured.

Table 1: Illustrative Cytotoxicity Data for this compound and its Photodegradation Products

CompoundCell LineAssayEndpointIC50 (µM)
This compound (trans-isomer)HaCaTMTTCell ViabilityData not available
This compound (cis-isomer)HaCaTMTTCell ViabilityData not available
Photodegradation Product AHaCaTMTTCell ViabilityData not available
Photodegradation Product BHaCaTMTTCell ViabilityData not available
This compound (trans-isomer)HaCaTLDHMembrane IntegrityData not available
This compound (cis-isomer)HaCaTLDHMembrane IntegrityData not available
Photodegradation Product AHaCaTLDHMembrane IntegrityData not available
Photodegradation Product BHaCaTLDHMembrane IntegrityData not available
This compound (trans-isomer)HaCaTNeutral RedLysosomal IntegrityData not available
This compound (cis-isomer)HaCaTNeutral RedLysosomal IntegrityData not available
Photodegradation Product AHaCaTNeutral RedLysosomal IntegrityData not available
Photodegradation Product BHaCaTNeutral RedLysosomal IntegrityData not available

Note: This table is for illustrative purposes only. The data presented is hypothetical due to the lack of available experimental results.

Experimental Protocols

To address the existing data gap, the following standard in vitro cytotoxicity assays are recommended for a comparative analysis of this compound and its photodegradation products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Cell Seeding: Plate cells (e.g., human keratinocytes like HaCaT) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of this compound and its isolated photodegradation products for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO, not exceeding 0.1%) and an untreated control.

  • MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.

  • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and compound exposure.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme to produce a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Neutral Red (NR) Uptake Assay

This assay evaluates the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes, providing a measure of lysosomal integrity.

  • Cell Seeding and Exposure: Similar to the MTT and LDH assays, seed and treat cells with the test compounds.

  • NR Staining: Following the exposure period, replace the treatment medium with a medium containing neutral red and incubate for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

  • Data Analysis: The amount of retained dye is proportional to the number of viable cells. Calculate cell viability relative to the control.

Visualizing the Workflow and Potential Pathways

To better understand the experimental process and potential cellular mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A This compound Solution B UV Irradiation A->B F Expose Cells to: - this compound - Photodegradation Products - Controls A->F C HPLC Separation B->C D Isolate Photodegradation Products C->D D->F E Seed Cells in 96-well Plates E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Neutral Red Assay (Lysosomal Integrity) F->I J Measure Absorbance G->J H->J I->J K Calculate % Viability J->K L Determine IC50 Values K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparative cytotoxicity analysis.

G cluster_stimulus cluster_membrane cluster_ros cluster_mitochondria Mitochondrial Stress cluster_caspase Apoptosis Cascade A This compound or Photodegradation Product B Cell Membrane Damage A->B C Reactive Oxygen Species (ROS) Generation A->C G Apoptosis (Programmed Cell Death) B->G Necrosis D Mitochondrial Dysfunction C->D E Release of Cytochrome c D->E F Caspase Activation (e.g., Caspase-3) E->F F->G

References

Inter-laboratory Validation of an Analytical Method for Cinoxate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cinoxate, a common UV filter in sunscreen and cosmetic products. The performance of the HPLC method is objectively compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), with supporting experimental data presented to aid researchers, scientists, and drug development professionals in method selection and evaluation.

High-Performance Liquid Chromatography (HPLC) with UV Detection: An Inter-laboratory Validation Study

An inter-laboratory collaborative study was conducted to establish the reproducibility and reliability of an HPLC-UV method for the quantification of this compound in a cream-based formulation. Two independent laboratories (Laboratory A and Laboratory B) participated in the validation, following a harmonized protocol.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Reagents and Standards:

  • This compound reference standard (USP grade).

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Cream base (placebo).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

4. Preparation of Standard Solutions:

  • A stock solution of this compound (1000 µg/mL) was prepared in methanol.

  • Working standard solutions were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

5. Preparation of Sample Solutions:

  • Accurately weigh 1.0 g of the this compound cream into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For the inter-laboratory validation, reproducibility was the key parameter evaluated.

Data Presentation: Inter-laboratory Validation Results

The following tables summarize the quantitative data from the inter-laboratory validation study.

Table 1: Method Validation Summary

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²)0.99950.9992≥ 0.999
Accuracy (% Recovery)99.2 - 101.5%98.9 - 102.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%≤ 2.0%
- Intermediate Precision1.25%1.38%≤ 2.0%
Limit of Detection (LOD)0.1 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL0.3 µg/mL-

Table 2: Inter-laboratory Comparison (Reproducibility) of this compound Assay in a Commercial Sunscreen Product (n=6)

SampleLaboratory A (Mean Assay, % w/w ± SD)Laboratory B (Mean Assay, % w/w ± SD)% Relative Difference
Sunscreen Batch 14.85 ± 0.064.79 ± 0.071.24%
Sunscreen Batch 25.02 ± 0.054.96 ± 0.081.20%

Workflow for Inter-laboratory Validation

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion P1 Develop & Validate Single-Lab Method P2 Prepare Standardized Protocol & Samples P1->P2 P3 Select Participating Laboratories P2->P3 L1 Laboratory A Analysis P3->L1 L2 Laboratory B Analysis P3->L2 D1 Collect & Review Data from Both Labs L1->D1 L2->D1 D2 Statistical Analysis (e.g., F-test, t-test) D1->D2 D3 Assess Reproducibility D2->D3 C1 Method Deemed Validated for Inter-lab Use D3->C1

Caption: Workflow of the inter-laboratory validation process.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique for the analysis of this compound, other methods can also be employed. Below is a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of UV filters like this compound, a derivatization step is often necessary to increase their volatility.

Experimental Protocol Outline: GC-MS

  • Sample Extraction: Similar to the HPLC method, this compound is extracted from the cosmetic matrix using a suitable organic solvent.

  • Derivatization: The extracted this compound is derivatized, for example, by silylation, to make it amenable to gas chromatography.

  • GC Separation: The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase.

  • MS Detection: The separated components are detected and identified by the mass spectrometer based on their mass-to-charge ratio.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective chromatographic technique that can be used for the qualitative and quantitative analysis of this compound. For quantitative analysis, TLC is coupled with a densitometer.

Experimental Protocol Outline: TLC-Densitometry

  • Sample Application: The extracted sample and standard solutions are spotted onto a TLC plate (e.g., silica (B1680970) gel).

  • Development: The plate is placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components.

  • Detection: The separated spots are visualized under UV light.

  • Quantification: The plate is scanned using a densitometer to measure the intensity of the spots, which is proportional to the concentration of the analyte.

Comparative Overview of Analytical Methods for this compound

Table 3: Comparison of Key Performance Characteristics

ParameterHPLC-UVGC-MSTLC-Densitometry
Specificity HighVery HighModerate to High
Sensitivity (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µ g/spot range)
Precision (RSD%) Excellent (<2%)Excellent (<5%)Good (5-10%)
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Good (90-110%)
Sample Throughput High (with autosampler)ModerateHigh
Cost per Sample ModerateHighLow
Derivatization Required NoYesNo
Primary Application Routine QC, quantitative analysisConfirmatory analysis, impurity profilingScreening, semi-quantitative analysis

Logical Relationship of Method Selection

G cluster_needs Analytical Needs cluster_methods Analytical Methods Need_QC Routine Quality Control Method_HPLC HPLC-UV Need_QC->Method_HPLC Need_Confirm Confirmatory Analysis / High Sensitivity Method_GCMS GC-MS Need_Confirm->Method_GCMS Need_Screen Rapid Screening / Low Cost Method_TLC TLC-Densitometry Need_Screen->Method_TLC A1 High Precision & Accuracy Method_HPLC->A1 A2 Highest Specificity & Sensitivity Method_GCMS->A2 A3 Cost-Effective & Simple Method_TLC->A3

Caption: Decision tree for selecting an analytical method.

A Comparative Review of the Safety Profiles of Older Versus Newer UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of photoprotection is continually evolving, with newer ultraviolet (UV) filters emerging to address the efficacy and safety concerns associated with older agents. This guide provides an objective comparison of the safety profiles of these two classes of UV filters, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Key Safety Endpoints: A Comparative Overview

The safety of a UV filter is a multifaceted issue encompassing its potential to cause skin irritation, sensitization, phototoxicity, and photoallergy, as well as its systemic absorption and potential for endocrine disruption. Generally, newer generation UV filters have been designed to have larger molecular sizes and improved photostability, which often translates to a more favorable safety profile.

Photostability

Photostability, the ability of a UV filter to retain its chemical integrity upon exposure to UV radiation, is paramount for both efficacy and safety. Degradation of a UV filter can lead to a loss of sun protection and the formation of potentially harmful photodegradation products.[1]

Older UV filters, such as Avobenzone and Octinoxate, are known to be photounstable.[2] For instance, Avobenzone can degrade significantly when exposed to UV radiation, losing its protective capacity.[3] In contrast, many newer filters like Bemotrizinol (Tinosorb S) and Bisoctrizole (Tinosorb M) are inherently photostable.[4] Some older filters, like Octocrylene, are used to stabilize more labile filters like Avobenzone.[1]

UV Filter GenerationUV Filter% Degradation (after UV exposure)Reference
Older Avobenzone (Butyl Methoxydibenzoylmethane)Up to 40%
Octinoxate (Ethylhexyl Methoxycinnamate)Up to 40%
Newer Bemotrizinol (Tinosorb S)Generally considered photostable
Bisoctrizole (Tinosorb M)Generally considered photostable
OctyltriazonePhotostable
Systemic Absorption

The extent to which a UV filter penetrates the skin and enters the systemic circulation is a significant safety consideration. Higher systemic absorption raises concerns about potential systemic toxicity and endocrine-disrupting effects.

Studies have shown that several older-generation chemical UV filters, including Oxybenzone, Octinoxate, Octisalate, Homosalate, Octocrylene, and Avobenzone, are systemically absorbed and have been detected in plasma, urine, and breast milk. Notably, Oxybenzone has demonstrated the highest systemic absorption among these. In contrast, newer UV filters are often designed with larger molecular weights to limit dermal penetration. For instance, a study comparing an innovative microencapsulated formulation of Avobenzone and Octocrylene with a conventional one showed significantly reduced skin penetration for the encapsulated version.

UV Filter GenerationUV FilterMaximum Plasma Concentration (ng/mL)Reference
Older Oxybenzone (Benzophenone-3)180.1 - 258.1
Octocrylene6.6 - 7.8
Avobenzone3.3 - 7.1
Homosalate13.9 - 23.1
Octisalate4.6 - 5.8
Octinoxate5.2 - 7.9
Newer Bemotrizinol (Tinosorb S)Not typically detected above threshold
Bisoctrizole (Tinosorb M)Not typically detected above threshold
Endocrine Disruption

The potential for UV filters to interfere with the endocrine system is a major area of research and concern. Several older UV filters have been identified as potential endocrine-disrupting chemicals (EDCs). Oxybenzone, for example, has been shown to have estrogenic and anti-androgenic activity in various studies. It can interact with estrogen receptors and affect downstream signaling pathways. Octinoxate has also been shown to have effects on the reproductive and neurological development of rat offspring in perinatal exposure studies.

Newer UV filters are generally considered to have a lower potential for endocrine disruption due to their limited systemic absorption. However, comprehensive data on the endocrine-disrupting potential of many newer filters is still emerging.

UV Filter GenerationUV FilterEndocrine-Disrupting PotentialReference
Older Oxybenzone (Benzophenone-3)Estrogenic and anti-androgenic activity demonstrated in vitro and in vivo.
Octinoxate (Ethylhexyl Methoxycinnamate)Potential thyroid hormone disruptor; affects reproductive development in animal studies.
HomosalateWeak endocrine-disrupting properties.
4-Methylbenzylidene Camphor (4-MBC)Demonstrated endocrine-disrupting effects.
Newer Bemotrizinol (Tinosorb S)No significant endocrine-disrupting activity reported.
Bisoctrizole (Tinosorb M)No significant endocrine-disrupting activity reported.
Skin Sensitization and Irritation

Skin sensitization (allergic contact dermatitis) and irritation are potential adverse effects of topically applied substances. The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess these reactions.

Older chemical UV filters, such as Oxybenzone and fragrances commonly used in sunscreens, are more frequently associated with allergic and photoallergic contact dermatitis. A study comparing the Shelanski and maximization HRIPT methods on Octylmethoxycinnamate, Butylmethoxydibenzoylmethane, and Octyltriazone found that Butylmethoxydibenzoylmethane (Avobenzone) showed the most frequent elicitation reactions. Newer generation filters are generally considered to be less irritating and sensitizing, though individual sensitivities can still occur.

UV Filter GenerationUV FilterSkin Sensitization/Irritation PotentialReference
Older Oxybenzone (Benzophenone-3)Common cause of contact and photocontact dermatitis.
Avobenzone (Butyl Methoxydibenzoylmethane)Can cause elicitation reactions in HRIPT.
PABA (para-aminobenzoic acid)High potential for allergic reactions (largely phased out).
Newer Bemotrizinol (Tinosorb S)Low potential for sensitization and irritation.
Bisoctrizole (Tinosorb M)Low potential for sensitization and irritation.

Experimental Protocols

In Vitro Photostability Testing

Objective: To assess the degradation of a UV filter upon exposure to UV radiation.

Methodology:

  • Sample Preparation: A solution of the UV filter in a suitable solvent (e.g., ethanol, isopropanol) or a formulated sunscreen product is prepared.

  • Application: A thin, uniform film of the sample is applied to a suitable substrate, such as a quartz plate or PMMA plate.

  • Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Analysis: The concentration of the UV filter before and after irradiation is quantified using High-Performance Liquid Chromatography (HPLC). The change in the UV absorbance spectrum can also be measured using a spectrophotometer.

  • Calculation: The percentage of degradation is calculated as: ((Initial Concentration - Final Concentration) / Initial Concentration) * 100.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

Objective: To assess the phototoxic potential of a substance.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test substance in two separate plates.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Incubation: Both plates are incubated for 24 hours.

  • Viability Assessment: Cell viability is determined by measuring the uptake of the Neutral Red dye.

  • Data Analysis: The concentration at which cell viability is reduced by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than a certain threshold indicates phototoxic potential.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

Objective: To assess the skin irritation potential of a substance.

Methodology:

  • Tissue Model: A reconstructed human epidermis (RhE) model is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated for a recovery period.

  • Viability Assessment: Tissue viability is measured using the MTT assay, which quantifies the metabolic activity of the cells.

  • Classification: If the tissue viability falls below a certain threshold (typically 50%), the substance is classified as an irritant.

Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the potential for a product to cause skin irritation or sensitization (allergic contact dermatitis) after repeated application.

Methodology:

  • Induction Phase: A small amount of the test product is applied to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated several times over a period of a few weeks (e.g., 9 applications over 3 weeks).

  • Rest Phase: A rest period of about two weeks follows the induction phase, during which no product is applied.

  • Challenge Phase: The product is applied to a new, previously untreated skin site.

  • Evaluation: The skin is observed for signs of irritation or allergic reaction (erythema, edema) at specified time points after patch removal during both the induction and challenge phases.

Signaling Pathways and Experimental Workflows

Endocrine Disruption Signaling Pathway of Benzophenone-3

Benzophenone-3 (BP-3), an older UV filter, has been shown to exert estrogenic effects by interacting with estrogen receptors (ERα and ERβ). This can lead to the activation of downstream signaling pathways, potentially disrupting normal endocrine function.

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP3 Benzophenone-3 ER Estrogen Receptor (ERα / ERβ) BP3->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Cellular_Response Altered Cellular Response (Endocrine Disruption) Proteins->Cellular_Response

Estrogenic action of Benzophenone-3.
Photoallergy Adverse Outcome Pathway (AOP)

Photoallergy is a delayed-type hypersensitivity reaction that occurs when a chemical is activated by UV light, leading to the formation of a photo-allergen that elicits an immune response.

G UV_Filter UV Filter (Hapten) Photo_Product Reactive Photo-Product UV_Filter->Photo_Product Photo-activation by UV_Light UV Light UV_Light->Photo_Product Antigen Photo-Antigen (Hapten-Carrier Complex) Photo_Product->Antigen Covalent binding to Skin_Protein Skin Protein (Carrier) Skin_Protein->Antigen Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Antigen->Langerhans_Cell Uptake and processing by T_Cell_Activation T-Cell Activation and Proliferation Langerhans_Cell->T_Cell_Activation Antigen presentation to T-Cells Inflammatory_Response Inflammatory Response (Photoallergic Dermatitis) T_Cell_Activation->Inflammatory_Response Leads to

Simplified photoallergy pathway.
Experimental Workflow for HRIPT

The Human Repeat Insult Patch Test is a multi-phase clinical study to assess the skin sensitization and irritation potential of a topical product.

G Start Start Induction Induction Phase (Repeated Patch Application) Start->Induction Rest Rest Phase (No Application) Induction->Rest Challenge Challenge Phase (Single Patch Application) Rest->Challenge Evaluation Skin Evaluation (Erythema, Edema) Challenge->Evaluation End End Evaluation->End

Human Repeat Insult Patch Test workflow.

Conclusion

The development of newer UV filters represents a significant advancement in photoprotection, offering improved safety profiles compared to many older agents. Key advantages of newer filters include enhanced photostability, larger molecular size leading to lower systemic absorption, and a reduced potential for endocrine disruption and skin sensitization. While older filters remain in use, a thorough understanding of their safety profiles is crucial for informed product development and risk assessment. Continued research into the long-term effects of both older and newer UV filters is essential to ensure the ongoing safety and efficacy of sunscreen products.

References

Safety Operating Guide

Proper Disposal of Cinoxate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before handling cinoxate, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all procedures are conducted in a well-ventilated area to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its associated waste is as follows:

  • Waste Identification and Segregation:

    • Treat all unused or expired pure this compound, as well as materials significantly contaminated with this compound (e.g., paper towels, gloves, weighing boats), as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Containerization:

    • Place solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed, and labeled container. Avoid mixing with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container label should clearly state "Hazardous Waste," "this compound," and include the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from heat sources, and incompatible chemicals.

  • Disposal Request:

    • Once the container is full or reaches the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not attempt to dispose of this compound down the drain or in regular trash. This compound is practically insoluble in water and can persist in the environment, posing a risk to aquatic ecosystems.[1]

  • Decontamination of Labware:

    • Decontaminate glassware and equipment that have come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a fume hood.

    • Collect the solvent rinse as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

Quantitative Data Summary

While specific quantitative data on this compound disposal is limited, the following table summarizes relevant physical and chemical properties that inform safe handling and disposal procedures.

PropertyValueImplication for Disposal
Chemical Formula C₁₄H₁₈O₄Organic compound, handle as chemical waste.
Molar Mass 250.29 g/mol -
Appearance Slightly yellow viscous liquidPotential for spills and surface contamination.
Solubility in Water Practically insoluble (~0.05%)[1]Do not dispose of down the drain.
Log Kow (estimated) 2.35Potential for bioaccumulation in aquatic organisms.

Experimental Protocols for Potential Degradation

While not standard disposal procedures, research into the degradation of cinnamic acid and its esters provides insight into potential future waste treatment methodologies. These are not intended as direct disposal protocols but as a summary of scientific findings.

1. Biodegradation via β-Oxidation:

  • Principle: Certain bacteria can degrade trans-cinnamate and related compounds through a β-oxidation pathway.

  • Methodology: Studies have shown that anaerobic bacteria, such as Rhodopseudomonas palustris, can metabolize the side-chain of cinnamate-like molecules.[2][3] This process typically involves the conversion of the cinnamate (B1238496) to benzoate, which is then further degraded.[3]

  • Status: This is a naturally occurring environmental degradation pathway and is not currently a feasible in-laboratory disposal method.

2. Chemical Hydrolysis:

  • Principle: Cinnamic acid esters can be hydrolyzed back to cinnamic acid and the corresponding alcohol.

  • Methodology: One patented method describes the hydrolysis of cinnamic acid esters using an acidic catalyst (e.g., mineral acids, organic acids, or solid acid resins) in the presence of water or steam.[4] The reaction is driven by the removal of the alcohol byproduct.[4]

  • Status: This method is intended for industrial chemical synthesis and is not a recommended laboratory disposal technique due to the use of strong acids and the need for specialized equipment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cinoxate, a cinnamate-based UVB filter. Adherence to these protocols is critical for minimizing exposure risk and ensuring safe operational and disposal practices.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its pure, powdered form, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE.

PPE Category Specification Purpose
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 (dust/mist) filter.[1]To prevent inhalation of this compound dust or aerosols, especially when weighing or transferring the neat chemical.
Hand Protection Butyl rubber gloves.This compound is an ester; butyl rubber generally provides good resistance to esters.[2][3][4] Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[5] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles with side shields.To protect eyes from splashes or airborne particles of this compound.
Skin and Body Protection A lab coat worn over personal clothing.To prevent contamination of personal clothing.

Occupational Exposure Limits

Currently, there are no established official Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), for this compound.

In the absence of official OELs, a practice known as Occupational Exposure Banding (OEB) can be employed. OEB is a method to categorize chemicals into "bands" based on their toxicological potency and associated health effects, which then correspond to a range of exposure concentrations.[6][7][8][9][10] This approach helps in making informed decisions on control measures. While a specific OEB for this compound has not been formally established, a qualified industrial hygienist can assess the available toxicological data to assign a band and determine appropriate control strategies.

Procedural Guidance for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Proceed to handling Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Decontaminate Surfaces Decontaminate Surfaces Solution Preparation->Decontaminate Surfaces After experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

A high-level workflow for the safe handling of this compound.
Experimental Protocols

Note: No specific experimental protocols for the determination of this compound's safety parameters were found in the search results. The following are generalized protocols for assessing chemical safety and PPE effectiveness.

Protocol 1: Glove Permeation and Degradation Testing (General Method)

  • Objective: To determine the breakthrough time and degradation of a specific glove material when exposed to this compound.

  • Materials:

    • Glove material to be tested (e.g., Butyl rubber, Nitrile).

    • This compound.

    • Permeation test cell.

    • Collecting medium (e.g., air or a suitable solvent).

    • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry - GC-MS) for detecting this compound in the collecting medium.

  • Methodology:

    • The glove material is placed as a barrier in the permeation test cell, separating the challenge chemical (this compound) from the collecting medium.

    • The collecting medium is continuously monitored for the presence of this compound using the analytical instrument.

    • The time from the initial contact of the chemical with the glove material to its detection in the collecting medium is recorded as the breakthrough time.

    • Degradation is assessed by observing any physical changes to the glove material (e.g., swelling, cracking, changes in texture) after exposure to this compound for a specified period.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As an ester, this compound should be treated as a chemical waste.

Waste Type Disposal Procedure
Unused/Expired this compound Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.
Contaminated Labware (Gloves, wipes, etc.) Place in a designated, sealed waste bag or container for solid chemical waste.
This compound Solutions Collect in a labeled, sealed container for liquid chemical waste. Do not dispose of down the drain.

The following decision-making process should be followed for the disposal of this compound-related waste.

This compound Waste Disposal Decision Tree Waste Generated Waste Generated Is it pure this compound? Is it pure this compound? Waste Generated->Is it pure this compound? Solid Waste Container Solid Waste Container Is it pure this compound?->Solid Waste Container Yes Is it contaminated solid waste? Is it contaminated solid waste? Is it pure this compound?->Is it contaminated solid waste? No Is it contaminated solid waste?->Solid Waste Container Yes Is it a liquid solution? Is it a liquid solution? Is it contaminated solid waste?->Is it a liquid solution? No Liquid Waste Container Liquid Waste Container Is it a liquid solution?->Liquid Waste Container Yes Consult EHS Consult EHS Is it a liquid solution?->Consult EHS No

A decision tree for the proper segregation of this compound waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. All waste must be disposed of in accordance with local, state, and federal regulations.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。